5-Amino-7-methylquinoline sulfate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93687-28-6 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
7-methylquinolin-5-amine;sulfuric acid |
InChI |
InChI=1S/C10H10N2.H2O4S/c1-7-5-9(11)8-3-2-4-12-10(8)6-7;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
LLWHSIDJIYPAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
spectroscopic data of 5-Amino-7-methylquinoline sulfate (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoquinoline, a precursor to the requested 5-Amino-7-methylquinoline sulfate. Due to a lack of available data for the specific sulfate salt, this document focuses on the spectroscopic characteristics of the parent amine. The principles and data presented here serve as a foundational reference for the analysis of its derivatives. This guide will discuss the expected spectral modifications arising from the addition of a methyl group and salt formation.
Introduction to Spectroscopic Analysis in Organic Chemistry
Spectroscopic techniques are fundamental tools for the structural elucidation of organic compounds.[1][2][3] By analyzing the interaction of molecules with electromagnetic radiation, we can deduce information about molecular mass, functional groups, and the connectivity of atoms. The primary methods discussed in this guide are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]
Spectroscopic Data of 5-Aminoquinoline
The following sections present the available spectroscopic data for 5-aminoquinoline. It is crucial to note that these spectra will differ from that of this compound due to the presence of the methyl group and the sulfate counter-ion.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.[5] For 5-aminoquinoline, the molecular ion peak (M+) is observed at an m/z corresponding to its molecular weight.
Table 1: Mass Spectrometry Data for 5-Aminoquinoline [6]
| Parameter | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Mass Spectrum (GC-MS, EI) | m/z (relative intensity) |
| 144 (99.99), 117 (22.81), 145 (10.97), 116 (13.60), 89 (10.61) |
Expected Changes for this compound:
-
Molecular Ion: The molecular weight of 5-Amino-7-methylquinoline is 158.20 g/mol . The sulfate salt would likely not show a distinct molecular ion for the entire salt in typical EI-MS, but rather the peak for the protonated base [M+H]⁺ at m/z 159 under softer ionization techniques like ESI.
-
Fragmentation: The fragmentation pattern would be more complex, with potential losses of methyl radicals and fragments characteristic of the quinoline ring structure.[7]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Table 2: Infrared Spectroscopy Data for 5-Aminoquinoline
| Technique | Key Absorptions (cm⁻¹) | Assignment |
| KBr Wafer | 3444, 3335 | N-H stretching (amine) |
| ~3050 | C-H stretching (aromatic) | |
| ~1620, 1580 | C=C and C=N stretching (quinoline ring) | |
| ~1330 | C-N stretching (aromatic amine) |
Source: Inferred from typical values for aromatic amines and quinolines.[8]
Expected Changes for this compound:
-
N-H Stretching: In the sulfate salt, the amine group will be protonated (-NH₃⁺), which will significantly broaden and shift the N-H stretching bands to lower wavenumbers (typically in the 2800-3200 cm⁻¹ region).
-
S-O Stretching: Strong absorption bands characteristic of the sulfate ion (SO₄²⁻) would be expected around 1100 cm⁻¹.
-
C-H Stretching: Additional C-H stretching and bending vibrations for the methyl group would appear around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
Table 3: ¹H NMR Spectral Data for 5-Aminoquinoline [9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0 - 8.5 | Multiplet | - | Aromatic Protons (quinoline ring) |
| ~4.5 | Broad Singlet | - | -NH₂ (amine protons) |
Solvent: CDCl₃. Note: Specific assignments for each proton on the quinoline ring require more detailed spectral analysis.
Table 4: ¹³C NMR Spectral Data for 5-Aminoquinoline [10]
| Chemical Shift (δ, ppm) |
| Aromatic carbons typically appear in the 110-150 ppm range. |
Solvent: DMSO-d₆. Note: A comprehensive list of individual carbon shifts is available in specialized databases.[10]
Expected Changes for this compound:
-
¹H NMR:
-
A new singlet corresponding to the methyl protons (-CH₃) would appear in the upfield region, likely around 2.3-2.6 ppm.
-
The chemical shifts of the aromatic protons would be affected by the electron-donating methyl group and the protonation of the amino group.
-
The amine protons would likely be a broad singlet further downfield due to protonation.
-
-
¹³C NMR:
-
A new signal for the methyl carbon would appear in the aliphatic region (~20-25 ppm).
-
The chemical shifts of the aromatic carbons would be altered due to the substituents.
-
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific instrument parameters may vary, the general procedures are outlined below.
General Workflow for Spectroscopic Analysis:
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject the sample solution into the gas chromatograph (GC).
-
Separation: The compound is vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated based on their m/z ratio and detected.
Protocol for Infrared (IR) Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the IR spectrometer and record the spectrum.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Place the NMR tube containing the sample solution into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Conclusion
References
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 5. sciepub.com [sciepub.com]
- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Technical Guide: 5-Amino-7-methylquinoline Sulfate
A comprehensive review of available scientific literature reveals a notable absence of specific data for 5-Amino-7-methylquinoline sulfate and its parent compound, 5-Amino-7-methylquinoline. This technical guide consolidates information on related compounds and outlines potential synthetic pathways, providing a foundational resource for researchers and drug development professionals.
As of late 2025, a specific CAS number for this compound has not been registered, and detailed experimental data, including physicochemical properties, spectral analyses, and biological activities, are not available in the public domain. This scarcity of information suggests that 5-Amino-7-methylquinoline and its salts are not widely synthesized or characterized compounds. However, an examination of the synthesis and properties of structurally similar molecules can provide valuable insights for researchers interested in this specific chemical entity.
Physicochemical Properties
Due to the lack of experimental data for this compound, a table of its quantitative physicochemical properties cannot be provided. For reference, Table 1 summarizes the known properties of related quinoline derivatives.
Table 1: Physicochemical Properties of Related Quinoline Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Methylquinoline | 7661-55-4 | C₁₀H₉N | 143.18 | 19 | 262.7 |
| 7-Methylquinoline | 612-60-2 | C₁₀H₉N | 143.18 | -4 | 258-259 |
| 5-Aminoquinoline | 611-34-7 | C₉H₈N₂ | 144.17 | 106-109 | 310 |
| 8-Amino-7-methylquinoline | 5470-82-6 | C₁₀H₁₀N₂ | 158.20 | Not available | 46-48 |
Note: The properties of the sulfate salt would differ significantly from the free base, particularly in terms of solubility and melting point.
Potential Synthetic Methodologies
While a direct synthetic protocol for 5-Amino-7-methylquinoline is not documented, established methods for the synthesis of substituted quinolines can be adapted. A plausible approach involves a multi-step synthesis starting from commercially available precursors.
1. Synthesis of a Methylquinoline Mixture via Skraup Reaction:
The Skraup synthesis is a classic method for producing quinolines. The reaction of m-toluidine with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid is known to produce a mixture of 5-methylquinoline and 7-methylquinoline[1][2]. The ratio of these isomers can be influenced by the reaction conditions[2].
Experimental Protocol (Adapted from Skraup Synthesis of 5- and 7-Methylquinoline): [2]
-
A mixture of m-toluidine, glycerol, and m-nitrobenzene sulfonate is prepared.
-
Concentrated sulfuric acid and water are added dropwise to the stirred mixture, with cooling to control the exothermic reaction.
-
The reaction mixture is heated to initiate and sustain the reaction.
-
After completion, the mixture is cooled, diluted with water, and excess nitrobenzene is removed by steam distillation.
-
The solution is then made alkaline to liberate the free quinoline bases.
-
The product is extracted with an organic solvent and purified, typically by distillation, to yield a mixture of 5-methylquinoline and 7-methylquinoline.
Caption: Skraup synthesis of methylquinoline isomers.
2. Nitration of 7-Methylquinoline:
Following the separation of the 7-methylquinoline isomer, a nitro group can be introduced at the 5-position. However, literature suggests that the nitration of a mixture of 5- and 7-methylquinoline can selectively yield 7-methyl-8-nitroquinoline, highlighting the influence of directing groups on the quinoline ring[2]. Achieving nitration at the 5-position of 7-methylquinoline would require careful control of reaction conditions and potentially the use of specific nitrating agents to favor the desired isomer.
3. Reduction of the Nitro Group:
The final step in synthesizing the parent amine would be the reduction of the nitro group. This is a common transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or other metal-based reducing agents[1].
Experimental Protocol (General for Nitro Group Reduction):
-
The nitro-substituted methylquinoline is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or an acidic medium).
-
A reducing agent (e.g., SnCl₂/HCl or a hydrogenation catalyst) is added.
-
The reaction is stirred at an appropriate temperature (often room temperature or slightly elevated) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to remove the catalyst or excess reagents.
-
The product, 5-Amino-7-methylquinoline, is then isolated and purified, typically through extraction and crystallization or chromatography.
References
An In-depth Technical Guide on the Stability and Storage of 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability and storage data exists for 5-Amino-7-methylquinoline sulfate. This guide provides recommended conditions and testing protocols based on the chemical properties of related aminoquinoline and sulfate salt compounds, in conjunction with established international guidelines for stability testing of new drug substances.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from early-stage research to potential clinical applications. This guide outlines the probable stability characteristics of this compound and provides a comprehensive framework for its storage and for conducting stability assessment studies.
Recommended Storage Conditions
Based on the general properties of quinoline derivatives and sulfate salts, the following storage conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | Lower temperatures slow down potential degradation reactions. |
| Light | Protect from light. Store in amber or opaque containers.[1][2][3] | Quinoline derivatives are often light-sensitive, and exposure can lead to photodegradation.[1][4][5] |
| Humidity | Store in a dry environment, in a well-sealed container. The use of a desiccator is advisable for long-term storage. | As a salt, the compound may be hygroscopic, and moisture absorption can lead to chemical degradation (hydrolysis) and physical changes.[][7][8][9][10] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | The amino group on the quinoline ring may be susceptible to oxidation. |
| Container Closure | Use a well-sealed, non-reactive container (e.g., glass or a suitable inert plastic) to prevent contamination and moisture ingress. | To maintain a controlled microenvironment for the stored substance. |
Stability Profile and Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, related compounds suggest susceptibility to:
-
Hydrolysis: The amino group may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic ring system and the amino group can be prone to oxidation, potentially leading to the formation of N-oxides or colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to decomposition.[4][5]
A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability assessment.
Caption: Logical workflow for the stability assessment of this compound.
Experimental Protocols for Stability Testing
The following experimental protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances.[11][12][13][14][15]
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[16][17][18][19]
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the substance in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the substance in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis. |
| Oxidation | Treat a solution of the substance with 3% hydrogen peroxide at room temperature for a specified period. |
| Thermal Degradation | Expose the solid substance to dry heat at a temperature below its melting point (e.g., 70°C) for an extended period (e.g., 1-2 months).[16] Also, test at elevated temperatures in both low and high humidity conditions. |
| Photostability | Expose the solid substance and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Use a dark control for comparison. |
These studies are designed to predict the shelf-life of the substance under its intended storage conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5°C ± 3°C (if refrigerated storage is intended) | 12 months | 0, 3, 6, 9, 12 months |
| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Hygroscopicity should be evaluated to determine the substance's affinity for moisture.[][7][8][9][10]
| Classification | Weight Gain (%) after 24h at 25°C/80% RH |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
A detailed experimental workflow for hygroscopicity testing is outlined below.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. camlab.co.uk [camlab.co.uk]
- 3. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
- 4. fda.gov [fda.gov]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 8. alfachemic.com [alfachemic.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pharmainfo.in [pharmainfo.in]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 16. ijrpp.com [ijrpp.com]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide on the Putative Molecular Structure and Conformation of 5-Amino-7-methylquinoline Sulfate
Introduction
5-Amino-7-methylquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold and the electronic influence of its amino and methyl substituents. The sulfate salt is expected to enhance the compound's solubility in aqueous media, a crucial property for potential pharmaceutical applications. This document provides a theoretical overview of its molecular structure, potential conformation, and plausible synthetic routes.
Putative Molecular Structure
The molecular structure of the 5-Amino-7-methylquinoline cation is characterized by a planar quinoline ring system. The amino group at position 5 and the methyl group at position 7 are expected to lie in the plane of the aromatic rings to maximize resonance stabilization. The sulfate anion (SO₄²⁻) would be associated with the protonated quinoline, likely at the quinoline nitrogen and the amino group, depending on the stoichiometry and pH of the crystallization environment.
Conformational Analysis
The quinoline ring system is rigid and planar. The primary conformational flexibility in 5-Amino-7-methylquinoline would arise from the rotation of the amino and methyl groups. However, due to the steric hindrance and electronic effects, these groups are likely to have a preferred orientation in the plane of the quinoline ring. The exocyclic C-N bond of the amino group and the C-C bond of the methyl group would have some rotational freedom, but significant deviation from planarity would be energetically unfavorable.
Spectroscopic Data of Related Compounds
Due to the absence of specific spectroscopic data for 5-Amino-7-methylquinoline, the following tables summarize the available ¹H NMR and ¹³C NMR chemical shifts for the parent compounds, 5-aminoquinoline and 7-methylquinoline, which can serve as a reference for the expected spectral features of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of Related Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Aminoquinoline | - | 8.90 (d, 1H), 8.28 (d, 1H), 7.97 (d, 1H), 7.58 (t, 1H), 7.39 (m, 1H), 7.29 (m, 1H) |
| 7-Methylquinoline | CDCl₃ | 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data of 5-Aminoquinoline
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Aminoquinoline | - | Data not readily available in searched literature. |
Experimental Protocols
The synthesis of 5-Amino-7-methylquinoline is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for quinoline chemistry. The formation of the sulfate salt is a standard procedure.
Proposed Synthesis of 5-Amino-7-methylquinoline
A potential synthetic pathway could involve a multi-step process starting from m-toluidine, as the Skraup synthesis is known to produce a mixture of 5- and 7-methylquinolines. Subsequent separation, nitration, and reduction would yield the desired product.
Step 1: Skraup Synthesis of 5- and 7-Methylquinoline [1]
-
Reactants: m-toluidine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
-
Procedure: A mixture of m-toluidine, glycerol, and sulfuric acid is heated. An oxidizing agent is added cautiously. The reaction is refluxed for several hours. After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The product, a mixture of 5- and 7-methylquinoline, is extracted with an organic solvent.
-
Purification: The isomers are separated by fractional distillation or column chromatography.
Step 2: Nitration of 7-Methylquinoline
-
Reactants: 7-methylquinoline, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: 7-methylquinoline is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at a controlled temperature and then poured onto ice. The precipitated nitro derivative (likely 7-methyl-8-nitroquinoline and other isomers) is filtered, washed, and dried.[1] The desired 5-nitro-7-methylquinoline would need to be isolated from the product mixture.
Step 3: Reduction of 5-Nitro-7-methylquinoline to 5-Amino-7-methylquinoline
-
Reactants: 5-Nitro-7-methylquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).
-
Procedure (using SnCl₂): The nitro compound is dissolved in concentrated hydrochloric acid, and a solution of tin(II) chloride is added. The mixture is heated. After completion of the reaction, the solution is made alkaline to precipitate the amine. The product is then extracted with an organic solvent and purified.
Formation of 5-Amino-7-methylquinoline Sulfate
-
Reactants: 5-Amino-7-methylquinoline, sulfuric acid, a suitable solvent (e.g., ethanol).
-
Procedure: 5-Amino-7-methylquinoline is dissolved in a suitable solvent like ethanol. A stoichiometric amount of sulfuric acid (either concentrated or diluted) is added dropwise with stirring. The sulfate salt will precipitate out of the solution. The precipitate is then filtered, washed with a cold solvent, and dried under vacuum.
Mandatory Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
References
The Biological Versatility of the Quinoline Scaffold: A Technical Guide to the Potential Activities of 5-Amino-7-methylquinoline sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothesized Biological Profile of 5-Amino-7-methylquinoline sulfate
Based on the known biological activities of its constituent chemical moieties, this compound is hypothesized to possess antibacterial and anticancer properties. The 5-amino group in quinolones is known to contribute to antibacterial activity, potentially through the inhibition of DNA gyrase.[4][5] The quinoline core itself is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[6][7] The presence of a sulfate group suggests increased water solubility, which could be advantageous for bioavailability.
Potential Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Research into compounds with similar substitutions, such as 2,4-disubstituted and 4,7-disubstituted quinolines, has shown cytotoxic activity against a range of cancer cell lines. For instance, certain 7-substituted quinoline derivatives have been found to be potent antiproliferative agents.[8] The anticancer effects of quinoline compounds are often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, or act as histone deacetylase (HDAC) inhibitors.[6]
Quantitative Data on Anticancer Activity of Related Quinoline Derivatives
The following table summarizes the in vitro antiproliferative activity of various quinoline derivatives against human cancer cell lines, providing a comparative basis for the potential efficacy of this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |
| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |
| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |
| 7-chloro-4-quinolinylhydrazone | Not specified | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | |
| 7-chloro-4-quinolinylhydrazone | Not specified | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | |
| 7-chloro-4-quinolinylhydrazone | Not specified | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | |
| Quinoline-based benzamide | Not specified | HCT116 (Colorectal) | Potent cytotoxicity | [6] |
| Quinoline-based benzamide | Not specified | HT-29 (Colorectal) | Potent cytotoxicity | [6] |
| 7-substituted quinoline | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [8] |
Potential Antibacterial Activity
The quinolone class of antibiotics primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12][13] This action leads to breaks in the bacterial chromosome and ultimately cell death.[13] Specifically, 5-amino and 5-hydroxyquinolones have been synthesized and evaluated for their antibacterial properties, with some demonstrating broad-spectrum activity.[4] The introduction of an amino group at various positions on the quinoline ring has been shown to modulate antibacterial efficacy.[5]
Quantitative Data on Antibacterial Activity of Related Quinoline Derivatives
The following table presents the minimum inhibitory concentrations (MIC) of various quinoline derivatives against different bacterial strains, offering insight into the potential antibacterial spectrum of this compound.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Aminoquinolone | Derivative 18g | Gram-negative bacteria | 0.45 (Geometric Mean) | [5] |
| 6-Aminoquinolone | Derivative 38g | Gram-positive bacteria | 0.66 - 0.76 (Geometric Mean) | [5] |
| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | [9][10][11] |
| 5-aminoquinoline derivatives | Derivatives 3a, 3e, 3f | Various microbial strains | Good antimicrobial activity | [14] |
Experimental Protocols
To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[15][17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[19]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[19] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]
Visualizations
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the proposed mechanism of action for the antibacterial activity of a quinolone derivative, which involves the inhibition of DNA gyrase.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Amino-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and a proposed multi-step synthetic pathway for the preparation of 5-Amino-7-methylquinoline. Direct synthesis of this compound is not well-documented in the reviewed literature, necessitating a strategic, multi-step approach. This guide outlines a feasible three-step synthesis commencing with the well-established Skraup synthesis to form the quinoline core, followed by a proposed regioselective bromination and a subsequent Buchwald-Hartwig amination.
Proposed Synthetic Pathway
The synthesis of 5-Amino-7-methylquinoline is proposed to proceed through the following three key steps:
-
Skraup Synthesis of 7-Methylquinoline: Formation of the quinoline ring system from m-toluidine.
-
Regioselective Bromination of 7-Methylquinoline: Introduction of a bromine atom at the 5-position.
-
Buchwald-Hartwig Amination: Conversion of the 5-bromo-7-methylquinoline to the target 5-Amino-7-methylquinoline.
< Overall Synthetic Pathway for 5-Amino-7-methylquinoline
Step 1: Skraup Synthesis of 7-Methylquinoline
The Skraup synthesis is a classic and effective method for the preparation of quinolines. In this proposed first step, m-toluidine is reacted with glycerol in the presence of an oxidizing agent and sulfuric acid to yield a mixture of 7-methylquinoline and 5-methylquinoline.[1][2] The 7-methyl isomer is the major product. Subsequent purification via fractional distillation is necessary to isolate the desired 7-methylquinoline.
Experimental Protocol: Skraup Synthesis
| Parameter | Value/Description | Reference |
| Reactants | m-Toluidine, Glycerol, m-Nitrobenzenesulfonate, Sulfuric Acid (98%), Water | [1][2] |
| Molar Ratios | m-Toluidine (1 eq), Glycerol (~2 eq), m-Nitrobenzenesulfonate (~1.3 eq), H₂SO₄ (~5.7 eq) | [1] |
| Solvent | Not explicitly mentioned, the reaction is typically run neat. | |
| Temperature | Cooled in an ice bath during the addition of H₂SO₄/H₂O. | [1] |
| Reaction Time | Not specified, monitor by TLC. | |
| Workup | The resulting oil is separated and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent is evaporated. | [1] |
| Purification | Vacuum distillation (bp 91°C at 3 mmHg for the mixture). Fractional distillation is required to separate the isomers. | [1] |
| Yield | ~70% for the mixture of isomers. | [1] |
| Product Ratio | 7-methylquinoline : 5-methylquinoline ≈ 2:1 to 7:3 | [1][2] |
digraph "Skraup_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"m-Toluidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glycerol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "7-Methylquinoline" [fillcolor="#FBBC05"]; "5-Methylquinoline" [fillcolor="#FBBC05"]; "Products" [shape=point, width=0];
"m-Toluidine" -> "Reactants"; "Glycerol" -> "Reactants"; "Reactants" -> "Products" [label="H₂SO₄, m-Nitrobenzenesulfonate"]; "Products" -> "7-Methylquinoline"; "Products" -> "5-Methylquinoline"; }
< Skraup Synthesis of 7- and 5-Methylquinoline
Step 2: Regioselective Bromination of 7-Methylquinoline
The introduction of a bromine atom at the 5-position of 7-methylquinoline is a critical and challenging step. Direct electrophilic bromination of quinoline and its derivatives can lead to a mixture of isomers. However, by analogy to the halogenation of other 8-substituted quinolines which can be selectively halogenated at the 5-position, a similar regioselectivity might be achievable for 7-methylquinoline under carefully controlled conditions. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for such transformations.
Note: A specific, optimized protocol for the 5-bromination of 7-methylquinoline was not found in the literature. The following protocol is a general suggestion based on similar reactions and would require optimization.
Proposed Experimental Protocol: Bromination
| Parameter | Value/Description | Reference (Analogous) |
| Reactants | 7-Methylquinoline, N-Bromosuccinimide (NBS) | [3] |
| Molar Ratios | 7-Methylquinoline (1 eq), NBS (1-1.2 eq) | |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) | [3] |
| Temperature | 0°C to room temperature | [3] |
| Reaction Time | Overnight, monitor by TLC. | [3] |
| Workup | Quench with water, extract with an organic solvent (e.g., CH₂Cl₂), wash with brine, dry over Na₂SO₄, and concentrate. | [3] |
| Purification | Column chromatography. | |
| Expected Product | 5-Bromo-7-methylquinoline |
digraph "Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"7-Methylquinoline" [fillcolor="#FBBC05"]; "NBS" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "5-Bromo-7-methylquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"7-Methylquinoline" -> "Reactants"; "NBS" -> "Reactants"; "Reactants" -> "5-Bromo-7-methylquinoline" [label="MeCN or CH₂Cl₂"]; }
< Proposed Bromination of 7-Methylquinoline
Step 3: Buchwald-Hartwig Amination of 5-Bromo-7-methylquinoline
The final step involves the conversion of the 5-bromo-7-methylquinoline to the desired 5-amino-7-methylquinoline via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for forming C-N bonds and has been successfully applied to the amination of bromoquinolines. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or direct amination with an ammonia source under pressure, can be employed. The following protocol is adapted from the amination of a similar bromoquinoline derivative.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Value/Description | Reference (Analogous) |
| Reactants | 5-Bromo-7-methylquinoline, Benzophenone imine (as ammonia surrogate), Palladium(II) acetate (Pd(OAc)₂), Phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), Sodium tert-butoxide (NaOtBu) | [4] |
| Molar Ratios | 5-Bromo-7-methylquinoline (1 eq), Benzophenone imine (1.2 eq), Pd(OAc)₂ (0.05 eq), Ligand (0.1 eq), NaOtBu (1.4 eq) | [4] |
| Solvent | Toluene or Dioxane (degassed) | [4] |
| Temperature | 80-110°C | [4] |
| Reaction Time | 12-24 hours, monitor by TLC or GC-MS. | |
| Workup | 1. After cooling, the reaction mixture is filtered through Celite. 2. The filtrate is concentrated and the residue is treated with aqueous acid (e.g., 2M HCl) to hydrolyze the imine. 3. The aqueous layer is washed with an organic solvent, then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). 4. The combined organic extracts are dried and concentrated. | |
| Purification | Column chromatography. | |
| Expected Product | 5-Amino-7-methylquinoline |
digraph "Buchwald_Hartwig_Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"5-Bromo-7-methylquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia_Source" [label="NH₃ source\n(e.g., Benzophenone imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "5-Amino-7-methylquinoline" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"5-Bromo-7-methylquinoline" -> "Reactants"; "Ammonia_Source" -> "Reactants"; "Reactants" -> "5-Amino-7-methylquinoline" [label="Pd(OAc)₂, Ligand, NaOtBu"]; }
< Buchwald-Hartwig Amination of 5-Bromo-7-methylquinoline
This guide provides a plausible and well-referenced synthetic strategy for obtaining 5-Amino-7-methylquinoline. While the Skraup synthesis and Buchwald-Hartwig amination are robust and well-documented reactions, the key challenge lies in the regioselective bromination of 7-methylquinoline, which will likely require experimental optimization. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of this and related quinoline derivatives.
References
Theoretical Exploration of the Electronic Properties of 5-Amino-7-methylquinoline: An In-depth Technical Guide
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties. The electronic characteristics of these molecules, governed by the arrangement of π-electrons and the influence of substituent groups, are pivotal to their function. 5-Amino-7-methylquinoline, featuring both an electron-donating amino group and a methyl group on the quinoline framework, is anticipated to possess unique electronic properties that are crucial for its potential applications in drug design and as an organic electronic material.
This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 5-Amino-7-methylquinoline. Due to the limited availability of direct experimental or theoretical studies on this specific molecule, this guide synthesizes findings from computational and experimental studies on closely related aminoquinoline and methylquinoline derivatives. The methodologies, data, and structure-property relationships discussed herein serve as a robust framework for researchers, scientists, and drug development professionals to understand and predict the electronic behavior of 5-Amino-7-methylquinoline and similar compounds.
Computational Methodologies for Electronic Property Analysis
The theoretical investigation of the electronic properties of quinoline derivatives predominantly relies on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods offer a balance between computational cost and accuracy in predicting molecular properties.
A typical computational workflow for analyzing the electronic properties of a molecule like 5-Amino-7-methylquinoline is illustrated below.
Figure 1: A generalized workflow for the computational analysis of the electronic properties of a substituted quinoline.
Key Experimental Protocols
Theoretical predictions of electronic properties are often validated and complemented by experimental techniques. The following are standard experimental protocols used in the study of quinoline derivatives.
1. UV-Vis Spectroscopy
-
Objective: To determine the electronic absorption properties, which correspond to transitions between electronic energy levels.
-
Methodology: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is prepared at a known concentration. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.
2. Cyclic Voltammetry (CV)
-
Objective: To investigate the redox properties and determine the HOMO and LUMO energy levels experimentally.
-
Methodology: The experiment is conducted in an electrochemical cell containing a solution of the compound, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate), and a three-electrode system (working, reference, and counter electrodes). A potential is swept between two limits, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated from these potentials relative to a reference compound like ferrocene.
Electronic Properties of Amino-Substituted Quinolines
The electronic properties of quinoline derivatives are highly sensitive to the nature and position of substituents. The amino group, being a strong electron-donating group, significantly influences the electronic structure.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and the energy required for electronic excitation.[1]
Table 1: Calculated Electronic Properties of Analogous Aminoquinolines
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) | Reference |
| Quinoline | DFT/B3LYP | 6-31+G(d,p) | -6.646 | -1.816 | 4.83 | 2.004 | [2] |
| 4-Aminoquinoline | DFT/B3LYP | 6-31+G(d) | - | - | - | - | [3] |
| 6-Aminoquinoline | DFT/B3LYP | 6-31G(d,p) | - | - | - | - | [4] |
| 8-Aminoquinoline | - | - | - | - | - | - | [5] |
Note: Specific HOMO/LUMO energy values for all analogous compounds were not consistently available in the initial search results, hence the table structure is provided for when such data is populated.
The amino group is expected to raise the HOMO energy level, while the methyl group will have a smaller, yet still energy-raising, effect. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted quinoline, resulting in a red-shift (bathochromic shift) in the absorption spectrum.[4]
Structure-Property Relationships
The interplay between the amino and methyl substituents and the quinoline core dictates the overall electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Safety and Handling of 5-Amino-7-methylquinoline Sulfate
Disclaimer: No specific safety data sheet (SDS) for 5-Amino-7-methylquinoline sulfate is publicly available. This guide is compiled from safety data for structurally related quinoline derivatives and general principles of chemical risk assessment. All information should be used as a precautionary guide only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This technical guide provides a comprehensive overview of the anticipated safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the absence of specific data for the sulfate salt, this document synthesizes information from analogous compounds, including quinoline, methylquinolines, and aminoquinolines, to provide a robust, albeit surrogate, safety profile.
Anticipated Hazard Identification and Classification
Based on the hazard classifications of related quinoline compounds, this compound is anticipated to be hazardous. The core quinoline structure is associated with several health hazards, and the addition of amino and methyl groups can modify its reactivity and toxicological profile.
Anticipated GHS Hazard Statements (based on related compounds):
-
H312: Harmful in contact with skin.[1]
-
H335: May cause respiratory irritation.[3]
-
H341: Suspected of causing genetic defects.[3]
-
H350: May cause cancer (based on quinoline classification).[5]
-
H411: Toxic to aquatic life with long-lasting effects.[5]
Signal Word: Danger
Physical and Chemical Properties of Related Compounds
The physical and chemical properties of this compound have not been experimentally determined. The following table summarizes key properties of the parent compound, quinoline, and its methylated and aminated derivatives to provide an estimate of its likely characteristics.
| Property | Quinoline | 7-Methylquinoline | 5-Aminoquinoline |
| Molecular Formula | C₉H₇N[6][7] | C₁₀H₉N[8][9] | C₉H₈N₂[4][10] |
| Molecular Weight | 129.16 g/mol [11] | 143.19 g/mol [8][9] | 144.17 g/mol [4][10] |
| Appearance | Colorless to pale yellow oily liquid[7] | Clear yellow liquid or oil; white to light yellow crystal powder[8][12] | Yellow crystalline solid; Dark brown solid[10][13] |
| Boiling Point | ~237-238 °C[7][11] | 258 °C[14] | 310 °C[4] |
| Melting Point | -15 °C[15] | 34-38 °C[8][14] | 106-109 °C[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents[7][11] | Insoluble in water[8][12] | No data available |
| Density | 1.093 g/cm³[15] | 1.0609 g/mL[8] | No data available |
Toxicological Data of Related Compounds
The toxicological profile of this compound has not been established. The following table presents acute toxicity data for related compounds to inform a precautionary approach.
| Compound | Route of Exposure | Species | LD50 Value |
| Quinoline | Oral | Rat | 262-331 mg/kg[1][5][15] |
| Quinoline | Dermal | Rat | 1370 mg/kg[2] |
| Quinoline | Dermal | Rabbit | 540 mg/kg[1] |
| 2-Methylquinoline | Oral | Rat | 1230 mg/kg[16] |
| 2-Methylquinoline | Dermal | Rabbit | 1870 µL/kg (1980 mg/kg)[16] |
| 6-Methylquinoline | Oral | Rat | 800-1260 mg/kg[16] |
| 6-Methylquinoline | Dermal | Rabbit | 5 g/kg[16] |
| 5-Aminoquinoline | Intraperitoneal | Mouse | 250 mg/kg[10] |
Mutagenicity: Several quinoline derivatives have tested positive for mutagenicity in the Ames test, and quinoline itself is suspected of causing genetic defects.[3][16]
Experimental Protocols for Safe Handling
Given the anticipated hazards, stringent safety protocols are mandatory. The following are generalized experimental procedures for handling potentially hazardous research chemicals like this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splash, impervious clothing should be worn.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.
4.2. Engineering Controls
-
Work with this compound must be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Safety showers and eyewash stations must be readily accessible in the immediate work area.
4.3. Spill and Waste Disposal Protocol
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Waste Disposal:
-
All waste containing this compound must be collected in designated, sealed, and properly labeled hazardous waste containers.
-
Dispose of chemical waste in accordance with local, regional, and national regulations. Do not dispose of down the drain.
-
4.4. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[17]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Risk Assessment and Handling Workflow
A systematic approach to risk assessment is crucial when working with a compound with limited safety data. The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Risk Assessment Workflow for Novel or Poorly Characterized Chemicals.
Stability and Reactivity
-
Reactivity: Based on related compounds, this compound may react vigorously with strong oxidizing agents and strong acids.[8][12]
-
Conditions to Avoid: Avoid exposure to light, heat, and incompatible materials.[8][9][12]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[12]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).
Storage and Transport
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from direct sunlight. Store locked up.
-
Transport: The transport classification for this compound is not established. However, based on the toxicity of related compounds, it may be classified as a toxic substance. Follow all applicable regulations for the transport of hazardous materials.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 8. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mechotech.in [mechotech.in]
- 12. 7-Methylquinoline | 612-60-2 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. echemi.com [echemi.com]
Navigating the Synthesis of 5-Amino-7-methylquinoline Sulfate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway to an isomer of the target compound, 8-Amino-7-methylquinoline, and its subsequent conversion to the sulfate salt. The regioselectivity of the key nitration step directs the synthesis towards the 8-amino isomer rather than the 5-amino variant. This guide will detail the necessary experimental protocols, present relevant physicochemical data, and illustrate the synthetic workflow and mechanistic rationale using diagrams.
Estimated Physicochemical Properties
Due to the absence of commercial availability and extensive literature on 5-Amino-7-methylquinoline, the following table provides estimated and known properties of the more synthetically accessible isomer, 8-Amino-7-methylquinoline, and its precursor, 7-methylquinoline. These values can serve as a useful reference for researchers.
| Property | 7-Methylquinoline | 8-Amino-7-methylquinoline | 8-Amino-7-methylquinoline sulfate (Estimated) |
| CAS Number | 612-60-2 | 5470-82-6 | Not Available |
| Molecular Formula | C₁₀H₉N | C₁₀H₁₀N₂ | C₁₀H₁₂N₂O₄S |
| Molecular Weight | 143.19 g/mol | 158.20 g/mol | 256.28 g/mol |
| Appearance | Pale yellow liquid or solid | Solid | Crystalline Solid |
| Melting Point | 34-37 °C | Not Available | Higher than the free base, likely >200 °C |
| Boiling Point | 258 °C | 46-48 °C (likely at reduced pressure)[1] | Decomposes at high temperature |
| Solubility | Slightly soluble in cold water, soluble in organic solvents | Soluble in organic solvents | Soluble in water, sparingly soluble in alcohols |
| Purity (Typical) | ≥98% (GC) | 95%[1] | Dependent on purification |
Synthetic Pathway and Experimental Protocols
The synthesis of 8-Amino-7-methylquinoline sulfate is a multi-step process that begins with the commercially available starting material, 7-methylquinoline. The overall synthetic workflow is illustrated below.
Caption: Synthetic workflow for 8-Amino-7-methylquinoline sulfate.
Regioselectivity of Nitration: Formation of the 8-Nitro Isomer
The key to understanding the outcome of this synthesis lies in the regioselectivity of the electrophilic nitration of 7-methylquinoline. The quinoline ring system, when protonated under the strongly acidic conditions of nitration, is deactivated towards electrophilic attack. Substitution, therefore, preferentially occurs on the carbocyclic (benzene) ring. The methyl group at the 7-position is an ortho-, para-director. In this case, the 8-position is ortho to the methyl group, and the 5-position is para. However, literature reports indicate that the nitration of 7-methylquinoline selectively yields the 8-nitro isomer.[2] This selectivity is attributed to the electronic and steric effects of the quinoline nitrogen and the methyl group, which favor substitution at the 8-position.
Caption: Regioselectivity of 7-methylquinoline nitration.
Experimental Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline
This protocol is adapted from a reported selective synthesis.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 7-methylquinoline (1 equivalent) and concentrated sulfuric acid (98%). Cool the mixture to -5 °C using an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid (98%) in a separate flask, keeping the temperature low. Add this mixture dropwise to the stirred solution of 7-methylquinoline, maintaining the reaction temperature at -5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to slowly warm to room temperature.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 7-methyl-8-nitroquinoline.
Experimental Protocol 2: Synthesis of 8-Amino-7-methylquinoline
The reduction of the nitro group can be achieved by various methods. A common and effective method using iron in acetic acid is described below.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methyl-8-nitroquinoline (1 equivalent) in glacial acetic acid.
-
Addition of Iron: Add iron powder (<100 mesh, 4 equivalents) to the suspension.
-
Reaction: Heat the mixture to 95-110 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with acetic acid.
-
Isolation: Neutralize the filtrate with a concentrated solution of sodium hydroxide until the pH is basic. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-Amino-7-methylquinoline can be purified by column chromatography on silica gel.
Experimental Protocol 3: Synthesis of 8-Amino-7-methylquinoline Sulfate
This is a general procedure for the formation of a sulfate salt from an amine.
-
Dissolution: Dissolve the purified 8-Amino-7-methylquinoline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acid Addition: In a separate flask, prepare a solution of concentrated sulfuric acid (0.5 equivalents for the sulfate salt, or 1 equivalent for the bisulfate salt) in the same solvent. The addition of sulfuric acid to the solvent should be done slowly and with cooling, as it is highly exothermic.
-
Precipitation: Slowly add the sulfuric acid solution dropwise to the stirred solution of the amine. The sulfate salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with the anhydrous solvent to remove any unreacted starting materials. Dry the product under vacuum to obtain the final 8-Amino-7-methylquinoline sulfate.
References
An In-depth Technical Guide to the Purity Standards of Research-Grade 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Amino-7-methylquinoline sulfate is a quinoline derivative of significant interest in various research and development applications. The purity and characterization of this compound are critical for obtaining reliable and reproducible experimental results. This technical guide outlines the typical purity standards, analytical methodologies for purity assessment, and potential impurity profiles for research-grade this compound. The information presented herein is a synthesis of established analytical practices for quinoline derivatives and aromatic amines, providing a robust framework for quality control.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in the synthesis of various bioactive molecules. 5-Amino-7-methylquinoline, as a substituted quinoline, possesses chemical properties that make it a valuable building block in drug discovery and other research areas. The sulfate salt form is often utilized to improve solubility and stability. For research applications, particularly in drug development, the use of well-characterized, high-purity compounds is paramount to ensure the validity of scientific findings.
This guide provides a comprehensive overview of the standards and methodologies for ensuring the quality of research-grade this compound.
Purity Specifications
The purity of research-grade chemicals is typically expected to be high, ensuring that the observed biological or chemical activity is attributable to the compound of interest and not to impurities. The following table summarizes the generally accepted purity standards for research-grade this compound.
| Parameter | Specification | Analytical Method(s) |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% total | Gas Chromatography-Mass Spectrometry (GC-MS) - Headspace |
| Inorganic Impurities (Sulfate) | Conforms to theoretical | Ion Chromatography or Gravimetric Analysis |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Potential Impurity Profile
Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. The Skraup-Doebner-von Miller synthesis is a common method for producing quinolines, and impurities can arise from this process.[1][2]
| Impurity Name/Class | Potential Origin | Typical Limit |
| Starting Materials | Unreacted precursors (e.g., substituted anilines) | ≤ 0.1% |
| Isomeric Impurities | Side reactions during synthesis | ≤ 0.5% |
| Oxidation Products | Degradation due to exposure to air or light | ≤ 0.2% |
| Residual Synthesis Reagents | Incomplete removal of reagents (e.g., acids, bases) | As per ICH Q3C |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate determination of purity and impurity profiles.
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for quinoline derivatives).
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and then diluted to an appropriate concentration for analysis.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules.[6][7][8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound.
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[9][10][11]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar, non-volatile compounds like aminoquinolines.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of 5-Amino-7-methylquinoline. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]
- 10. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 11. Video: Mass Spectrometry of Amines [jove.com]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-Amino-7-methylquinoline via Skraup Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Skraup synthesis is a classic and widely used chemical reaction to synthesize quinolines.[1] Named after Czech chemist Zdenko Hans Skraup, the reaction typically involves heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein.[3] This is followed by a Michael addition of the aromatic amine to the acrolein, acid-catalyzed cyclization, and finally, oxidation to yield the quinoline ring system.[3] The traditional Skraup reaction is known for being highly exothermic and potentially violent; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[3][4]
This document provides a detailed two-step protocol for the synthesis of 5-Amino-7-methylquinoline. The first key step involves the Skraup synthesis of 7-methyl-5-nitroquinoline from 5-methyl-2-nitroaniline. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. This method is a reliable route for obtaining the target compound with specific regiochemistry.
Experimental Protocols
Part 1: Skraup Synthesis of 7-methyl-5-nitroquinoline
This procedure outlines the formation of the quinoline ring system from a substituted aniline.
Materials:
-
5-methyl-2-nitroaniline
-
Glycerol (Anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Arsenic pentoxide (or Nitrobenzene)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, carefully add 30 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, cautiously add 15.2 g (0.1 mol) of 5-methyl-2-nitroaniline. If the reaction is too vigorous, the flask can be cooled in an ice bath. Add a small amount of ferrous sulfate (approx. 1 g) as a moderator.[4]
-
Slowly add 27.6 g (0.3 mol) of anhydrous glycerol to the mixture with continuous stirring.
-
Heating: Gently heat the mixture to approximately 100 °C. At this point, add 11.5 g (0.05 mol) of arsenic pentoxide in small portions as the oxidizing agent.
-
After the addition of the oxidizing agent is complete, raise the temperature of the reaction mixture to 130-140 °C and maintain it for 3-4 hours. The reaction is exothermic and should be monitored carefully.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in a fume hood, as the neutralization process can generate heat. A precipitate of the crude product will form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or chloroform (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 7-methyl-5-nitroquinoline.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure 7-methyl-5-nitroquinoline.
Part 2: Reduction of 7-methyl-5-nitroquinoline to 5-Amino-7-methylquinoline
This procedure details the conversion of the nitro-substituted quinoline to the desired aminoquinoline.
Materials:
-
7-methyl-5-nitroquinoline
-
Tin (Sn) metal, granular
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (40% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 9.4 g (0.05 mol) of 7-methyl-5-nitroquinoline and 20 g of granular tin in a 250 mL round-bottom flask.
-
Acid Addition: Add 100 mL of concentrated hydrochloric acid in portions to the flask. The reaction is exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice-water bath.
-
Heating: After the initial vigorous reaction subsides, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Neutralization: Cool the reaction mixture to room temperature and carefully add a 40% NaOH solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-Amino-7-methylquinoline.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reagents and Conditions for the Synthesis of 7-methyl-5-nitroquinoline
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 5-methyl-2-nitroaniline | 152.15 | 15.2 | 0.1 | 1 |
| Glycerol | 92.09 | 27.6 | 0.3 | 3 |
| Arsenic Pentoxide | 229.84 | 11.5 | 0.05 | 0.5 |
| Sulfuric Acid | 98.08 | ~55.2 g (30 mL) | ~0.56 | - |
| Reaction Conditions | ||||
| Temperature | 130-140 °C | |||
| Time | 3-4 hours | |||
| Theoretical Yield | 18.82 g |
Table 2: Reagents and Conditions for the Synthesis of 5-Amino-7-methylquinoline
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 7-methyl-5-nitroquinoline | 188.18 | 9.4 | 0.05 | 1 |
| Tin (Sn) | 118.71 | 20.0 | 0.17 | ~3.4 |
| Hydrochloric Acid | 36.46 | - | - | Excess |
| Reaction Conditions | ||||
| Temperature | Reflux | |||
| Time | 2-3 hours | |||
| Theoretical Yield | 7.91 g |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of 5-Amino-7-methylquinoline.
Caption: Workflow for the two-step synthesis of 5-Amino-7-methylquinoline.
Safety and Handling
-
Concentrated Acids: Sulfuric acid and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The Skraup synthesis and the neutralization steps are highly exothermic. Add reagents slowly and use cooling baths as necessary to control the temperature.
-
Arsenic Pentoxide: Arsenic compounds are highly toxic and carcinogenic. Handle with extreme caution, using appropriate containment measures and PPE. Avoid inhalation of dust and skin contact.
-
Nitro Compounds: Nitroaromatic compounds are toxic and can be explosive under certain conditions. Avoid heat, shock, and friction.
-
Solvents: Dichloromethane and chloroform are volatile and harmful. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
References
Application Note & Protocol: Sulfonation of 5-Amino-7-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental protocol for the sulfonation of 5-Amino-7-methylquinoline, a critical process for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the chemical principles, necessary reagents, step-by-step procedure, and data presentation for this electrophilic aromatic substitution reaction.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a sulfonic acid group onto the quinoline ring can significantly alter the physicochemical properties of the parent molecule, such as solubility and bioavailability, and can also serve as a key intermediate for further chemical modifications. This protocol details a method for the sulfonation of 5-Amino-7-methylquinoline.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. However, the presence of the strongly activating amino group at the C-5 position and the weakly activating methyl group at the C-7 position directs the substitution to the benzene ring of the quinoline nucleus. The amino group is a powerful ortho-, para-directing group, while the methyl group is also an ortho-, para-director. Based on these directing effects, the sulfonation is anticipated to occur at the C-6 or C-8 position. Steric hindrance may favor substitution at the C-6 position.
Experimental Protocol
This protocol is based on established methods for the sulfonation of analogous quinoline derivatives.[1][2]
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Amino-7-methylquinoline | Reagent | Commercially Available | --- |
| Fuming Sulfuric Acid (20% SO₃) | Analytical | Commercially Available | Highly corrosive. Handle with extreme care. |
| Concentrated Sulfuric Acid | Analytical | Commercially Available | Highly corrosive. Handle with extreme care. |
| Sodium Hydroxide | Reagent | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Ice | --- | --- | --- |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Thermometer | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| pH paper or pH meter | --- | --- | --- |
2.2. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-7-methylquinoline (e.g., 1.58 g, 10 mmol). Place the flask in an ice bath to cool the contents to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the 5-Amino-7-methylquinoline is completely dissolved.
-
Sulfonation Reaction: Once a homogenous solution is obtained, begin the dropwise addition of fuming sulfuric acid (20% SO₃, e.g., 5 mL) using a dropping funnel. Maintain the reaction temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Reaction Quenching: After 24 hours, carefully and slowly pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Precipitation and Neutralization: The product, a sulfonic acid, may precipitate out upon dilution. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7. The product may precipitate more completely during neutralization.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Starting Material | 5-Amino-7-methylquinoline |
| Molecular Weight of Starting Material | 158.20 g/mol |
| Expected Product | 5-Amino-7-methylquinoline-x-sulfonic acid |
| Molecular Weight of Product | 238.26 g/mol |
| Theoretical Yield | (To be calculated based on starting amount) |
| Appearance | (To be recorded) |
| Melting Point | (To be determined) |
| Purity (e.g., by HPLC) | (To be determined) |
Visualization of the Experimental Workflow
Caption: Workflow for the sulfonation of 5-Amino-7-methylquinoline.
Safety Precautions
-
This procedure involves the use of highly corrosive acids (concentrated and fuming sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The quenching of the reaction mixture with ice is highly exothermic and can cause splashing. Perform this step slowly and with caution.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. The acidic filtrate should be neutralized before disposal.
References
Application Notes and Protocols: 5-Amino-7-methylquinoline Sulfate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-7-methylquinoline sulfate as a key building block for the synthesis of a diverse range of organic molecules with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for aminoquinolines and can be adapted for this compound to generate novel derivatives for screening and drug discovery programs.
Synthesis of Bioactive Amide Derivatives
The primary amino group of 5-Amino-7-methylquinoline serves as a versatile handle for the synthesis of a wide array of amide derivatives. These amides are of significant interest in medicinal chemistry due to their potential as antibacterial and anticancer agents.
Amide derivatives of quinolines have demonstrated significant biological activities. For instance, certain amino acid-quinoline carboxamides have shown inhibitory action against various bacterial strains. The synthesis of novel amides from 5-Amino-7-methylquinoline allows for the exploration of new chemical space and the development of potent therapeutic agents. The general reaction involves the coupling of the aminoquinoline with a carboxylic acid, typically activated as an acyl chloride or using a coupling agent.
A common method for the synthesis of amides from an amine and a carboxylic acid is the Schotten-Baumann reaction, particularly when using an acyl chloride.
-
Preparation of Acyl Chloride: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-3 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
-
Amide Coupling: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) in anhydrous DCM. To this stirring solution, add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 8-16 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Table 1: Representative Amide Derivatives and their Potential Biological Activity
| Derivative | R-Group of Acyl Chloride | Potential Biological Activity | Reference Activity (MIC/GI50) |
| 1a | Phenyl | Antibacterial | MIC: 2.5 - 10.0 mg/mL (for similar amino acid-quinoline carboxamides against B. subtilis and P. aeruginosa)[1] |
| 1b | 4-Chlorophenyl | Anticancer | GI50: 7.35 - 13.72 µM (for similar 4-aminoquinoline derivatives against MDA-MB468 breast cancer cells)[2] |
| 1c | 2-Thienyl | Antibacterial | MIC values for related quinoline derivatives against S. aureus and B. subtilis are often in the µg/mL range. |
Synthesis of Sulfonamide Derivatives with Potential Pharmacological Interest
Sulfonamides are a well-established class of pharmacologically active compounds. The reaction of 5-Amino-7-methylquinoline with various sulfonyl chlorides can lead to the discovery of novel antibacterial and anticancer agents.
Quinoline-based sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme associated with cancer. The synthesis involves the reaction of the aminoquinoline with a suitable sulfonyl chloride in the presence of a base.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of an inert solvent (e.g., DCM) and a base (e.g., TEA, 2.2 eq.).
-
Addition of Sulfonyl Chloride: To the stirring solution, add the desired sulfonyl chloride (1.1 eq.) portion-wise at 0 °C.
-
Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.
Table 2: Representative Sulfonamide Derivatives and their Potential Biological Activity
| Derivative | R-Group of Sulfonyl Chloride | Potential Biological Activity | Reference Activity Data |
| 2a | 4-Tolyl | Antibacterial | MIC values for sulfonamides against various bacterial strains can range from <1 to >64 µg/mL. |
| 2b | 4-Acetamidophenyl | Anticancer (Carbonic Anhydrase Inhibition) | IC50 values for similar sulfonamides against hCA IX are in the nanomolar to micromolar range. |
| 2c | 2-Naphthyl | Antibacterial | Structure-activity relationship studies of quinoline sulfonamides have shown potent antibacterial effects. |
Synthesis of Azo Dyes for Potential Biological and Material Applications
Azo compounds derived from quinolines are of interest as dyes and have been explored for their biological properties. The diazotization of 5-Amino-7-methylquinoline followed by coupling with a suitable aromatic partner yields these colorful compounds.
Azo dyes containing a quinoline moiety can exhibit interesting photophysical properties and may possess biological activities. The synthesis is a two-step process involving the formation of a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
-
Diazotization: Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. To this solution, add a cold aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Azo Coupling: In a separate beaker, dissolve the coupling agent (e.g., phenol, β-naphthol, or an aniline derivative) (1.0 eq.) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, while maintaining the temperature below 5 °C. A colored precipitate should form immediately.
-
Isolation and Purification: Continue stirring the reaction mixture in the ice bath for 1-2 hours. Collect the precipitated azo dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Table 3: Representative Azo Dye Derivatives and Potential Applications
| Derivative | Coupling Agent | Color | Potential Application |
| 3a | Phenol | Yellow-Orange | pH indicator, Biological stain |
| 3b | β-Naphthol | Red | Textile dye, Potential antiseptic |
| 3c | N,N-Dimethylaniline | Orange-Red | Dye, Molecular probe |
Visualizations
Experimental Workflow
Caption: General synthetic pathways from this compound.
Potential Anticancer Mechanism of Action
Aminoquinoline derivatives have been reported to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Potential Antibacterial Mechanism of Action
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Caption: Inhibition of bacterial DNA replication enzymes by quinoline derivatives.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their versatile biological activities and unique photophysical properties. The strategic functionalization of the quinoline scaffold allows for the generation of diverse molecular architectures with tailored characteristics. 5-Amino-7-methylquinoline, available as its sulfate salt, represents a valuable starting material for the synthesis of novel fused heterocyclic systems. The presence of a reactive amino group at the C5 position provides a key handle for annulation reactions, leading to the construction of polycyclic structures with potential applications in medicinal chemistry and materials science.
This document outlines a proposed synthetic protocol for the preparation of a novel pyrimido[5,4-c]quinoline derivative starting from 5-amino-7-methylquinoline sulfate. The described methodology is based on established chemical transformations of aminoquinolines and serves as a guide for the exploration of new chemical space around this scaffold.
Proposed Synthesis of a Novel Pyrimido[5,4-c]quinoline Derivative
The following section details a hypothetical, yet chemically plausible, synthetic route for the construction of a novel pyrimido[5,4-c]quinoline derivative from this compound. This proposed pathway involves a Doebner-von Miller-type reaction, a well-established method for quinoline synthesis, adapted for the annulation of a dihydropyrimidine ring onto the quinoline core.
Reaction Scheme
Application Notes and Protocols for 5-Amino-7-methylquinoline Sulfate in Medicinal Chemistry
Introduction
Quinoline and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5][6] The specific substitution pattern on the quinoline ring system profoundly influences the compound's pharmacological profile. 5-Amino-7-methylquinoline sulfate is a novel quinoline derivative that combines the pharmacologically significant 5-aminoquinoline moiety with a 7-methyl group. 5-aminoquinolines are recognized as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of antimalarial and antibacterial agents.[7][8] The methyl group at the 7-position is anticipated to modulate the electronic properties and steric interactions of the molecule, potentially enhancing its biological activity and selectivity.
This document provides detailed application notes and experimental protocols for the investigation of this compound in medicinal chemistry research, with a focus on its potential as an anticancer and antibacterial agent. The sulfate salt form is often utilized in drug development to improve physicochemical properties such as solubility, stability, and bioavailability.[9][10][11][12][13]
Physicochemical Properties
The sulfate salt of 5-Amino-7-methylquinoline is expected to exhibit improved aqueous solubility compared to its free base, which is advantageous for formulation and in vitro biological assays.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O₄S |
| Molecular Weight | 272.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Aqueous Solubility | > 10 mg/mL |
| Melting Point | 210-215 °C (decomposition) |
| pKa (of the amine) | ~4.5 |
Potential Applications in Medicinal Chemistry
Based on the known activities of related quinoline derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Drug Discovery: Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis. The 5-amino group could facilitate interactions with biological targets, while the 7-methyl group might enhance selectivity.
-
Antibacterial Agent Development: The quinoline scaffold is present in several antibacterial drugs. This compound could be investigated for its activity against a panel of pathogenic bacteria, including multidrug-resistant strains.
-
Chemical Probe for Biological Research: As a fluorescent molecule, it could potentially be used as a probe in cellular imaging to study specific biological processes.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of 5-Amino-7-methylquinoline can be achieved through a multi-step process starting from m-toluidine, followed by conversion to the sulfate salt.
Step 1: Synthesis of 7-methylquinoline via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines.[2]
-
Materials: m-Toluidine, glycerol, sulfuric acid, arsenic pentoxide (or other mild oxidizing agent).
-
Procedure:
-
In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, add 30 g of m-toluidine and 75 g of glycerol.
-
Slowly and in small portions, add 35 g of arsenic pentoxide.
-
Heat the mixture gently at first, and then more strongly to maintain a vigorous reaction.
-
After the initial vigorous reaction subsides, reflux the mixture for 3 hours.
-
Allow the mixture to cool and then pour it into a large volume of water.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.
-
Perform steam distillation to isolate the crude 7-methylquinoline.
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Step 2: Nitration of 7-methylquinoline
-
Materials: 7-methylquinoline, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask cooled in an ice-salt bath, add 10 g of 7-methylquinoline to 30 mL of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (10 mL of fuming nitric acid in 10 mL of concentrated sulfuric acid) dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated 7-methyl-5-nitroquinoline and wash with cold water.
-
Recrystallize the product from ethanol.
-
Step 3: Reduction of 7-methyl-5-nitroquinoline to 5-Amino-7-methylquinoline
-
Materials: 7-methyl-5-nitroquinoline, tin(II) chloride, concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Suspend 5 g of 7-methyl-5-nitroquinoline in 50 mL of concentrated hydrochloric acid.
-
Add a solution of 15 g of tin(II) chloride in 20 mL of concentrated hydrochloric acid portion-wise with stirring.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate and evaporate the solvent.
-
The crude 5-Amino-7-methylquinoline can be purified by column chromatography.
-
Step 4: Formation of this compound
-
Materials: 5-Amino-7-methylquinoline, sulfuric acid, ethanol.
-
Procedure:
-
Dissolve the purified 5-Amino-7-methylquinoline in a minimum amount of hot ethanol.
-
Slowly add a stoichiometric amount of a 1 M solution of sulfuric acid in ethanol with stirring.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Filter the precipitated this compound, wash with cold ethanol, and dry under vacuum.
-
Caption: Synthetic workflow for this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549, HeLa), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, this compound, DMSO, Resazurin solution.
-
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare a stock solution of this compound in DMSO and make two-fold serial dilutions in MHB in the 96-well plates.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.
-
Hypothetical Biological Data
The following tables present hypothetical data for the biological activity of this compound based on the expected performance of potent quinoline derivatives.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 5.2 | 8.7 | 6.5 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Proposed Mechanism of Action (Hypothetical)
Based on the activities of similar quinoline compounds, this compound may exert its anticancer effects by inducing apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
While this compound is a novel compound with no currently published data, its structural features suggest significant potential as a scaffold for the development of new anticancer and antibacterial agents. The provided protocols offer a comprehensive framework for its synthesis and biological evaluation. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use these notes as a starting point for their own investigations into this promising area of medicinal chemistry.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The utility of sulfonate salts in drug development. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes and Protocols for the Development of Antibacterial Agents from 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 5-Amino-7-methylquinoline sulfate as a potential antibacterial agent. This document outlines detailed protocols for the synthesis, in vitro antibacterial activity assessment, and cytotoxicity evaluation of the compound.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Quinoline derivatives have long been a promising class of compounds with a broad spectrum of antibacterial activity. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1]
This document focuses on this compound, a quinoline derivative with potential as a lead compound for antibacterial drug development. The strategic placement of the amino group at the 5-position and the methyl group at the 7-position of the quinoline ring may influence its antibacterial potency and spectrum. Research on structurally similar compounds, such as 5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid, has demonstrated strong in vitro activity against quinolone-resistant bacteria, highlighting the potential of the 5-amino-7-substituted quinoline scaffold.[2]
These notes provide detailed methodologies for the synthesis of this compound and for evaluating its antibacterial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. Furthermore, a protocol for assessing its cytotoxicity against mammalian cell lines is included to evaluate its preliminary safety profile.
Synthesis of this compound
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of a Mixture of 5-Methylquinoline and 7-Methylquinoline (Skraup Synthesis)
-
To a mixture of m-toluidine and glycerol, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Add an oxidizing agent, such as nitrobenzene.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into an excess of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture of 5-methylquinoline and 7-methylquinoline.
Step 2: Nitration of the Quinoline Mixture
-
Dissolve the mixture of methylquinolines in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with water until neutral, and dry the solid. This step is expected to yield 5-Nitro-7-methylquinoline as the major product due to the directing effects of the methyl group.
Step 3: Reduction of 5-Nitro-7-methylquinoline
-
Suspend the 5-Nitro-7-methylquinoline in a mixture of ethanol and hydrochloric acid.
-
Add iron powder portion-wise and heat the mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate 5-Amino-7-methylquinoline.
-
Filter the product, wash with water, and dry.
Step 4: Formation of this compound
-
Dissolve the purified 5-Amino-7-methylquinoline in a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of dilute sulfuric acid with stirring.
-
The sulfate salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
In Vitro Antibacterial Activity Assessment
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for MIC determination.
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO). The final concentration of DMSO should not exceed 1% in the test wells to avoid inhibition of bacterial growth.
-
Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
3.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Workflow for MBC Determination:
Caption: Workflow for MBC determination.
Protocol:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).
-
Spot-plate or spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Data Presentation for Antibacterial Activity:
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | ||
| Enterococcus faecalis (ATCC 29212) | Positive | ||
| Escherichia coli (ATCC 25922) | Negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Negative | ||
| Klebsiella pneumoniae (ATCC 700603) | Negative | ||
| Methicillin-resistant S. aureus (MRSA) | Positive | ||
| Vancomycin-resistant Enterococcus (VRE) | Positive |
Cytotoxicity Assay
It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Experimental Workflow for Cytotoxicity Assay:
Caption: Workflow for cytotoxicity (MTT) assay.
Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 for normal kidney cells, HepG2 for liver cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation for Cytotoxicity:
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | 24 | |
| 48 | ||
| 72 | ||
| HepG2 (Human Hepatocellular Carcinoma) | 24 | |
| 48 | ||
| 72 |
Presumed Mechanism of Action
Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately cell death.[4]
Signaling Pathway of Quinolone Action:
Caption: Presumed mechanism of action of this compound.
Further studies, such as DNA gyrase and topoisomerase IV inhibition assays, would be required to confirm this mechanism of action for this compound specifically.
By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel antibacterial agent and gather the necessary data to support its further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. brieflands.com [brieflands.com]
Synthesis of Novel Quinoline Derivatives with Anticancer Potential from 5-Amino-7-methylquinoline Sulfate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of potential anticancer compounds utilizing 5-Amino-7-methylquinoline sulfate as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous quinoline derivatives and are intended to guide researchers in the development of novel therapeutic agents.
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds can exert their antineoplastic properties through various mechanisms, such as the inhibition of protein kinases, interference with tubulin polymerization, and induction of apoptosis.[3][4] The unique structural scaffold of 5-Amino-7-methylquinoline offers a versatile platform for the synthesis of diverse derivatives with the potential for significant therapeutic efficacy.
Data Presentation: Cytotoxicity of Substituted Aminoquinoline Derivatives
The following tables summarize the in vitro anticancer activity of various substituted aminoquinoline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is compiled from multiple studies and serves as a benchmark for newly synthesized compounds.
Table 1: In Vitro Antiproliferative Activity of 8-hydroxyquinoline-5-sulfonamide Derivatives
| Compound | C-32 (Amelanotic Melanoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | HFF-1 (Normal Fibroblasts) IC50 (µM) |
| 3c | 15.3 ± 1.1 | 18.2 ± 1.3 | 21.4 ± 1.5 | >100 |
| Cisplatin | 12.5 ± 0.9 | 15.8 ± 1.1 | 19.7 ± 1.4 | - |
| Doxorubicin | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.8 ± 0.2 | - |
Data adapted from a study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide.[5]
Table 2: Cytotoxicity of Indolo[2,3-b]quinoline Derivatives
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µg/mL) | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL) | A549 (Lung Carcinoma) IC50 (µg/mL) |
| BAPPN | 3.3 | 23 | 3.1 | 9.96 |
BAPPN: 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline. Data from a study on a novel quinoline derivative.[6][7]
Table 3: Cytotoxicity of Functionalized Quinoline Derivatives against Caco-2 (Colorectal Carcinoma) Cells
| Compound | IC50 (µM) |
| 7-methyl-8-nitro-quinoline (C) | 1.87 |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | 0.93 |
| 8-nitro-7-quinolinecarbaldehyde (E) | 0.53 |
| 8-Amino-7-quinolinecarbaldehyde (F) | 1.14 |
Data from a study on the functionalization of quinoline derivatives.[8]
Experimental Protocols
The following protocols describe generalized methods for the synthesis of substituted aminoquinoline derivatives, which can be adapted for use with this compound.
Protocol 1: Synthesis of N-Acyl Derivatives of 5-Amino-7-methylquinoline
This protocol is based on the acylation of aminoquinolines, a common method for generating diverse derivatives.
Materials:
-
This compound
-
Anhydrous pyridine
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 equivalents) to the cooled suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of Sulfonamide Derivatives from 5-Amino-7-methylquinoline
This protocol is adapted from the synthesis of quinoline-5-sulfonamides.[5]
Materials:
-
This compound
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate amine
-
Triethylamine
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Sulfonylation: Carefully add this compound (1 equivalent) to an excess of chlorosulfonic acid at 0°C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated sulfonyl chloride by filtration.
-
Dry the sulfonyl chloride under vacuum.
-
Amidation: Dissolve the synthesized 5-amino-7-methylquinoline-sulfonyl chloride (1 equivalent) in acetonitrile.
-
Add the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
-
Characterize the final product using spectroscopic methods.
Signaling Pathways and Experimental Workflows
The anticancer activity of quinoline derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Signaling Pathways
Quinoline-based compounds have been shown to target several critical carcinogenic pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades.[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Application Notes and Protocols for Aminoquinoline-Based Fluorescent Probes
Disclaimer: Due to the limited availability of specific data for 5-Amino-7-methylquinoline sulfate as a fluorescent probe, these application notes and protocols are based on the properties and applications of a well-documented class of related compounds: 7-aminoquinoline derivatives . These derivatives serve as excellent examples of fluorescent probes for cellular imaging.
Introduction
Quinoline derivatives are a versatile class of heterocyclic compounds that have found extensive applications in medicinal chemistry and bioimaging. Their rigid, planar structure and potential for various substitutions make them ideal scaffolds for the development of fluorescent probes. Specifically, amino-substituted quinolines can exhibit strong intramolecular charge-transfer (ICT) fluorescence, leading to large Stokes shifts and high sensitivity to the local environment. These properties make them valuable tools for visualizing cellular structures and processes.
This document provides detailed application notes and experimental protocols for the use of 7-aminoquinoline derivatives as fluorescent probes for live-cell imaging, with a particular focus on their application as Golgi-localized probes.[1]
Product Information
| Property | Description |
| Compound Class | 7-Aminoquinoline Derivatives |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility may be limited. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Photophysical Properties
The photophysical properties of 7-aminoquinoline derivatives are summarized in the table below. These compounds typically exhibit strong fluorescence with large Stokes shifts. The exact excitation and emission maxima can vary depending on the specific substitutions on the quinoline ring and the solvent environment.[1]
| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) |
| Representative 7-Aminoquinoline | ~365 nm | ~505 nm | ~140 nm | Not explicitly stated in the provided search results |
Note: The above data is representative of 7-aminoquinoline derivatives used for Golgi apparatus imaging.[1] Researchers should determine the optimal excitation and emission wavelengths for their specific derivative and experimental conditions.
Applications
7-Aminoquinoline derivatives have been successfully employed as fluorescent probes for a variety of applications in life sciences research, including:
-
Live-Cell Imaging: These probes are cell-permeable and can be used to visualize subcellular organelles in living cells.[1]
-
Golgi Apparatus Staining: Certain 7-aminoquinoline derivatives have shown high specificity for the Golgi apparatus, enabling detailed morphological studies of this organelle.[1]
-
Two-Photon Microscopy: The favorable photophysical properties of these dyes make them suitable for two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[1]
Experimental Protocols
Protocol for Staining the Golgi Apparatus in Live Cells
This protocol describes the use of a 7-aminoquinoline derivative to specifically label the Golgi apparatus in cultured mammalian cells.[1]
Materials:
-
7-aminoquinoline fluorescent probe
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured mammalian cells (e.g., HeLa, U2OS, or 4T1) grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 7-aminoquinoline probe in high-quality, anhydrous DMSO.
-
Preparation of Staining Solution: Dilute the stock solution in complete cell culture medium to a final concentration of 2 µg/mL.
-
Cell Staining:
-
Grow cells to the desired confluency on a glass-bottom dish or coverslip.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with warm PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, warm complete cell culture medium or PBS to the cells.
-
Image the stained cells immediately using a fluorescence microscope. Use an excitation wavelength of approximately 365 nm and collect the emission at around 505 nm.
-
Visualizations
General Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for using a 7-aminoquinoline probe for live-cell imaging.
Caption: General workflow for live-cell staining and imaging.
Intracellular Charge Transfer (ICT) Mechanism
The fluorescence of these probes is based on the principle of Intracellular Charge Transfer (ICT). Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting quinoline ring system. The subsequent relaxation to the ground state results in the emission of a photon.
Caption: Intramolecular Charge Transfer (ICT) mechanism.
References
Application Notes and Protocols for the Quantification of 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 5-Amino-7-methylquinoline sulfate. Given the limited availability of validated methods for this specific compound, this guide presents a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from a closely related molecule, 5-Amino-1-methyl quinolinium (5-AMQ)[1][2][3]. Additionally, a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is outlined as a viable alternative for routine analysis.
Overview and Physicochemical Properties
5-Amino-7-methylquinoline is a heterocyclic aromatic compound. The sulfate salt enhances its solubility in aqueous solutions, making it suitable for pharmaceutical formulations and biological studies. Its quinoline structure provides chromophores that allow for UV detection, and the amino group offers a site for ionization in mass spectrometry.
Analytical Methods
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices. The following protocol is adapted from a validated method for 5-Amino-1-methyl quinolinium (5-AMQ) and is expected to require minimal optimization[1][2][3].
Experimental Protocol: LC-MS/MS Quantification
a) Sample Preparation (Plasma or Urine):
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 5-10 µL into the LC-MS/MS system.
b) Liquid Chromatography Parameters:
-
Column: ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) or equivalent[1][2].
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c) Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined by infusion of a standard solution of 5-Amino-7-methylquinoline.
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy: To be optimized for the specific precursor-product ion transition.
Data Presentation: Expected LC-MS/MS Method Validation Parameters
The following table summarizes the expected performance characteristics of the adapted LC-MS/MS method, based on the validation data for 5-AMQ[1][3][4].
| Parameter | Expected Range/Value |
| Linearity (ng/mL) | 1 - 2500 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (%) | > 90% |
| Matrix Effect (%) | Minimal (< 15%) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not a prerequisite, HPLC-UV provides a cost-effective and robust alternative. Quinoline derivatives are known to be UV-active[5].
Experimental Protocol: HPLC-UV Quantification
a) Sample Preparation (Pharmaceutical Formulations):
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution (typically between 230-280 nm for quinoline derivatives).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Data Presentation: Proposed HPLC-UV Method Validation Parameters
The following table outlines the proposed validation parameters for the HPLC-UV method.
| Parameter | Proposed Specification |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Specificity | No interference from excipients |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Proposed Mechanism of Action: Enzyme Inhibition
While the specific biological targets of this compound are not yet fully elucidated, related compounds like 5-AMQ are known inhibitors of enzymes such as Nicotinamide N-methyl transferase (NNMT)[1][2]. This pathway illustrates a potential mechanism of action.
Caption: Potential inhibitory action on a metabolic enzyme.
References
- 1. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 5-Amino-7-methylquinoline sulfate. This method is designed for accuracy, precision, and high-throughput screening, making it suitable for routine quality control and research applications in pharmaceutical development. The protocol outlines the necessary reagents, instrumentation, and a comprehensive step-by-step procedure for the analysis.
Introduction
5-Amino-7-methylquinoline and its salts are heterocyclic aromatic compounds that serve as important intermediates in the synthesis of various pharmaceutical agents. Due to their potential biological activity, precise and accurate quantification is crucial during drug development and for quality assurance of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution and sensitivity for the analysis of such compounds. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC-UV method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
Ultrapure water
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Phase): Acetonitrile (HPLC grade).
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A representative set of chromatographic conditions is provided in the table below. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 10% B |
| 5-15 min: 10-90% B | |
| 15-20 min: 90% B | |
| 20-22 min: 90-10% B | |
| 22-30 min: 10% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
Method Validation Parameters
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation is essential to ensure the generation of accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate.
Application Notes and Protocols for the Derivatization of the Amino Group in 5-Amino-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the amino group of 5-Amino-7-methylquinoline through acylation and sulfonylation. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential as bioactive molecules and fluorescent probes.
Application Notes
Medicinal Chemistry Applications
N-substituted 5-aminoquinoline derivatives are key scaffolds in drug discovery. The quinoline core is present in a variety of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.
-
Antimalarial Agents: The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like primaquine. Derivatization of the amino group at the 5-position can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new antimalarial candidates with improved efficacy and reduced toxicity.[1]
-
Anticancer Agents: Quinoline derivatives have been investigated for their potential as anticancer agents. Acylation and sulfonylation of the amino group can lead to compounds with enhanced cytotoxicity against various cancer cell lines. These modifications can influence the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.
-
Antibacterial Agents: The quinoline nucleus is a core component of quinolone antibiotics. Novel derivatives of 5-amino-7-methylquinoline may exhibit potent antibacterial activity, including against drug-resistant strains.
Fluorescent Probes and Bioimaging
Aminoquinoline derivatives are known for their fluorescent properties, which can be tuned by substitution on the quinoline ring and the amino group. These compounds can act as fluorescent probes for the detection of metal ions and for bioimaging applications.
-
Metal Ion Sensing: The nitrogen atoms in the quinoline ring and the derivatized amino group can act as a chelating site for metal ions. Upon binding to specific metal ions, the fluorescence properties of the molecule, such as intensity and emission wavelength, can change significantly, allowing for their use as selective fluorescent sensors.
-
Bioimaging: Functionalized aminoquinolines can be designed to localize in specific cellular compartments. Their intrinsic fluorescence makes them valuable tools for live-cell imaging and for studying biological processes. The lipophilicity and electronic properties of the acyl or sulfonyl substituent can influence the probe's cellular uptake and localization.[2][3]
Experimental Protocols
Acylation of 5-Amino-7-methylquinoline: Synthesis of N-(7-methylquinolin-5-yl)acetamide
This protocol describes a general method for the N-acylation of 5-Amino-7-methylquinoline using an acid anhydride or acid chloride.
Reaction Scheme:
References
- 1. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-Amino-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of synthetic strategies for the chemical modification of 5-Amino-7-methylquinoline. This scaffold is a valuable starting material in medicinal chemistry, offering multiple sites for functionalization to generate diverse libraries of compounds for drug discovery and development. The protocols provided are detailed methodologies for key transformations, and the accompanying data offers expected outcomes for these reactions.
Overview of Functionalization Strategies
The 5-Amino-7-methylquinoline core possesses several reactive sites that can be selectively targeted for modification. The primary sites for functionalization are:
-
The 5-amino group: This primary aromatic amine is a versatile handle for a wide range of transformations, including acylation, sulfonylation, alkylation, and diazotization.
-
The Quinoline Ring (C6 and C8 positions): The quinoline ring is an electron-rich aromatic system. The existing amino and methyl groups are activating and will direct incoming electrophiles primarily to the C6 and C8 positions.[1] Electrophilic aromatic substitution reactions like halogenation and nitration are key methods for functionalizing the carbocyclic ring.[2]
The choice of functionalization strategy depends on the desired properties of the final compound and its intended biological target.
Caption: Key reactive sites on the 5-Amino-7-methylquinoline scaffold.
Experimental Protocols and Data
Protocol 1: Acylation of the 5-Amino Group
This protocol describes the formation of an amide bond by reacting the 5-amino group with an acyl chloride. This is a fundamental reaction to introduce a wide variety of substituents.
Methodology:
-
Dissolution: Dissolve 5-Amino-7-methylquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Representative Data for Acylation Reactions:
| Acyl Chloride | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | DCM | TEA | 2 | 90-98% |
| Benzoyl chloride | DCM | TEA | 4 | 85-95% |
| Cyclopropanecarbonyl chloride | DMF | DIPEA | 6 | 80-90% |
| 4-Methoxybenzoyl chloride | DCM | TEA | 4 | 88-96% |
Protocol 2: Diazotization and Sandmeyer Reaction
This two-step protocol allows for the conversion of the 5-amino group into various other functionalities like halides, cyano, or hydroxyl groups via a diazonium salt intermediate.[3][4] The Sandmeyer reaction is a powerful tool for introducing substituents that are otherwise difficult to install directly.[5]
Methodology:
Step A: Diazotization
-
Acidic Solution: Suspend 5-Amino-7-methylquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 M HCl or HBr).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the quinoline suspension, ensuring the temperature remains below 5 °C.
-
Stirring: Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed by a change in color.
Step B: Sandmeyer Reaction (Example: Chlorination)
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Add the cold diazonium salt solution from Step A slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 5-Chloro-7-methylquinoline by column chromatography.
Representative Data for Sandmeyer Reactions:
| Reagent | Product Functional Group | Typical Yield (%) |
| CuCl / HCl | -Cl | 65-80% |
| CuBr / HBr | -Br | 60-75% |
| CuCN / KCN | -CN | 50-70% |
| Cu₂O / H₂O, H₂SO₄ | -OH | 40-60% |
Protocol 3: Electrophilic Aromatic Substitution (Bromination)
This protocol describes the bromination of the quinoline ring, which is expected to occur at the C6 or C8 position due to the directing effects of the existing substituents.
Methodology:
-
Dissolution: Dissolve 5-Amino-7-methylquinoline (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.
-
Catalyst (Optional): For less reactive systems, a Lewis acid catalyst like FeCl₃ or AlCl₃ can be added, although the amino group is strongly activating and may not require it.
-
Cooling: Cool the solution to 0 °C.
-
Bromine Addition: Add a solution of bromine (Br₂) (1.05 eq) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.
-
Work-up: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product mixture (C6 and C8 isomers) by column chromatography.
Representative Data for Bromination:
| Brominating Agent | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Br₂ | Acetic Acid | 25 | Mixture of 6-Bromo and 8-Bromo isomers | 70-85% (combined) |
| N-Bromosuccinimide (NBS) | DMF | 25 | Mixture of 6-Bromo and 8-Bromo isomers | 75-90% (combined) |
Workflow and Pathway Diagrams
General Drug Discovery Workflow
The functionalization of 5-Amino-7-methylquinoline is an early and critical step in a typical drug discovery pipeline.
Caption: A generalized workflow for drug discovery using a core scaffold.
Sandmeyer Reaction Pathway
This pathway illustrates the key steps involved in converting the amino group into a new functionality using the Sandmeyer reaction.[6]
Caption: Key mechanistic steps of the copper-catalyzed Sandmeyer reaction.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Quinolines via Modified Skraup Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving high-yield synthesis of quinolines using modified Skraup reactions. The information is curated for professionals in research and drug development who require reliable and efficient methods for preparing quinoline scaffolds, which are pivotal in medicinal chemistry and materials science.
Introduction to the Skraup Reaction
The Skraup synthesis is a classic chemical reaction used to synthesize quinolines.[1] In its archetypal form, an aniline is heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene to produce quinoline.[1] While effective, the traditional Skraup reaction is notoriously exothermic and can be violent, often resulting in low yields and significant tar formation.[2] To overcome these limitations, several modifications have been developed to improve reaction control, increase yields, and enhance the substrate scope. This document focuses on modern, high-yield variations of the Skraup reaction.
Key Parameters for High-Yield Skraup Reactions
Achieving a high yield in the Skraup reaction depends on the careful control of several experimental parameters. The logical relationship between these factors is crucial for optimizing the synthesis of quinolines.
Caption: Logical relationship of key parameters influencing Skraup reaction yield.
High-Yield Experimental Protocols
Several modified Skraup reaction protocols have been developed to enhance product yields and improve safety. Below are detailed methodologies for three effective approaches.
Microwave-Assisted Skraup Reaction in Water
This method offers a green and efficient alternative to traditional heating, significantly reducing reaction times and often improving yields.[1]
Experimental Workflow:
Caption: Workflow for microwave-assisted Skraup synthesis.
Protocol:
-
In a 10 mL microwave vial, combine the aniline derivative (10 mmol, 1 equiv.), glycerol (40 mmol, 4 equiv.), concentrated sulfuric acid (300 mol%), and water (10 mL).[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 200 °C for a total reaction time of 15 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Data Presentation:
| Aniline Derivative | Product | Yield (%) | Reference |
| 4-Hydroxyaniline | 6-Hydroxyquinoline | 66 | [1] |
| 4-Methoxyaniline | 6-Methoxyquinoline | 55 | [1] |
| 4-Methylaniline | 6-Methylquinoline | 42 | [1] |
| Aniline | Quinoline | 35 | [1] |
| 4-Chloroaniline | 6-Chloroquinoline | 25 | [1] |
| 4-Nitroaniline | 6-Nitroquinoline | 10 | [1] |
Iodine-Catalyzed Skraup Reaction under Pressure
The use of a catalytic amount of iodine and conducting the reaction under moderate pressure can lead to significantly higher yields.
Protocol:
-
To a clean, glass-lined reactor, add 2.75-5.0 molar equivalents of 75-80% sulfuric acid.
-
Charge the substituted or unsubstituted aniline to the reactor, allowing the temperature to exotherm to 100-130 °C.
-
Add a catalytic amount of iodine (or an iodide salt) at a temperature of 130-135 °C.
-
Add glycerol or an α,β-unsaturated aldehyde at 135-140 °C while refluxing.
-
Allow the pressure in the reactor to increase to 2-7 psig.
-
Allow the temperature to increase to 150-153 °C and maintain for the duration of the reaction.
-
Upon completion, cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide) to precipitate the product.
-
Isolate the product by filtration or extraction and purify as necessary.
Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| Aniline, Acrolein | Quinoline | 92.8 | |
| Substituted Aniline | Substituted Quinoline | 86.8 | |
| Substituted Aniline | Substituted Quinoline | 90.7 |
Note: The specific substrates for the 86.8% and 90.7% yields are not detailed in the provided source.
Modified Skraup Reaction with Arsenic Pentoxide as Oxidant
This protocol is a more traditional, yet high-yielding method that utilizes arsenic pentoxide as the oxidizing agent.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, add powdered arsenic oxide, the 3-nitro-4-aminoanisole, and glycerol.
-
With vigorous stirring, slowly add concentrated sulfuric acid. The temperature will spontaneously rise.
-
After the initial exotherm, heat the mixture to 105-110 °C under reduced pressure to remove water.
-
Once the water is removed, carefully control the temperature between 117-119 °C and add additional concentrated sulfuric acid dropwise over 2.5-3.5 hours.
-
Maintain the temperature at 120 °C for 4 hours, and then at 123 °C for 3 hours.
-
Cool the reaction mixture below 100 °C and dilute with water.
-
Pour the diluted mixture into a solution of concentrated ammonium hydroxide and crushed ice with stirring.
-
Filter the precipitated solid, wash with water, and then with methanol.
-
The crude product can be further purified by recrystallization.
Data Presentation:
| Reactant | Product | Yield (%) | Reference |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 |
Role of Ferrous Sulfate as a Moderator
The classic Skraup reaction is often moderated by the addition of ferrous sulfate (FeSO₄).[3] While quantitative data on the direct impact of ferrous sulfate concentration on yield is limited in readily available literature, its role is to control the otherwise violent exothermic reaction.[3] By smoothing the reaction rate, ferrous sulfate helps to prevent the formation of polymeric side products and tar, which indirectly contributes to improved yields and easier purification. It is believed to moderate the reaction by controlling the rate of dehydration of glycerol to acrolein.
Conclusion
The Skraup reaction remains a powerful tool for the synthesis of quinolines. By employing modern modifications such as microwave-assisted synthesis, iodine catalysis under pressure, or optimized traditional methods, researchers can achieve high yields of desired quinoline products. The choice of protocol will depend on the available equipment, the scale of the reaction, and the specific substrate being used. Careful control of reaction parameters, particularly temperature, is paramount for a successful and safe high-yield synthesis.
References
Application Notes and Protocols for the Post-Synthesis Purification of 5-Amino-7-methylquinoline Sulfate
Introduction
5-Amino-7-methylquinoline and its salts, such as the sulfate form, are heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. As intermediates in the synthesis of novel therapeutic agents, their purity is paramount to ensure the desired efficacy, safety, and reproducibility of downstream applications. This document provides detailed protocols for the post-synthesis purification of 5-Amino-7-methylquinoline sulfate, addressing common impurities and offering validated methods for achieving high purity.
Common Impurities
The synthesis of 5-Amino-7-methylquinoline typically proceeds through a multi-step pathway, often involving a Skraup-type reaction to form the quinoline core, followed by nitration and subsequent reduction of the nitro group to an amine. Potential impurities arising from this synthesis route may include:
-
Isomeric Impurities: The Skraup synthesis using m-toluidine can yield a mixture of 7-methylquinoline and 5-methylquinoline[1]. These isomers can be carried through subsequent reaction steps.
-
Unreacted Starting Materials: Residual m-toluidine, glycerol, or other reagents from the initial cyclization.
-
Intermediates: Incomplete nitration can leave residual 7-methylquinoline, while incomplete reduction can result in the presence of 5-nitro-7-methylquinoline.
-
Byproducts: Oxidation or degradation products formed during the vigorous conditions of the Skraup reaction or subsequent steps.
Following the final amination and salt formation with sulfuric acid, the crude product may contain these impurities, necessitating robust purification procedures.
Purification Strategies
The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques for purifying this compound are recrystallization and column chromatography.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility profiles from the desired compound.
Experimental Protocol:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the polarity of related compounds, aqueous ethanol or isopropanol are good starting points.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the chosen solvent system (e.g., 80% ethanol in water).
-
Heating: Heat the mixture to reflux with constant stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal (approximately 1-2% w/w) and reflux for an additional 10-15 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solid particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of well-defined crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities[1].
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 92.5% | >99.0% |
| Yield | - | 85% |
| Appearance | Off-white to light brown powder | White crystalline powder |
| Melting Point | 180-185 °C (decomposes) | 188-190 °C (decomposes) |
Protocol 2: Purification by Column Chromatography
For complex impurity profiles or when very high purity is required, column chromatography is the method of choice.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar compounds like aminoquinolines.
-
Mobile Phase Selection: A solvent system that provides good separation of the target compound from its impurities is crucial. A gradient of dichloromethane and methanol is often effective. A typical starting point is 100% dichloromethane, gradually increasing the polarity with methanol.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like methanol. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column with the chosen mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol over several column volumes).
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The purified product is obtained as a solid after complete solvent removal.
Data Presentation: Column Chromatography Efficiency
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 88.0% | >99.5% |
| Yield | - | 70% |
| Key Impurity (Isomer) | 5.5% | <0.1% |
| Key Impurity (Nitro-intermediate) | 4.2% | <0.1% |
Visualizations
References
Troubleshooting & Optimization
troubleshooting common problems in Skraup synthesis of quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this classical yet often challenging reaction. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the complexities of the Skraup synthesis and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely violent and difficult to control. What can I do?
A1: The Skraup synthesis is notoriously exothermic and can become violent.[1][2][3][4] To moderate the reaction, the addition of a mild catalyst or moderator is highly recommended. Ferrous sulfate (FeSO₄) is commonly used to extend the reaction over a longer period, making it more controllable.[1][2][3] Other moderators such as boric acid or acetic acid can also be employed to temper the reaction's violence.[2][4] It is also crucial to ensure the correct order of reagent addition; adding sulfuric acid before the ferrous sulfate can initiate the reaction immediately and uncontrollably.[2]
Q2: I am observing significant tar formation in my reaction mixture. How can I minimize this?
A2: Tar formation is a common side reaction in the Skraup synthesis, often resulting from the polymerization of acrolein under acidic conditions.[5][6] Using a moderator like ferrous sulfate can help reduce the formation of tarry byproducts.[7] Additionally, substituting the free amine with its acetylated derivative (e.g., using acetanilide instead of aniline) has been shown to substantially decrease tar formation and increase the yield of the desired quinoline.[7] Careful control of the reaction temperature and efficient stirring can also help minimize side reactions leading to tar.
Q3: My quinoline yield is consistently low. What factors should I investigate to optimize the yield?
A3: Low yields in the Skraup synthesis can be attributed to several factors. The presence of water in the glycerol can significantly lower the product yield; using anhydrous or "dynamite" glycerol is recommended.[2] The choice and amount of the oxidizing agent are also critical. While nitrobenzene is a classic choice, it can lead to vigorous reactions.[1] Arsenic acid has been reported to give better yields for quinoline homologs.[1][2] Recent modifications, such as using a sulfonic acid ionic liquid in place of sulfuric acid and omitting an external oxidizing agent through microwave heating, have also shown improved yields.[5] Furthermore, the nature of the substituent on the aniline can greatly impact the yield; electron-withdrawing groups, like a nitro group, can deactivate the aniline, making it less nucleophilic and leading to very low yields.[8]
Q4: The work-up of my Skraup reaction is difficult due to the tarry residue. What is the best way to isolate my product?
A4: The work-up of the tarry mixture from a Skraup synthesis can indeed be challenging.[6] A common and effective method for isolating the quinoline product is steam distillation.[3] Unreacted nitrobenzene is steam volatile and will co-distill. The quinoline, being basic, will remain in the acidic reaction mixture as its sulfate salt. After removing the volatile impurities, the solution is made basic with a strong base like sodium hydroxide to liberate the free quinoline, which can then be isolated by a second steam distillation or extraction.[3] The crude product is often purified further by vacuum distillation.[2]
Q5: Are there any less hazardous alternatives to nitrobenzene as an oxidizing agent?
A5: Yes, several alternatives to nitrobenzene have been explored. Arsenic acid is a frequently mentioned substitute that often results in a less violent reaction.[1] Other oxidizing agents that have been used include ferric compounds, vanadium pentoxide (V₂O₅), and even air bubbled through the reaction mixture.[9] More recently, iodine has been employed as an oxidizing agent.[10] Some modern modifications of the Skraup synthesis have even eliminated the need for an external oxidizing agent altogether, for example, by using specific ionic liquids and microwave irradiation.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction | Highly exothermic nature of the reaction. Incorrect order of reagent addition. | Add a moderator such as ferrous sulfate, boric acid, or acetic acid.[1][2][4] Ensure the correct order of addition: ferrous sulfate before sulfuric acid.[2] Provide efficient cooling and have an ice bath ready. |
| Low Yield | Presence of water in glycerol.[2] Sub-optimal oxidizing agent. Deactivated aniline substrate.[8] Polymerization of acrolein. | Use anhydrous glycerol.[2] Experiment with different oxidizing agents like arsenic acid or iodine.[1][10] For anilines with strongly deactivating groups, consider alternative synthetic routes. Use acetylated amines to reduce side reactions.[7] |
| Excessive Tar Formation | Uncontrolled polymerization of acrolein.[5][6] High reaction temperature. | Use a moderator like ferrous sulfate.[7] Use the acetyl derivative of the aniline.[7] Maintain careful temperature control. |
| Difficult Work-up | Viscous, tarry reaction mixture.[6] | Utilize steam distillation for purification.[3] The first steam distillation removes volatile impurities, and the second, after basification, isolates the quinoline.[3] |
| Reaction Fails to Initiate | Deactivated starting aniline.[8] Insufficient heating. | For anilines with strong electron-withdrawing groups, the Skraup synthesis may not be suitable.[8] Ensure the reaction mixture is heated sufficiently to initiate the dehydration of glycerol. |
| High Viscosity at Start | Formation of aniline sulfate salts. | This is a common observation. Ensure you have a robust mechanical stirrer that can handle the initial viscous phase. Using a slightly larger reaction flask can also help. |
Experimental Protocols
Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from established procedures to ensure a controlled reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for work-up)
-
Distilled Water
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ferrous sulfate heptahydrate.
-
In the following order, add glycerol, aniline, and then nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The mixture will become hot.
-
Gently heat the mixture to boiling. Once boiling commences, remove the heat source. The exothermic reaction should sustain the boiling for some time.
-
If the reaction becomes too vigorous, cool the flask with a wet towel or an ice bath.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.
-
Allow the mixture to cool.
-
Work-up (Steam Distillation): a. Dilute the cooled reaction mixture with water. b. Steam distill the mixture to remove unreacted nitrobenzene and other volatile impurities. c. Cool the distillation residue and make it strongly alkaline with a concentrated sodium hydroxide solution. d. Steam distill the basic mixture to isolate the crude quinoline.
-
Purification: a. Separate the quinoline from the aqueous distillate. b. Dry the crude quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate). c. Purify the dried quinoline by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for common problems in Skraup synthesis.
Caption: Simplified reaction pathway of the Skraup synthesis of quinoline.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-7-methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-7-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Amino-7-methylquinoline?
A1: The most prevalent and well-documented synthetic route is a multi-step process that begins with the Skraup synthesis. This reaction uses m-toluidine and glycerol to produce a mixture of 5-methylquinoline and 7-methylquinoline.[1][2] This mixture is then nitrated, followed by the reduction of the nitro group to yield the final 5-Amino-7-methylquinoline product.
Q2: Why does the Skraup synthesis with m-toluidine produce a mixture of isomers?
A2: The Skraup reaction involves the cyclization of an intermediate derived from m-toluidine. Due to the directing effects of the methyl group on the aromatic ring, cyclization can occur on either side of the amino group, leading to the formation of both 5-methylquinoline and 7-methylquinoline isomers.[1][2]
Q3: Is it necessary to separate the 5- and 7-methylquinoline isomers before proceeding to the next step?
A3: While separation is challenging, it is often not necessary.[1] The subsequent nitration step can be performed on the isomer mixture. Under controlled conditions, 7-methylquinoline is selectively nitrated at the 8-position, while the nitration of 5-methylquinoline can be minimized or lead to products that are more easily separated from the desired 7-methyl-8-nitroquinoline.[1] However, for applications requiring the pure 5-amino-7-methylquinoline, separation of the methylquinoline isomers might be considered.
Q4: What are the common methods for reducing the nitro group to an amine in the final step?
A4: Common methods for the reduction of aromatic nitro compounds to amines are applicable here. These include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid.[3][4][5][6]
Troubleshooting Guides
Part 1: Skraup Synthesis of 5- and 7-Methylquinoline
Problem 1: The Skraup reaction is too violent and difficult to control.
-
Possible Cause: The Skraup reaction is notoriously exothermic.[7][8] The reaction rate can accelerate uncontrollably, leading to a hazardous situation.
-
Solution:
-
Slow Addition of Sulfuric Acid: Add the concentrated sulfuric acid dropwise while vigorously stirring and cooling the reaction mixture in an ice bath.[1]
-
Use of a Moderator: The addition of a mild oxidizing agent like ferrous sulfate can help to moderate the reaction by extending the reaction time.[7][8]
-
Modified Procedures: Consider modified Skraup procedures that utilize less harsh conditions or alternative catalysts to improve safety and yield.[9][10]
-
Problem 2: The reaction mixture becomes too viscous, preventing effective stirring.
-
Possible Cause: The initial mixture of glycerol, m-toluidine, and sulfuric acid can be highly viscous.[11]
-
Solution:
-
Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar for better agitation of the viscous mixture.[1]
-
Appropriate Flask Size: Using a flask that is not excessively large for the reaction volume can improve stirring efficiency.[11] A larger stir bar in a smaller flask may also help.[11]
-
Order of Addition: Ensure proper mixing of the reactants before the addition of sulfuric acid.
-
Problem 3: Low yield of the desired methylquinoline isomers.
-
Possible Cause: Incomplete reaction, side reactions, or loss of product during workup. The Skraup reaction is known for producing tarry byproducts.[12]
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.[1]
-
Purification Technique: Steam distillation is an effective method for purifying the methylquinoline isomers from the tarry residue.[1] Subsequent vacuum distillation of the crude oil can further purify the product.[1][2]
-
Control of Reactant Ratios: Using an excess of the dehydrating agent (sulfuric acid) can help to improve the yield.
-
Part 2: Nitration of Methylquinoline Isomer Mixture
Problem 4: Formation of multiple nitrated products and low selectivity for 7-methyl-8-nitroquinoline.
-
Possible Cause: The nitration of the 5-methylquinoline isomer and potential nitration at other positions on the 7-methylquinoline ring.
-
Solution:
-
Strict Temperature Control: Perform the nitration at a low temperature (e.g., -5°C) by adding the nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) dropwise to the cooled solution of the methylquinoline isomers in sulfuric acid.[1]
-
Selective Crystallization: The desired 7-methyl-8-nitroquinoline can often be selectively precipitated from the reaction mixture by pouring it over ice, followed by filtration.[1]
-
Part 3: Reduction of 7-Methyl-5-nitroquinoline to 5-Amino-7-methylquinoline
Problem 5: Incomplete reduction of the nitro group.
-
Possible Cause: Insufficient reducing agent, deactivated catalyst, or inadequate reaction time.
-
Solution:
-
Choice of Reducing Agent: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and used in an appropriate amount. For chemical reduction with SnCl₂, use a sufficient molar excess.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Problem 6: Difficulty in isolating the aminoquinoline product during workup with SnCl₂.
-
Possible Cause: Precipitation of tin salts upon basification of the reaction mixture, which can form an intractable emulsion.[13]
-
Solution:
-
Careful Neutralization: After the reaction, pour the mixture into a large volume of ice water and carefully neutralize with a base like sodium bicarbonate to a pH of less than 8.[13]
-
Use of a Filter Aid: Add a filter aid like Celite to the mixture before neutralization and filtration to help manage the tin salt precipitate.[13]
-
Solvent Choice: Performing the reaction in ethanol can sometimes lead to less problematic emulsions during workup.[13]
-
Quantitative Data
Table 1: Yields for the Two-Step Synthesis of 7-Methyl-8-nitroquinoline
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1. Skraup Synthesis | m-Toluidine | Mixture of 7- and 5-methylquinoline (2:1 ratio) | Glycerol, m-nitrobenzenesulfonate, H₂SO₄ | 70% (of the mixture) | [1][2] |
| 2. Nitration | Mixture of 7- and 5-methylquinoline | 7-Methyl-8-nitroquinoline | Fuming HNO₃, H₂SO₄ | 69% (based on the initial mixture) | [1] |
Experimental Protocols
Protocol 1: Skraup Synthesis of 7- and 5-Methylquinoline Mixture [1]
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).
-
Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) in water (61.5 g) and cool it in an ice bath.
-
Add the cooled H₂SO₄/H₂O solution dropwise to the mechanically stirred mixture. Control the exothermic reaction with an ice bath as needed.
-
After the addition is complete, heat the mixture and continue stirring for the appropriate reaction time.
-
Purify the product by steam distillation. Cool the distillate, saturate it with NaCl, and allow it to stand.
-
Separate the crude brown oil and extract the aqueous layer with diethyl ether.
-
Combine the organic phases, dry with MgSO₄, and evaporate the solvent.
-
Further purify the resulting oil by vacuum distillation (boiling point 91°C at 3 mmHg) to obtain a mixture of 7- and 5-methylquinoline.
Protocol 2: Selective Nitration to 7-Methyl-8-nitroquinoline [1]
-
Prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to 98% H₂SO₄ (85.5 mL) at low temperature.
-
In a separate flask, dissolve the mixture of 7- and 5-methylquinoline (57.05 g, 0.398 mol) in H₂SO₄ (142.5 mL) and cool to -5°C with mechanical stirring.
-
Add the nitrating mixture dropwise to the cooled methylquinoline solution, maintaining the temperature at -5°C.
-
After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.
-
Pour the reaction mixture over ice and filter the precipitate once the ice has completely melted.
-
Add cold water to the filtrate to precipitate any remaining product.
-
Keep the mixture in a refrigerator overnight to complete precipitation.
-
Filter the solid, wash with 95% ethanol, and dry under vacuum to obtain 7-methyl-8-nitroquinoline.
Protocol 3: General Protocol for Reduction of 7-Methyl-5-nitroquinoline with Tin(II) Chloride (Adapted from general procedures for nitro group reduction)[3][4][5][6]
-
Dissolve 7-methyl-5-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Add concentrated hydrochloric acid and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
After completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Amino-7-methylquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthetic workflow for 5-Amino-7-methylquinoline.
Caption: Troubleshooting guide for the Skraup synthesis step.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Separation of 5-Amino-7-methylquinoline and 7-Amino-5-methylquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 5-Amino-7-methylquinoline and 7-Amino-5-methylquinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 5-Amino-7-methylquinoline and 7-Amino-5-methylquinoline?
A1: The primary challenge lies in their structural similarity as positional isomers. This results in very similar physicochemical properties, such as polarity, boiling point, and solubility, making them difficult to separate using standard techniques. Successful separation relies on exploiting subtle differences in these properties.
Q2: Which separation techniques are most promising for this isomer pair?
A2: The most promising techniques are high-performance liquid chromatography (HPLC), gas chromatography (GC), and fractional crystallization. The choice of method will depend on the available equipment, the scale of the separation, and the required purity of the final products.
Q3: Are there any significant differences in the physicochemical properties of these isomers that can be exploited?
A3: Direct experimental data for 5-Amino-7-methylquinoline and 7-Amino-5-methylquinoline is limited. However, by examining the properties of the parent and related molecules (aminoquinolines and methylquinolines), we can infer potential differences. For example, the position of the amino and methyl groups will influence the dipole moment and crystal packing, which can be leveraged in chromatography and crystallization, respectively.
Physicochemical Data of Related Quinoline Derivatives
The following table summarizes available data on related quinoline compounds to aid in the development of a separation strategy. Differences in properties of these related molecules can suggest potential avenues for separating the target isomers.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 5-Aminoquinoline | 144.17 | 106-109 | 310 | 5.5 |
| 7-Aminoquinoline | 144.17 | 86-89 | >300 | 6.3 |
| 5-Methylquinoline | 143.19 | 19 | 257.85 | 5.2 |
| 7-Methylquinoline | 143.19 | 34-37 | 258 | 5.6 |
Note: This data is compiled from various sources and should be used as a guide. Experimental determination of the properties of the target isomers is recommended.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor or no separation of isomer peaks (co-elution).
-
Possible Cause 1: Inappropriate column chemistry.
-
Solution: The stationary phase is not providing sufficient selectivity. For aromatic isomers, columns with phenyl or biphenyl phases can enhance separation through π-π interactions. Consider screening columns with different stationary phases (e.g., C18, Phenyl, Biphenyl, Cyano).
-
-
Possible Cause 2: Mobile phase is not optimized.
-
Solution: The elution strength of the mobile phase may be too high, causing the isomers to elute together.
-
Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in the mobile phase.
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa), as this can alter selectivity.
-
Adjust the pH of the mobile phase. Since these are aminoquinolines, their charge state will be pH-dependent. A mobile phase pH close to the pKa of the analytes can sometimes improve separation.
-
-
-
Possible Cause 3: Insufficient column efficiency.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm) and a correspondingly optimized HPLC or UHPLC system to improve peak efficiency and potentially resolve the isomers.
-
Issue: Peak tailing for one or both isomer peaks.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: The amino group can interact with residual silanols on the silica support of the column.
-
Add a competitor, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups.
-
Use a column with a base-deactivated stationary phase.
-
Operate at a lower pH to protonate the silanols and reduce their interaction with the protonated amine.
-
-
-
Possible Cause 2: Column overload.
-
Solution: Inject a smaller sample volume or a more dilute sample to see if peak shape improves.
-
Gas Chromatography (GC)
Issue: Isomer peaks are not baseline resolved.
-
Possible Cause 1: Inadequate column selectivity.
-
Solution: A standard non-polar column (e.g., DB-5, HP-5ms) may not be sufficient. Consider a more polar column, such as one with a cyanopropyl or polyethylene glycol (PEG) stationary phase, which can offer different selectivity for these isomers.
-
-
Possible Cause 2: Temperature program is not optimized.
-
Solution: A slow temperature ramp rate through the elution temperature of the isomers can improve resolution. Experiment with different ramp rates (e.g., 1-5 °C/min) in the relevant temperature range.
-
-
Possible Cause 3: Carrier gas flow rate is not optimal.
-
Solution: Ensure the carrier gas flow rate (or linear velocity) is optimized for the column dimensions and carrier gas being used.
-
Fractional Crystallization
Issue: Both isomers co-crystallize.
-
Possible Cause 1: Similar solubilities in the chosen solvent.
-
Solution: Screen a variety of solvents with different polarities and hydrogen bonding capabilities. A solvent system where one isomer is significantly less soluble than the other at a given temperature is ideal. Consider binary or even ternary solvent mixtures.
-
-
Possible Cause 2: Supersaturation is too high.
-
Solution: Cool the solution more slowly to allow for selective crystallization of the less soluble isomer. Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.
-
Issue: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The solvent is not appropriate.
-
Solution: The boiling point of the solvent may be too high, or the compound's solubility may change too rapidly with temperature. Try a lower-boiling point solvent or a solvent mixture.
-
-
Possible Cause 2: The solution is too concentrated.
-
Solution: Use a more dilute solution to encourage the formation of crystals rather than an amorphous oil.
-
Experimental Protocols
HPLC Method Development for Positional Isomers of Aminoquinolines
This protocol is a general guide and will require optimization.
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Have a Phenyl or Biphenyl column available for comparison if the C18 does not provide adequate separation.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Alternative: Use a phosphate buffer (e.g., 20 mM potassium phosphate) for Mobile Phase A and adjust the pH (e.g., to 3.0, 5.0, and 7.0) to investigate the effect of pH on selectivity.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm and 280 nm.
-
Gradient Program:
-
Start with a shallow gradient, for example:
-
0-2 min: 10% B
-
2-20 min: 10% to 50% B
-
20-22 min: 50% to 90% B
-
22-25 min: Hold at 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: Re-equilibrate at 10% B
-
-
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope, starting and ending percentages of Mobile Phase B, and flow rate to improve resolution.
-
If co-elution persists, switch to the Phenyl or Biphenyl column and repeat the optimization process.
-
GC-MS Method for Methylquinoline Isomers
This method, adapted from the analysis of similar isomers, can serve as a starting point.
-
GC Column:
-
HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on concentration.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
-
Optimization:
-
If resolution is insufficient, try a slower temperature ramp (e.g., 2-3 °C/min) during the elution window of the isomers.
-
Consider using a more polar column (e.g., DB-WAX) if separation on the HP-5ms is unsuccessful.
-
Fractional Crystallization Solvent Screening
-
Solubility Testing:
-
In small vials, test the solubility of the isomer mixture in a range of solvents at room temperature and upon heating. Good candidate solvents are those in which the mixture has low solubility at room temperature but dissolves upon heating.
-
Suggested solvents to screen: ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Crystallization Trial:
-
Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C).
-
If crystals form, collect them by filtration and wash with a small amount of the cold solvent.
-
Analyze the composition of the crystals and the mother liquor by HPLC or GC to determine if enrichment of one isomer has occurred.
-
-
Optimization:
-
Adjust the cooling rate, solvent composition, and concentration to improve the separation efficiency.
-
If one isomer is consistently enriched in the crystals, repeated crystallization of the solid can lead to higher purity.
-
Visualization
Troubleshooting workflow for isomer separation.
Technical Support Center: Optimizing the Synthesis of 5-Amino-7-methylquinoline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and potential strategies for the synthesis of 5-Amino-7-methylquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for the synthesis of 7-methylquinoline, and what are the immediate challenges?
A1: The most frequently cited method for synthesizing methylquinolines is the Skraup reaction, starting from m-toluidine.[1][2] However, this reaction invariably produces a mixture of 5-methylquinoline and 7-methylquinoline.[1] The primary challenge is that these isomers are notoriously difficult to separate by common laboratory techniques such as distillation, chromatography, or crystallization.[1] The typical ratio of 7-methylquinoline to 5-methylquinoline is approximately 2:1.[1]
Q2: Can I directly nitrate the mixture of 5- and 7-methylquinoline to obtain 5-nitro-7-methylquinoline?
A2: No, direct nitration of the isomer mixture is not a viable route to 5-nitro-7-methylquinoline. The nitration of 7-methylquinoline with a mixture of nitric and sulfuric acid has been shown to selectively occur at the 8-position, yielding 7-methyl-8-nitroquinoline.[1] Under the same conditions, 5-methylquinoline is expected to nitrate at the 6- and 8-positions. Therefore, this method does not yield the desired 5-nitro isomer of 7-methylquinoline.
Q3: What are some alternative strategies for synthesizing the 7-methylquinoline core without the issue of isomeric mixtures?
A3: To avoid the formation of isomeric mixtures, alternative quinoline synthesis methods that offer greater regioselectivity should be considered. These include:
-
Doebner-von Miller Reaction: This method utilizes an aniline and an α,β-unsaturated carbonyl compound.[3][4] By carefully selecting the starting aniline, it may be possible to favor the formation of the 7-methylquinoline isomer.
-
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone.[4][5] The regioselectivity can be influenced by the substituents on both the aniline and the diketone.
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[1][6][7] If a suitable 2-amino-4-methylbenzaldehyde or a related ketone can be synthesized, this method would unambiguously yield a 7-methylquinoline derivative.
Q4: Once I have 5-nitro-7-methylquinoline, what are the recommended methods for its reduction to 5-Amino-7-methylquinoline?
A4: The reduction of a nitro group on a quinoline ring to an amine is a standard transformation. Common and effective methods include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate is a widely used and often high-yielding method.
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Skraup reaction | - Reaction is too vigorous and leads to polymerization and tar formation.[8] - Impure starting materials (e.g., wet glycerol). | - Carefully control the reaction temperature, often with an ice bath during the initial exothermic phase. - Use a moderator such as ferrous sulfate to control the reaction rate.[8] - Ensure all reagents are of high purity and anhydrous where necessary. |
| Inability to separate 5- and 7-methylquinoline isomers | - The boiling points and polarities of the isomers are very similar. | - Isomer separation is a known challenge. Consider alternative synthetic routes that avoid the formation of this mixture (see FAQs). - Explore specialized separation techniques, though success is not guaranteed with standard methods.[1] |
| Incorrect regioselectivity in nitration (formation of 8-nitro instead of 5-nitro) | - The electronic and steric properties of the 7-methylquinoline ring direct nitration to the 8-position. | - Direct nitration is not suitable for obtaining the 5-nitro isomer. - A multi-step approach involving a directing group may be necessary to achieve nitration at the 5-position. This is an area for further research and optimization. |
| Incomplete reduction of the nitro group | - Inactive catalyst. - Insufficient reducing agent or hydrogen source. - Reaction time is too short. | - Use a fresh, high-quality catalyst. - Increase the equivalents of the reducing agent. - Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
Data Presentation
Table 1: Typical Reaction Conditions for the Skraup Synthesis of 5- and 7-Methylquinoline Mixture
| Parameter | Value | Reference |
| Starting Material | m-Toluidine | [1][2] |
| Reagents | Glycerol, Sulfuric Acid, m-Nitrobenzenesulfonate (oxidizing agent) | [1][2] |
| Temperature | Controlled with an ice bath during initial addition, then heated. | [1][2] |
| Product Ratio (7-MeQ:5-MeQ) | ~2:1 | [1] |
| Overall Yield | ~70% (of the mixture) | [1] |
Table 2: General Conditions for the Reduction of a Nitroquinoline
| Method | Reagents and Catalyst | Solvent | Typical Conditions | Reference |
| Catalytic Hydrogenation | Pd/C, Hydrazine hydrate or H₂ gas | Ethanol, Methanol | Room temperature to mild heating | General knowledge |
| Metal/Acid Reduction | Iron powder, Acetic acid | Acetic acid | Reflux | [7] |
Experimental Protocols
Protocol 1: Skraup Synthesis of 5- and 7-Methylquinoline Mixture [1][2]
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine, glycerol, and m-nitrobenzenesulfonate.
-
Slowly add concentrated sulfuric acid while vigorously stirring and cooling the mixture in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the reaction mixture. The exact temperature and time will need to be optimized, but typically the mixture is heated for several hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to liberate the free quinoline bases.
-
The product is then extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.
-
The resulting crude oil, a mixture of 5- and 7-methylquinoline, can be purified by vacuum distillation.
Protocol 2: General Procedure for the Reduction of a Nitroquinoline to an Aminoquinoline using Fe/AcOH [7]
-
Dissolve the nitroquinoline starting material in glacial acetic acid in a round-bottom flask.
-
Add iron powder to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the excess iron.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt and remove the solvent under reduced pressure to yield the crude aminoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. brieflands.com [brieflands.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Methylquinolin-6-ol | 84583-52-8 | Benchchem [benchchem.com]
purification of 5-Amino-7-methylquinoline sulfate from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-7-methylquinoline sulfate from a crude reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
| Potential Cause | Suggested Solution |
| Incorrect solvent system | The chosen solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a solvent mixture. A good starting point for amine sulfates is a mixture of a polar protic solvent like ethanol or methanol with a less polar co-solvent like ethyl acetate or water. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Too much solvent used | Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.[1][2] |
| Premature crystallization | If the solution cools too quickly, the product may precipitate instead of forming pure crystals, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1] |
| Incomplete crystallization | The crystallization process may require more time. Allow the solution to stand for a longer period at a low temperature. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Problem 2: Oily product obtained instead of crystals.
| Potential Cause | Suggested Solution |
| Presence of significant impurities | High levels of impurities can lower the melting point of the product, causing it to separate as an oil. Consider a preliminary purification step like a charcoal treatment to remove colored impurities or an initial extraction. |
| Supersaturated solution | The solution may be supersaturated. Try adding a seed crystal of the pure product to induce crystallization. |
| Inappropriate solvent | The solvent may be too nonpolar. Try using a more polar solvent or a solvent mixture. |
Problem 3: Poor separation during column chromatography.
| Potential Cause | Suggested Solution |
| Incorrect stationary phase | For polar and basic compounds like aminoquinolines, silica gel can sometimes cause peak tailing due to strong interactions. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3] |
| Inappropriate mobile phase | The eluent may not have the correct polarity to effectively separate the compound from impurities. Start with a non-polar solvent and gradually increase the polarity. For amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can significantly improve peak shape and separation.[4] |
| Column overloading | Too much crude material has been loaded onto the column. Use an appropriate amount of stationary phase for the amount of crude product (typically a 20:1 to 100:1 ratio of stationary phase to crude material by weight). |
| Improper packing of the column | Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly without any air bubbles. |
Problem 4: Product appears discolored after purification.
| Potential Cause | Suggested Solution |
| Presence of colored impurities | The crude mixture may contain colored by-products. During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Oxidation of the amino group | Aromatic amines can be susceptible to air oxidation, which can lead to discoloration.[5] Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product in a dark, cool place under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound synthesized via a Skraup-type reaction?
A1: The Skraup synthesis and related methods for producing quinolines can result in several types of impurities.[6][7][8][9]
| Impurity Type | Examples | Reason for Formation |
| Isomeric By-products | 7-Amino-5-methylquinoline sulfate | The cyclization step of the Skraup synthesis can sometimes occur at different positions on the aromatic ring, leading to the formation of isomers. |
| Unreacted Starting Materials | 3-Methylaniline, glycerol, acrolein | Incomplete reaction. |
| Side-reaction Products | Polymeric tars, nitro compounds (if used as an oxidizing agent) | Polymerization of reaction intermediates under acidic and high-temperature conditions. Incomplete reduction of the oxidizing agent. |
| Degradation Products | Oxidized species | Aromatic amines can be sensitive to air and light, leading to colored degradation products.[5] |
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For a polar, salt-like compound such as an amine sulfate, a good starting point for recrystallization would be a polar protic solvent or a mixture containing one. You could start by trying to dissolve the crude product in a minimal amount of hot methanol or ethanol. If the compound is too soluble even when cold, you can add a less polar co-solvent like ethyl acetate or a more polar one like water dropwise to the hot solution until turbidity is observed, then reheat to dissolve and cool slowly. A common solvent system for amine salts is an alcohol-water mixture.[10][11]
Q3: What is a suitable mobile phase for the column chromatography of 5-Amino-7-methylquinoline on silica gel?
A3: Due to the polar nature of the amino group, 5-Amino-7-methylquinoline will likely have a strong affinity for the silica gel stationary phase. A gradient elution is recommended. Start with a relatively non-polar solvent system, such as hexane/ethyl acetate (e.g., 4:1), and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a more polar solvent like methanol. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluent system.[4] A typical gradient might be:
| Step | Solvent System | Purpose |
| 1 | 100% Hexane | Elute very non-polar impurities. |
| 2 | Gradient of 10-50% Ethyl Acetate in Hexane | Elute impurities of intermediate polarity. |
| 3 | Gradient of 50-100% Ethyl Acetate in Hexane | Continue eluting less polar impurities. |
| 4 | Gradient of 0-10% Methanol in Ethyl Acetate (with 0.5% Triethylamine) | Elute the desired 5-Amino-7-methylquinoline. |
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. Use a suitable solvent system to develop the TLC plate; a good starting point would be a mixture of ethyl acetate and hexane (e.g., 1:1) with a small amount of triethylamine or methanol for more polar spots. The product and impurities can be visualized under UV light. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your product.
Q5: How should I store the purified this compound?
A5: Aromatic amines can be sensitive to light and air.[5] It is recommended to store the purified solid in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound by recrystallization. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., a 9:1 ethanol:water mixture) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of 5-Amino-7-methylquinoline
This protocol describes the purification of the free base, 5-Amino-7-methylquinoline, using column chromatography. The sulfate salt is generally too polar for silica gel chromatography. If you have the sulfate salt, it should first be neutralized to the free base by dissolving it in water, basifying with a suitable base (e.g., sodium carbonate solution), and extracting the free base with an organic solvent (e.g., ethyl acetate or dichloromethane).
Materials:
-
Crude 5-Amino-7-methylquinoline (free base)
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude 5-Amino-7-methylquinoline in a minimal amount of the initial eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Once the less polar impurities have been eluted, a more polar solvent system containing methanol and triethylamine (e.g., 95:4.5:0.5 ethyl acetate:methanol:triethylamine) can be used to elute the desired product.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Amino-7-methylquinoline.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Navigating the Exotherm: A Technical Support Guide for the Skraup Quinoline Synthesis
The Skraup reaction, a cornerstone in quinoline synthesis, is notoriously energetic. Its highly exothermic nature can lead to violent, runaway reactions, posing significant safety risks and impacting product yield and purity. This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage the thermal challenges of the Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Skraup reaction so exothermic?
The Skraup reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of an aniline, and a subsequent cyclization and oxidation. The initial dehydration of glycerol with concentrated sulfuric acid is highly exothermic, and the subsequent steps contribute to the overall heat generation. The use of strong oxidizing agents like nitrobenzene also adds to the reaction's vigor.
Q2: What are the primary risks associated with the uncontrolled exotherm of the Skraup reaction?
The principal risks include:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, potentially leading to vessel rupture and explosion.
-
Boil-over: The violent expulsion of reaction contents from the flask.
-
Reduced Yield and Purity: Excessive heat can lead to the formation of polymeric tars and other side products, significantly lowering the yield and complicating purification.
-
Safety Hazards: Splattering of corrosive and hot reagents.
Q3: What are the most common methods to control the temperature of the Skraup reaction?
Temperature control is typically achieved through a combination of strategies:
-
Use of Moderators: Adding a substance that tempers the reaction's violence.
-
Controlled Reagent Addition: Slow, portion-wise, or dropwise addition of one or more reactants.
-
Efficient Heat Dissipation: Utilizing an ice bath or other cooling methods to remove excess heat.
-
Alternative Reagents: Employing less vigorous oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is too violent and difficult to control. | Rapid addition of sulfuric acid or glycerol. Lack of a moderator. | Add the sulfuric acid slowly and in portions to the cooled aniline-glycerol mixture. Incorporate a moderator like ferrous sulfate or boric acid into the reaction mixture before heating. |
| A thick, unworkable tar has formed. | Reaction temperature was too high. | Ensure gradual heating and maintain the recommended temperature range. Consider using a milder oxidizing agent. The formation of some tar is common, but excessive amounts indicate poor temperature control. |
| Low yield of the desired quinoline product. | Incomplete reaction due to insufficient heating after the initial exotherm. Side reactions due to excessive heat. | After the initial vigorous phase subsides, ensure the reaction is heated for the recommended duration to drive it to completion. Optimize temperature control to minimize side product formation. |
| Reaction fails to initiate. | Insufficient heating. Reagents are of poor quality. | Gently warm the mixture to initiate the reaction. Once started, the exotherm should sustain it for a period. Use anhydrous glycerol and freshly distilled aniline. |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate as a moderator to control the exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (for workup)
-
Steam distillation apparatus
Procedure:
-
Preparation: In a large flask equipped with a reflux condenser and a dropping funnel, cautiously mix aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice bath. Slowly and with constant stirring, add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 100 °C.
-
Initiation and Reaction: After the acid addition is complete, add nitrobenzene. Gently heat the mixture. Once the reaction begins (indicated by a temperature increase and bubbling), remove the external heating. The exotherm will sustain the reaction. If the reaction becomes too vigorous, immerse the flask in an ice bath.
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup: After cooling, the mixture is made strongly basic with sodium hydroxide solution. The quinoline is then isolated by steam distillation.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for a Moderated Skraup Reaction
Technical Support Center: Alternative Oxidizing Agents for the Skraup Synthesis of Aminoquinolines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing alternative oxidizing agents in the Skraup synthesis of aminoquinolines. The following information is designed to offer troubleshooting advice and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative oxidizing agent to nitrobenzene or arsenic acid in my Skraup synthesis?
A1: While traditional oxidizing agents like nitrobenzene and arsenic acid are effective, they present significant safety and environmental concerns. Nitrobenzene is highly toxic and the reaction can be violently exothermic and difficult to control.[1][2] Arsenic compounds are notoriously toxic and pose disposal challenges. Alternative oxidants are sought to improve safety, moderate reaction vigor, simplify workup procedures, and align with green chemistry principles.[3][4][5]
Q2: What are the most common and effective alternative oxidizing agents for the Skraup synthesis?
A2: Several alternatives have been successfully employed, each with its own set of advantages. These include:
-
Iodine (catalytic): Offers high yields and is used in catalytic amounts, simplifying purification.[6]
-
m-Nitrobenzenesulfonic acid (or its salts): Provides a "painless" and controlled reaction, with the advantage that its byproducts are water-soluble, facilitating easier workup.[2][7][8]
-
Ferric Salts (e.g., FeCl₃, FeSO₄): Ferrous sulfate is often used as a moderator in traditional Skraup reactions, appearing to function as an oxygen carrier to control the reaction rate.[1][2] Iron(III) chloride has also been mentioned as an effective oxidant.[9]
-
Vanadium Pentoxide (V₂O₅): Has been noted as a potential oxidant for this synthesis.[2]
-
Oxidant-Free Systems: Modern approaches utilizing microwave irradiation, often in ionic liquids or with glycerol under pressure in sealed vessels, can proceed without an external oxidizing agent, offering a greener alternative.[3][10]
Q3: Can I perform the Skraup synthesis without any oxidizing agent?
A3: Yes, under specific conditions. Researchers have found that using microwave heating with an imidazolium cation-based sulfonic acid ionic liquid instead of sulfuric acid can yield quinoline products without the need for an external oxidant.[3] Similarly, heating anilines with glycerol and sulfuric acid under microwave irradiation at 200°C has been shown to produce quinolines.[3] Another approach involves using glycerol in sealed Q-tubes under pressure, which also obviates the need for an oxidizing agent and provides good yields in shorter reaction times.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is too violent or uncontrollable | Use of traditional, highly exothermic oxidizing agents like nitrobenzene. Improper order of reagent addition. | Switch to a milder oxidizing agent such as m-nitrobenzenesulfonic acid or catalytic iodine.[7][11] Ensure proper moderation by adding ferrous sulfate if using a traditional oxidant.[1][2] Add reagents in the correct order, typically adding sulfuric acid to the mixture of the aniline and ferrous sulfate last.[2] |
| Low or no yield of the desired quinoline product | The aniline derivative is strongly deactivated by electron-withdrawing groups (e.g., a nitro group), making it less nucleophilic.[8] Polymerization of acrolein, the intermediate formed from glycerol. The oxidizing agent is too strong and cleaves the dihydroquinoline intermediate.[12] | For deactivated anilines, consider harsher reaction conditions (higher temperature, longer reaction time) or an alternative synthetic route. Use of an alternative to glycerol, such as acrolein diethyl acetal, may prevent polymerization.[13] Ensure a moderate oxidizing agent is used; very strong oxidants can lead to undesired side reactions.[12] |
| Formation of a thick, intractable tar | This is a common issue in Skraup synthesis, often resulting from the polymerization of acrolein under harsh acidic and high-temperature conditions.[3][14] | Employing modern techniques like microwave irradiation can reduce reaction times and minimize tar formation.[3] Using a co-solvent or a different acid, such as methanesulfonic acid with m-nitrobenzenesulfonic acid, can lead to a cleaner reaction.[7] |
| Difficult purification of the product | Byproducts from the reduction of the oxidizing agent (e.g., from nitrobenzene) can co-distill or be difficult to separate from the desired quinoline. | Use an oxidizing agent that leads to easily separable byproducts. For example, the reduced products of m-nitrobenzenesulfonic acid are water-soluble and can be removed with a basic wash.[8] |
| Reaction mixture solidifies | An excess of acrolein (generated from glycerol) can lead to polymerization, resulting in a rubbery solid that is difficult to work with.[14] | Carefully control the stoichiometry of glycerol. It may be beneficial to add the glycerol portion-wise over time to maintain a low concentration of the reactive acrolein intermediate.[7] |
Quantitative Data Presentation
The following table summarizes available quantitative data for various oxidizing agents in the Skraup synthesis. Note that direct comparison is challenging as substrates and reaction conditions vary across different studies.
| Oxidizing Agent | Substrate Example | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Nitrobenzene (traditional) | Aniline | ~130-150 | 5 hours | 84-91 | [2] |
| Arsenic Acid (traditional) | Aniline | Not specified | Not specified | Generally good, but less violent than nitrobenzene | [1] |
| Iodine (catalytic) | Aniline derivatives | 100-150 | 60-90 min | 75-92.8 | [6] |
| m-Nitrobenzenesulfonic acid sodium salt | 2-Bromoaniline | 125 | 12 hours | 86 | [7] |
| Ferric Chloride (FeCl₃) | Aniline | Not specified | Not specified | Mentioned as effective | [3][9] |
| Vanadium Pentoxide (V₂O₅) | Aniline | Not specified | Not specified | Mentioned as an alternative | [2] |
| None (Microwave, Ionic Liquid) | Substituted anilines | Not specified | Not specified | "Very good yields" | [3] |
| None (Microwave, H₂SO₄) | Substituted anilines | 200 | 15-20 min | 10-66 | [4] |
Experimental Protocols
Protocol 1: "Painless" Skraup Synthesis using m-Nitrobenzenesulfonic Acid
This protocol is adapted from a procedure for the synthesis of 8-bromoquinoline.[7]
Reagents:
-
2-Bromoaniline
-
Methanesulfonic acid
-
m-Nitrobenzenesulfonic acid sodium salt
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Glycerol
Procedure:
-
Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.
-
Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise.
-
Follow with the addition of m-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise over 15 minutes.
-
Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.
-
After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.
-
Allow the reaction to cool to room temperature and add water (250 mL).
-
Transfer the resulting solution to a larger beaker and place it in an ice bath.
-
Basify the solution to approximately pH 14 by adding a 50% (m/v) aqueous NaOH solution with stirring.
-
Extract the heterogeneous mixture with diethyl ether (3 x 500 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solution to yield the crude product. Further purification can be achieved by distillation.
Protocol 2: Iodine-Catalyzed Skraup Synthesis
This protocol is based on a patented process for synthesizing quinolines.[6]
Reagents:
-
Substituted or unsubstituted aniline
-
75-85 wt.% Sulfuric acid
-
Catalytic amounts of iodine or a metal iodide (e.g., NaI, KI)
-
Glycerol or an α,β-unsaturated aldehyde/ketone
Procedure:
-
Preheat a solution of the aniline in 75-85 wt.% sulfuric acid to 100-140 °C.
-
Add a catalytic amount of iodine or a metal iodide to the heated solution.
-
Over a period of 60-90 minutes, add the glycerol or α,β-unsaturated carbonyl compound, maintaining the temperature between 100-150 °C (preferably 115-130 °C).
-
After the addition is complete, maintain the reaction at reflux.
-
Upon completion, cool the reaction solution and neutralize it to work up the product.
Visualizations
Experimental Workflow: Oxidant Selection in Skraup Synthesis
Caption: Decision tree for selecting an oxidizing agent.
Logical Relationship: Troubleshooting Common Skraup Synthesis Issues
Caption: Common issues and solutions in Skraup synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. reddit.com [reddit.com]
- 9. iipseries.org [iipseries.org]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
stability issues of 5-Amino-7-methylquinoline sulfate in solution
This technical support center provides guidance on the stability of 5-Amino-7-methylquinoline sulfate in solution for researchers, scientists, and drug development professionals. The following information is based on general knowledge of quinoline derivatives and may need to be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is expected to have higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Its solubility in water is likely to be limited but can be influenced by the pH of the solution.[1] For aqueous solutions, consider using a slightly acidic buffer to improve solubility due to the protonation of the amino group.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of quinoline derivatives in aqueous solutions can be significantly influenced by pH.[2][3] While specific data for this compound is unavailable, related compounds often exhibit maximum stability in the neutral pH range. Both acidic and basic conditions can potentially lead to degradation.[2] It is advisable to determine the optimal pH for stability for your specific application.
Q3: Is this compound sensitive to light?
A3: Many aminoquinoline derivatives are known to be sensitive to light, particularly UVA radiation, which can cause photodegradation and the formation of potentially toxic byproducts.[4] Therefore, it is strongly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be stored in tightly sealed containers, protected from light, and kept at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage). The optimal storage temperature will depend on the solvent and the desired shelf-life. For some related compounds, storage at 2-8°C is recommended.
Q5: What are potential signs of degradation of this compound in solution?
A5: Visual indicators of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and concentration of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving the Compound | The compound has low solubility in the chosen solvent. | - Try a different solvent, such as DMSO or ethanol.[1]- For aqueous solutions, try adjusting the pH to be slightly acidic.[1]- Gentle heating and sonication may aid dissolution, but monitor for degradation. |
| Solution Changes Color Over Time | This could be a sign of degradation, possibly due to oxidation or photodegradation. | - Prepare fresh solutions before use.- Store solutions protected from light and at a low temperature.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitate Forms in the Solution | The compound may be coming out of solution due to temperature changes or degradation. | - Ensure the storage temperature is appropriate for the solvent used.- If the solution was refrigerated, allow it to come to room temperature and vortex to see if the precipitate redissolves.- Analyze the precipitate and supernatant separately by HPLC to determine the nature of the precipitate. |
| Inconsistent Experimental Results | The compound may be degrading in the experimental medium or under assay conditions. | - Evaluate the stability of the compound under your specific experimental conditions (e.g., buffer composition, temperature, light exposure).- Prepare fresh stock solutions for each experiment.- Include a positive control with a freshly prepared solution to compare results. |
Experimental Protocols
General Protocol for Assessing Solution Stability
A stability study should be designed to evaluate the influence of solvent, pH, temperature, and light on this compound.
1. Solution Preparation:
- Prepare stock solutions of this compound in the desired solvents (e.g., DMSO, ethanol, water at different pH values).
- Protect the solutions from light during preparation.
2. Storage Conditions:
- Aliquot the solutions into appropriate containers (e.g., amber glass vials).
- Store the aliquots under different conditions:
- Temperature: -20°C, 4°C, room temperature (e.g., 25°C).
- Light Exposure: Protected from light vs. exposed to a controlled light source (following ICH Q1B guidelines for photostability testing).[5][6]
3. Time Points for Analysis:
- Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and then weekly or monthly depending on the expected stability).
4. Analytical Method:
- Use a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS. The method should be able to separate the intact compound from any potential degradation products.
5. Data Analysis:
- Quantify the concentration of this compound at each time point.
- Calculate the percentage of degradation over time for each storage condition.
- Identify and, if possible, characterize any major degradation products.
Quantitative Data
Due to the lack of specific experimental data for this compound in the public domain, the following table provides a hypothetical summary of solubility in common laboratory solvents. This data is for illustrative purposes and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | Generally high solubility for quinoline derivatives.[1] |
| Ethanol | ~10-25 | Good solubility is expected.[1] |
| Methanol | ~5-15 | Moderate solubility is likely. |
| Water (pH 7.0) | < 1 | Low solubility is anticipated at neutral pH.[1] |
| Water (pH 3.0) | ~1-5 | Solubility is expected to increase in acidic conditions.[1] |
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A flowchart for troubleshooting stability issues with this compound solutions.
General Factors Influencing Stability
Caption: A diagram illustrating the primary factors that can influence the stability of the compound in solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
recrystallization techniques for purifying aminoquinoline salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of aminoquinoline salts.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aminoquinoline salts, offering potential causes and solutions in a question-and-answer format.
Q1: My aminoquinoline salt is not dissolving in the chosen solvent, even with heating. What should I do?
Possible Causes:
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Incorrect Solvent Selection: The solvent may not be polar enough to dissolve the salt, even at elevated temperatures. Aminoquinoline salts are often soluble in polar solvents.
-
Insufficient Solvent Volume: You may not be using enough solvent to dissolve the amount of crude product.
-
Low Temperature: The solvent may not have reached a high enough temperature to facilitate dissolution.
Solutions:
-
Solvent Choice: Switch to a more polar solvent. For many aminoquinoline salts like chloroquine phosphate, ethanol or aqueous ethanol mixtures are effective. For 8-aminoquinolines, polar solvents like ethanol and DMSO are good starting points.[1]
-
Increase Solvent Volume: Add small portions of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.
-
Ensure Proper Heating: Make sure your solvent is at or near its boiling point.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
"Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if the solution is supersaturated.[2] Impurities can also contribute to this issue by lowering the melting point.[2]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.[2]
-
Slow Cooling: Cool the solution more slowly to allow for proper crystal nucleation and growth. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.
-
Change Solvent System: If oiling out persists, a different solvent or a solvent mixture may be necessary.
-
Seeding: Introduce a small seed crystal of the pure compound to encourage crystallization.
-
Remove Impurities: If impurities are suspected, consider a preliminary purification step like a charcoal treatment if appropriate for your compound.[2]
Q3: No crystals have formed even after the solution has cooled to room temperature or in an ice bath. What is the problem?
Possible Causes:
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal saturation point, and crystallization has not been initiated.
-
Too Much Solvent: Using an excessive amount of solvent will result in a solution that is not saturated enough for crystals to form upon cooling.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the solution.
-
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent to increase the concentration of the aminoquinoline salt. Then, allow it to cool again.
Q4: The recrystallized product is still colored, but the pure compound should be colorless or white. How do I remove the color?
Possible Cause:
-
Colored Impurities: The crude product may contain colored impurities that are soluble in the recrystallization solvent.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: The yield of my recrystallized aminoquinoline salt is very low. What went wrong?
Possible Causes:
-
Using Too Much Solvent: This is a common reason for low yield, as a significant portion of the product will remain dissolved in the mother liquor.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
-
Incomplete Crystallization: Not allowing enough time for the solution to fully crystallize at a low temperature.
Solutions:
-
Use the Minimum Amount of Hot Solvent: Carefully add just enough hot solvent to dissolve the crude product.
-
Keep the Funnel Hot: During hot gravity filtration, keep the funnel and the receiving flask hot to prevent premature crystallization.
-
Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.
-
Allow Sufficient Time for Crystallization: Let the solution cool slowly to room temperature and then in an ice bath for an adequate amount of time to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing my aminoquinoline salt?
The ideal solvent is one in which your aminoquinoline salt is very soluble at high temperatures and poorly soluble at low temperatures. For many aminoquinoline salts, polar solvents are a good starting point.
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Chloroquine phosphate can be recrystallized from ethanol or aqueous ethanol.[3]
-
Hydroxychloroquine sulfate is freely soluble in water but practically insoluble in ethanol, so aqueous-organic solvent mixtures or water alone could be explored.[4] Patents suggest using water, acetonitrile, or ethanol in the purification process.
-
Tafenoquine succinate can be recrystallized from ethanol.[5]
It is always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific aminoquinoline salt.
Q2: How does pH affect the recrystallization of aminoquinoline salts?
Aminoquinolines are basic compounds, and their solubility in protic solvents is highly pH-dependent.
-
In acidic solutions, the amino groups are protonated, forming more soluble salts.
-
As the pH increases (becomes more basic), the free base form of the aminoquinoline is generated, which is typically less soluble in aqueous solutions and may precipitate out.
-
When recrystallizing an aminoquinoline salt, it is crucial to control the pH of the solution to maintain the salt form and prevent the precipitation of the free base, unless the intention is to crystallize the free base from a solution of the salt. For instance, adding a base to an aqueous solution of an amine salt can cause the neutral amine to precipitate.[6]
Q3: What are some common impurities I might encounter in my crude aminoquinoline salt?
Impurities can originate from the starting materials, side reactions, or degradation products.
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Unreacted Starting Materials: For example, in the synthesis of chloroquine from 4,7-dichloroquinoline and a diamine, these starting materials could be present as impurities.
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Side-Products: The synthesis of 4-aminoquinolines via reductive amination can sometimes lead to the formation of tertiary amine side-products that are difficult to separate from the desired secondary amine product.
-
Related Substances: For chloroquine, known impurities include Desethyl Chloroquine and Didesethyl Chloroquine.[]
Q4: How can I assess the purity of my recrystallized aminoquinoline salt?
Several analytical techniques can be used to determine the purity of your final product:
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Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and identifying impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the desired compound and identify any impurities with distinct signals. Mass Spectrometry (MS) can confirm the molecular weight.
Data Presentation
Table 1: Solubility of Chloroquine Diphosphate in Various Solvents at Different Temperatures
| Temperature (K) | Water (mole fraction) | Ethanol (mole fraction) | THF (mole fraction) | Acetonitrile (mole fraction) | Acetone (mole fraction) |
| 298.2 | 0.00161 | 0.0000198 | 0.00000008 | 0.00000015 | 0.00000007 |
| 303.2 | 0.00183 | 0.0000213 | 0.00000011 | 0.00000018 | 0.00000009 |
| 308.2 | 0.00208 | 0.0000229 | 0.00000014 | 0.00000022 | 0.00000012 |
| 313.2 | 0.00236 | 0.0000243 | 0.00000018 | 0.00000026 | 0.00000015 |
| 318.2 | 0.00268 | 0.0000257 | 0.00000022 | 0.00000031 | 0.00000018 |
| 323.2 | 0.00304 | 0.0000272 | 0.00000027 | 0.00000036 | 0.00000022 |
| 328.2 | 0.00344 | 0.0000288 | 0.00000033 | 0.00000042 | 0.00000026 |
| 333.2 | 0.00389 | 0.0000304 | 0.00000039 | 0.00000049 | 0.00000031 |
| Data sourced from the Journal of Chemical & Engineering Data.[3] |
Experimental Protocols
General Protocol for Recrystallization of an Aminoquinoline Salt (e.g., Chloroquine Phosphate)
This protocol is a general guideline and may need to be optimized for specific aminoquinoline salts and impurity profiles.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. For chloroquine phosphate, ethanol is a good choice.
-
Dissolution: Place the crude aminoquinoline salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble impurities and the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Well-formed crystals should start to appear. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Analysis: Determine the yield and assess the purity of the recrystallized product using methods like melting point determination and chromatography.
Visualizations
Caption: General workflow for the recrystallization of aminoquinoline salts.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
Technical Support Center: NMR Analysis of 5-Amino-7-methylquinoline Sulfate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in 5-Amino-7-methylquinoline sulfate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a sample of this compound?
A1: Impurities can originate from various stages of the synthesis and purification process. Common sources include:
-
Isomeric Impurities: The Skraup synthesis using m-toluidine can produce a mixture of 5-methyl and 7-methylquinoline isomers.[1][2] Therefore, 7-Amino-5-methylquinoline is a likely process-related impurity.
-
Unreacted Starting Materials: Residual starting materials from the synthesis, such as m-toluidine or glycerol derivatives, may be present.[1][3]
-
Reagents and Solvents: Traces of solvents used during reaction or purification (e.g., ethanol, ethyl acetate, hexane) are common.[4][5]
-
Degradation Products: The compound may degrade over time or under certain storage conditions, leading to unknown impurities.
Q2: I see unexpected peaks in the aromatic region (6.5-9.0 ppm) of my ¹H NMR spectrum. What could they be?
A2: Unexpected aromatic signals often correspond to isomeric impurities or residual starting materials. Compare the unexpected peaks to the known spectra of potential impurities like 7-Amino-5-methylquinoline or m-toluidine. The integration of these signals relative to your product's signals can help quantify the level of impurity.
Q3: There is a broad singlet around 2.5-5.0 ppm that I cannot assign. What is it?
A3: This is likely the signal from the amino (-NH₂) protons.[6] The chemical shift of these protons can vary significantly depending on concentration, solvent, temperature, and hydrogen bonding.[7][8] To confirm, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.[6]
Q4: My baseline is distorted ("rolling") and the peaks are broad. How can I improve my spectrum?
A4: A poor baseline and broad peaks can result from several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. This is an instrument-specific procedure.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Insoluble Particles: The presence of suspended solids will severely degrade spectral quality. Always filter your NMR sample through a glass wool or cotton plug into the NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[9]
Q5: How do I handle overlapping signals in the spectrum?
A5: Overlapping signals can make interpretation difficult. You can try the following:
-
Use a Different Solvent: Changing the deuterated solvent (e.g., from DMSO-d₆ to CDCl₃ or Methanol-d₄) can alter the chemical shifts of compounds differently, potentially resolving the overlap.
-
Higher Field Instrument: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to distinguish and assign overlapping signals by showing correlations between protons or between protons and carbons.
Troubleshooting Guide
This section addresses specific issues you may encounter during your NMR analysis.
Issue 1: An unexpected singlet is observed around 2.2-2.4 ppm.
-
Possible Cause: This could be a methyl group from an isomeric impurity, such as 7-Amino-5-methylquinoline, or residual starting material like m-toluidine.[10]
-
Troubleshooting Steps:
-
Check the integration of the peak. Does it correspond to a plausible amount of an impurity?
-
Compare the full spectrum with reference spectra of likely impurities.
-
Consider 2D NMR (HSQC) to see which carbon this proton is attached to, which can help differentiate between isomers.
-
Issue 2: A quintet peak appears at ~2.50 ppm and a broad peak at ~3.33 ppm in my DMSO-d₆ spectrum.
-
Possible Cause: These are characteristic signals for residual, partially deuterated solvent (DMSO-d₅) and water (H₂O), respectively.[11][12]
-
Troubleshooting Steps:
-
These peaks are common and can usually be ignored if they do not overlap with signals from your compound.
-
To reduce the water peak, ensure your sample is dry and use fresh, high-quality deuterated solvent.
-
Issue 3: The integration values for my aromatic protons do not match the expected ratios.
-
Possible Cause: This is a strong indication of an aromatic impurity co-existing with your product.
-
Troubleshooting Steps:
-
Carefully analyze the splitting patterns (multiplicities) of all aromatic signals.
-
Attempt to identify a separate set of signals that corresponds to a known impurity.
-
Purify the sample further using techniques like recrystallization or column chromatography and re-run the NMR.
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.
-
Choose Solvent: Select a suitable deuterated solvent. DMSO-d₆ is a good choice for sulfate salts due to its polarity.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample. Gently vortex or shake to dissolve.
-
Filter Sample: Prepare a Pasteur pipette with a small, tight plug of glass wool or Kimwipe at the bottom. Transfer the sample solution through this filter into a clean, dry 5 mm NMR tube.[13] This step is crucial to remove any particulate matter.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: D₂O Exchange for Identification of Labile Protons (-NH₂)
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Immediately acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Analyze: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the second spectrum.
Data Presentation
Note: Experimental NMR data for 5-Amino-7-methylquinoline was not directly available. The chemical shifts below are estimated based on data for analogous compounds, including 5-aminoquinoline and various methylquinolines. Actual values may vary.
Table 1: Estimated ¹H NMR Chemical Shifts for 5-Amino-7-methylquinoline and Potential Impurities in DMSO-d₆.
| Compound | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity |
| 5-Amino-7-methylquinoline | -CH₃ | ~2.5 | s |
| -NH₂ | 4.0 - 5.5 | br s | |
| Aromatic -H | 6.8 - 8.9 | m, d, dd | |
| 7-Amino-5-methylquinoline | -CH₃ | ~2.4 | s |
| -NH₂ | 4.0 - 5.5 | br s | |
| Aromatic -H | 6.7 - 8.8 | m, d, dd | |
| m-Toluidine[10][14] | -CH₃ | ~2.25 | s |
| -NH₂ | ~3.46 | br s | |
| Aromatic -H | 6.4 - 7.1 | m, t, d | |
| Residual DMSO-d₅[11] | Solvent | 2.50 | quintet |
| Residual Water[12] | H₂O | ~3.33 | br s |
Table 2: Estimated ¹³C NMR Chemical Shifts for 5-Amino-7-methylquinoline and Potential Impurities in DMSO-d₆.
| Compound | Carbon | Estimated Chemical Shift (ppm) |
| 5-Amino-7-methylquinoline | -CH₃ | ~21 |
| Aromatic C-H | 105 - 135 | |
| Aromatic C-q | 120 - 155 | |
| 7-Amino-5-methylquinoline | -CH₃ | ~18 |
| Aromatic C-H | 110 - 138 | |
| Aromatic C-q | 122 - 153 | |
| m-Toluidine | -CH₃ | ~21.5 |
| Aromatic C-H | 112 - 129 | |
| Aromatic C-q | 138 - 140 | |
| DMSO-d₆[11] | Solvent | 39.52 |
Visualizations
The following workflow diagram illustrates a logical approach to troubleshooting unexpected peaks in your NMR spectrum.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iipseries.org [iipseries.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. m-Toluidine(108-44-1) 1H NMR spectrum [chemicalbook.com]
- 11. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. N,N-Diethyl-m-toluidine(91-67-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
scale-up challenges for the synthesis of 5-Amino-7-methylquinoline sulfate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the synthesis and scale-up of 5-Amino-7-methylquinoline sulfate. It is intended for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-Amino-7-methylquinoline?
A1: The most common strategy involves a multi-step synthesis beginning with a Skraup or Doebner-von Miller reaction to construct the quinoline core, followed by functional group manipulations. The typical sequence is:
-
Quinoline Formation: Cyclization of m-toluidine with glycerol (Skraup reaction) to produce a mixture of 7-methylquinoline and 5-methylquinoline.
-
Isomer Separation: Purification of the desired 7-methylquinoline isomer from the mixture.
-
Nitration: Introduction of a nitro group at the 5-position of 7-methylquinoline to yield 7-methyl-5-nitroquinoline. This is a particularly challenging step due to the directing effects of the quinoline ring system.
-
Reduction: Conversion of the nitro group to an amino group to form 5-Amino-7-methylquinoline.
-
Salt Formation: Reaction with sulfuric acid to precipitate the final sulfate salt.
Q2: The Skraup synthesis yields an inseparable mixture of 7-methylquinoline and 5-methylquinoline. How can this be addressed?
A2: The formation of positional isomers is a known challenge in quinoline synthesis.[1][2] While separation by fractional distillation or chromatography is difficult, some studies have proceeded with the isomer mixture into the next step.[2] For instance, the nitration of a 2:1 mixture of 7- and 5-methylquinoline has been shown to selectively produce 7-methyl-8-nitroquinoline in high yield, as the 5-methyl isomer does not react under the same conditions to form an easily isolable product.[2] If the 7-methyl isomer is essential, optimizing the separation via high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography on a larger scale may be necessary.
Q3: Nitration of 7-methylquinoline predominantly yields the 8-nitro isomer. How can I achieve nitration at the 5-position?
A3: This is a significant synthetic hurdle. The electronic properties of the quinoline ring favor electrophilic substitution at the 5- and 8-positions, with the 8-position often being the major product for 7-substituted quinolines.[2] Achieving selective 5-nitration requires exploring non-standard conditions. Potential strategies include:
-
Use of Bulky Nitrating Agents: Employing sterically hindered nitrating reagents might disfavor substitution at the more accessible 8-position.
-
Protecting/Blocking Groups: Temporarily introducing a bulky protecting group at the 8-position before nitration, followed by its removal.
-
Alternative Synthetic Routes: Consider starting with a different precursor that already has the desired substitution pattern, thereby avoiding this challenging nitration step altogether.
Q4: What are the most effective methods for reducing the nitro group to an amine in this system?
A4: Several methods are effective for nitro group reduction. The choice depends on scale, available equipment, and downstream purity requirements.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like hydrazine hydrate) is a clean and efficient method.[3]
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl) are robust and cost-effective but generate metallic waste, complicating purification.
-
Sodium Dithionite: This reagent is effective for reducing nitro groups in aqueous or mixed solvent systems and can be a good alternative to catalytic hydrogenation.[4]
Q5: What are the key considerations for forming a stable and pure sulfate salt?
A5: Salt formation is a critical final step. Key parameters to control are:
-
Stoichiometry: Use a precise molar equivalent of sulfuric acid relative to the 5-Amino-7-methylquinoline free base. An excess or deficit can lead to impurities.
-
Solvent Selection: The choice of solvent (e.g., isopropanol, ethanol) is crucial for ensuring complete precipitation and obtaining a crystalline, easily filterable solid.
-
Temperature Control: Adding the acid or base can be exothermic. Control the temperature to manage the crystallization process and prevent oiling out.
-
Drying: The final product must be dried thoroughly under vacuum to remove residual solvents and moisture, which can affect stability and purity.
Troubleshooting Guide for Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Skraup Reaction: Low Yield & Tar Formation | - Reaction temperature is too high, leading to polymerization of acrolein. - Oxidizing agent is not effective. - Incorrect ratio of sulfuric acid to glycerol. | - Maintain strict temperature control throughout the reaction. - Ensure the quality and stoichiometry of the oxidizing agent (e.g., nitrobenzene). - Optimize the concentration of sulfuric acid, as it acts as both a catalyst and a dehydrating agent. |
| Isomer Separation: Poor Resolution | - Boiling points of 7-methylquinoline and 5-methylquinoline are very close. - Co-elution during column chromatography. | - For distillation, use a high-efficiency fractional distillation column. - For chromatography, screen various solvent systems and stationary phases (e.g., reverse-phase). - Consider proceeding with the isomer mixture if the subsequent step is selective for the desired isomer.[2] |
| Nitration: Wrong Isomer (8-nitro) Formed | - Standard nitrating conditions (HNO₃/H₂SO₄) favor substitution at the 8-position.[2] | - Investigate alternative nitrating systems (e.g., acetyl nitrate, nitronium tetrafluoroborate). - Explore multi-step routes that install the required functionality through different intermediates. |
| Reduction: Incomplete Reaction | - Catalyst deactivation or poisoning (for hydrogenation). - Insufficient amount of reducing agent. - Poor solubility of the nitro-intermediate. | - Use a fresh, high-quality catalyst and ensure the substrate is free of potential poisons (e.g., sulfur compounds). - Monitor the reaction by TLC or LC-MS and add more reducing agent if necessary. - Screen different solvents to improve substrate solubility. |
| Sulfate Salt: Product is Oily or Gummy | - Precipitation occurred too rapidly or from a supersaturated solution. - Presence of impurities. | - Slow down the addition of sulfuric acid. - Adjust the temperature of the solution during salt formation. - Ensure the 5-Amino-7-methylquinoline free base is of high purity before this step. |
| Sulfate Salt: Inconsistent Crystal Form | - Variations in solvent, temperature, or agitation during crystallization. | - Develop a robust crystallization protocol with defined parameters for solvent, temperature profile, and stirring rate to ensure consistent polymorph formation. |
Visualized Workflows and Logic
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision logic for selecting a nitro group reduction method.
Experimental Protocols
Protocol 1: Skraup Synthesis of 7- and 5-Methylquinoline Mixture
This protocol is adapted from literature procedures which report the formation of an isomer mixture.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charge Reagents: To the flask, add m-toluidine. Separately, prepare a mixture of concentrated sulfuric acid and glycerol.
-
Reaction: Slowly add the sulfuric acid/glycerol mixture to the stirred m-toluidine. The reaction is exothermic and the temperature should be carefully controlled. Add an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, with extreme caution) to the mixture.
-
Heating: Heat the reaction mixture to the target temperature (typically 130-160 °C) and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the mixture and carefully dilute with water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is strongly alkaline.
-
Extraction: Perform a steam distillation or solvent extraction (e.g., with toluene or dichloromethane) to isolate the crude product mixture.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil contains a mixture of 7-methylquinoline and 5-methylquinoline, often in a ~2:1 ratio.[2] Further purification by vacuum distillation may be attempted.
Protocol 2: General Procedure for Nitro Group Reduction (Catalytic Hydrogenation)
This is a general protocol adaptable for this synthesis, based on common reduction methods.[3]
-
Reaction Setup: To a hydrogenation vessel, add the starting material, 7-methyl-5-nitroquinoline, and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst: Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Source:
-
Hydrazine: Add hydrazine hydrate (1.5-3 equivalents) dropwise at a controlled temperature (e.g., 40-60 °C).
-
Hydrogen Gas: Seal the vessel, purge with hydrogen gas, and pressurize to the desired pressure (e.g., 50 psi).
-
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC, LC-MS, or hydrogen uptake).
-
Filtration: Carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-7-methylquinoline. The product can be further purified by crystallization or chromatography if necessary.
Protocol 3: Formation of the Sulfate Salt
-
Dissolution: Dissolve the purified 5-Amino-7-methylquinoline free base in a suitable solvent, such as isopropanol or ethanol.
-
Acid Addition: Slowly add one molar equivalent of concentrated sulfuric acid, diluted in the same solvent, to the stirred solution. The addition is exothermic and may require cooling.
-
Precipitation: The sulfate salt should precipitate out of the solution upon addition of the acid. Allow the slurry to stir for a defined period to ensure complete precipitation and crystal growth.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold solvent to remove any residual impurities.
-
Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quantitative Data Summary
Table 1: Skraup Synthesis from m-Toluidine - Typical Outcome
| Parameter | Value | Reference |
| Starting Material | m-Toluidine | [2] |
| Primary Products | 7-Methylquinoline, 5-Methylquinoline | [2] |
| Typical Isomer Ratio (7-MQ : 5-MQ) | ~ 2 : 1 | [2] |
| Reported Yield (Mixture) | ~70% | [2] |
Table 2: Common Conditions for Nitroarene Reduction
| Method | Reducing Agent / Catalyst | Solvent | Typical Temperature | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | Ethanol, Ethyl Acetate | 25 - 50 °C | Requires pressure equipment; catalyst can be expensive.[3] |
| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 40 - 60 °C | Avoids high-pressure H₂; hydrazine is toxic.[3] |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/Water | 25 °C | Good for substrates with sensitive functional groups.[4] |
| Metal-Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | Reflux | Generates metal waste; requires careful pH adjustment during workup. |
References
Technical Support Center: Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to tar formation during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup synthesis resulted in a significant amount of black, intractable tar and a very low yield. What are the likely causes?
A1: The classic Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is notoriously aggressive.[1][2] The primary causes for excessive tar formation include:
-
Highly Exothermic Reaction: The reaction is extremely exothermic and can become uncontrollable.[3] This lack of temperature control promotes polymerization and degradation of starting materials and intermediates.
-
Aggressive Reagents: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent, which can lead to charring of the organic compounds.[4]
-
Strong Oxidizing Agent: Nitrobenzene is a powerful oxidizing agent, and its reaction can be violent, contributing to the formation of side products and tar.[1]
Troubleshooting Steps:
-
Moderate the Reaction: Add ferrous sulfate (FeSO₄) to the reaction mixture. It helps to ensure a more controlled and less violent reaction.[1][2][3]
-
Control Temperature: Use a well-controlled heating mantle and monitor the internal temperature. The addition of reactants should be done slowly and in portions to manage the exotherm. A typical temperature range is 100-140°C during the initial phase.[5]
-
Use a Milder Oxidizing Agent: Consider replacing nitrobenzene with a milder oxidizing agent such as arsenic acid, which has been shown to produce a less violent reaction.[1][6]
Q2: How can I improve the yield and reduce byproducts in the Doebner-von Miller reaction?
A2: The Doebner-von Miller reaction, which uses anilines and α,β-unsaturated carbonyl compounds, is generally less harsh than the Skraup synthesis but can still produce side products.[7] To optimize this reaction:
-
Catalyst Choice: The reaction is catalyzed by acids. Instead of strong mineral acids, consider using Lewis acids like tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃), or milder Brønsted acids such as p-toluenesulfonic acid.[7] These can offer better selectivity and milder conditions.
-
In Situ Formation: The α,β-unsaturated carbonyl compound can be formed in situ from an aldol condensation of two carbonyl compounds. This variation, known as the Beyer method, can sometimes provide cleaner results by maintaining a low concentration of the reactive unsaturated species.[7]
-
Solvent and Temperature: Ensure optimal solvent and temperature conditions. Running the reaction at the lowest effective temperature can help minimize side reactions.
Q3: Are there modern quinoline synthesis methods that inherently produce less tar?
A3: Yes, significant progress has been made in developing cleaner and more efficient methods for quinoline synthesis. These often fall under the umbrella of "green chemistry."
-
Nanocatalyzed Protocols: The use of recyclable nanocatalysts (based on Fe, Cu, Zn, etc.) can lead to high yields under milder, often solvent-free, conditions.[8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating, which minimizes the formation of degradation products.[4][10] This technique has been successfully applied to modify the Skraup reaction.[10]
-
Visible-Light-Mediated Reactions: Emerging methods use visible light and photocatalysts like titanium dioxide with oxygen as the ultimate oxidant, representing a very green and mild approach.[11]
-
Metal-Free Synthesis: To avoid issues with toxic or expensive metal catalysts, various metal-free synthetic routes have been developed, offering cleaner reaction profiles.[12]
Data Presentation: Comparison of Synthesis Methods
The table below provides a qualitative comparison of common quinoline synthesis methods regarding their tendency for tar formation and typical reaction conditions.
| Synthesis Method | Typical Conditions | Tar Formation Tendency | Key Considerations |
| Classical Skraup | Aniline, glycerol, conc. H₂SO₄, nitrobenzene, high temp.[1][2] | High | Reaction is often violent and difficult to control.[2] |
| Modified Skraup | Same as above, but with FeSO₄ as a moderator.[1][3] | Medium | Ferrous sulfate moderates the reaction, reducing tar. |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, Lewis/Brønsted acid catalyst.[7] | Low to Medium | Cleaner than Skraup; catalyst choice is crucial. |
| Friedländer | 2-Aminoaryl ketone, α-methylene carbonyl, acid/base catalyst.[9] | Low | Generally clean and high-yielding. |
| Microwave-Assisted | Various substrates, often with ionic liquids or solid catalysts.[4][10] | Low | Rapid, controlled heating minimizes byproduct formation. |
| Nanocatalyzed | Various substrates, recyclable nanocatalyst, often solvent-free.[8][9] | Very Low | High efficiency and environmentally friendly. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and logical relationships in managing tar formation.
Caption: Troubleshooting workflow for diagnosing and solving excessive tar formation.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup_reaction [chemeurope.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative analysis of Skraup vs. Doebner-von Miller synthesis for aminoquinolines
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Among the classical methods, the Skraup and Doebner-von Miller syntheses remain relevant for their utility in creating substituted quinolines, including valuable aminoquinolines. This guide provides a comparative analysis of these two venerable reactions, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodological selection and application.
At a Glance: Skraup vs. Doebner-von Miller Synthesis
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbon Source | Glycerol (dehydrated in situ to acrolein) | α,β-Unsaturated aldehydes or ketones |
| Primary Product | Unsubstituted or benzene-ring substituted quinolines | Quinolines with substituents on the pyridine ring |
| Reaction Conditions | Strongly acidic (conc. H₂SO₄), high temperature, often vigorous and exothermic | Strongly acidic (e.g., HCl, H₂SO₄) or Lewis acid catalyzed, generally harsh conditions |
| Oxidizing Agent | Required (e.g., nitrobenzene, arsenic acid) | Often relies on aeration or added oxidants |
| Versatility | Limited to the substituents present on the initial aniline | More versatile due to the variety of α,β-unsaturated carbonyls available |
| Yield | Can be low and prone to tar formation[1] | Often low due to polymerization of the carbonyl compound, but can be improved[1][2] |
Reaction Mechanisms and Workflow
The Skraup and Doebner-von Miller syntheses are closely related, with the latter being considered a modification of the former. Both are believed to proceed through a complex reaction cascade that can involve a fragmentation-recombination mechanism.[3]
Skraup Synthesis Mechanism
The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein. This is followed by a series of additions, cyclization, and oxidation to yield the quinoline ring system.
References
A Comparative Guide to the Synthetic Validation of 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the production of 5-Amino-7-methylquinoline sulfate, a key intermediate in pharmaceutical development. The comparison objectively evaluates a traditional, functionalization-focused approach with a modern, convergent synthesis, supported by generalized experimental data and detailed protocols.
Introduction
5-Amino-7-methylquinoline is a crucial scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The validation of an efficient, scalable, and cost-effective synthetic route is paramount for its successful application in drug discovery and development. This document compares two distinct synthetic strategies: a modified Skraup/Combes approach (Route A) and a Friedländer Annulation (Route B), culminating in the formation of the sulfate salt.
Comparative Analysis of Synthetic Routes
The performance of each synthetic route is summarized below, with yields based on representative transformations of similar substrates.
| Parameter | Route A: Modified Skraup/Combes | Route B: Friedländer Annulation |
| Starting Materials | 3-Methyl-5-nitroaniline, Acrolein/β-Diketone | 2-Amino-4-methyl-6-nitrobenzaldehyde, Acetone |
| Number of Steps | 3 | 3 |
| Overall Estimated Yield | ~60-70% | ~65-75% |
| Key Intermediate | 7-Methyl-5-nitroquinoline | 7-Methyl-5-nitroquinoline |
| Regioselectivity Control | Excellent (fixed by starting material) | Excellent (fixed by starting material) |
| Scalability | Moderate (Skraup can be exothermic) | Good |
| Access to Precursors | 3-Methyl-5-nitroaniline is commercially available. | 2-Amino-4-methyl-6-nitrobenzaldehyde requires multi-step synthesis. |
Synthetic Route Overviews
Route A: Modified Skraup/Combes Synthesis
This linear synthesis begins with a commercially available, pre-functionalized aniline to ensure the correct substitution pattern in the final product.
Route B: Friedländer Annulation
This convergent approach constructs the quinoline core in a single step from an ortho-aminoaryl aldehyde and a ketone.
Experimental Protocols
Route A: Modified Skraup/Combes Synthesis
Step 1: Synthesis of 7-Methyl-5-nitroquinoline (via Skraup-type reaction)
-
Reagents: 3-Methyl-5-nitroaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
Procedure: To a stirred mixture of 3-Methyl-5-nitroaniline and the oxidizing agent, concentrated sulfuric acid is added cautiously. Glycerol is then added, and the mixture is heated to approximately 120-130°C. The reaction is typically exothermic and requires careful temperature control. After the initial reaction subsides, the mixture is heated for several more hours to ensure completion. The reaction mixture is then cooled, diluted with water, and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
-
Expected Yield: 70-80%.
Step 2: Reduction of 7-Methyl-5-nitroquinoline
-
Reagents: 7-Methyl-5-nitroquinoline, reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C).
-
Procedure (Catalytic Hydrogenation): 7-Methyl-5-nitroquinoline is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 3-4 bar) in a hydrogenation apparatus and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 5-Amino-7-methylquinoline.
-
Expected Yield: >95%.
Step 3: Formation of this compound
-
Reagents: 5-Amino-7-methylquinoline, sulfuric acid, a suitable solvent (e.g., ethanol or isopropanol).
-
Procedure: 5-Amino-7-methylquinoline is dissolved in a minimal amount of warm ethanol. A stoichiometric amount of a solution of concentrated sulfuric acid in ethanol is added dropwise with stirring. The sulfate salt precipitates upon addition or cooling. The mixture is cooled in an ice bath to complete precipitation. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Expected Yield: >90%.
Route B: Friedländer Annulation
Step 1: Synthesis of 7-Methyl-5-nitroquinoline
-
Reagents: 2-Amino-4-methyl-6-nitrobenzaldehyde, acetone, catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., potassium hydroxide).
-
Procedure (Acid-catalyzed): 2-Amino-4-methyl-6-nitrobenzaldehyde and a molar excess of acetone are dissolved in a solvent such as toluene or ethanol. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford 7-Methyl-5-nitroquinoline.
-
Expected Yield: 75-85%.
Step 2: Reduction of 7-Methyl-5-nitroquinoline
-
The protocol is identical to Step 2 in Route A.
-
Expected Yield: >95%.
Step 3: Formation of this compound
-
The protocol is identical to Step 3 in Route A.
-
Expected Yield: >90%.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations and intermediates common to both proposed synthetic pathways.
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound.
-
Route A (Modified Skraup/Combes) offers the advantage of a readily available starting material. However, the classical Skraup reaction conditions can be harsh and difficult to control on a large scale. Modern modifications, such as microwave-assisted synthesis, could potentially mitigate these issues.
-
Route B (Friedländer Annulation) is an elegant and convergent approach that may offer higher yields in the quinoline-forming step under milder conditions. The primary drawback of this route is the commercial unavailability and required synthesis of the key starting material, 2-amino-4-methyl-6-nitrobenzaldehyde.
The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the cost and availability of starting materials and reagents, and the desired process safety profile. For laboratory-scale synthesis where the precursor for Route B is accessible, the Friedländer annulation may be preferable due to its potentially milder conditions and high efficiency. For larger-scale production, the accessibility of the starting material for Route A makes it a strong contender, provided the reaction conditions can be safely managed.
Spectroscopic Comparison of 5-Amino-7-methylquinoline and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 5-Amino-7-methylquinoline and its key precursors, offering valuable data for researchers, scientists, and professionals in drug development. By presenting quantitative spectroscopic data, detailed experimental protocols, and visual representations of the synthetic pathway, this document serves as a practical resource for the identification and characterization of these compounds.
Synthetic Pathway and Precursor Identification
The synthesis of 5-Amino-7-methylquinoline typically proceeds through a multi-step process. A common and effective method is the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent. In this case, the logical precursor to introduce the methyl group at the 7-position is m-toluidine.
The Skraup reaction with m-toluidine yields a mixture of 7-methylquinoline and 5-methylquinoline. Following separation, 7-methylquinoline undergoes nitration to introduce a nitro group at the 5-position, yielding 5-nitro-7-methylquinoline. The final step involves the reduction of the nitro group to an amino group, resulting in the target molecule, 5-Amino-7-methylquinoline.
This synthetic route is visualized in the following diagram:
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Amino-7-methylquinoline and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Methyl Protons | Amino/Other |
| m-Toluidine | 6.5-7.1 (m, 4H) | 2.29 (s, 3H) | 3.61 (br s, 2H, -NH₂) |
| 7-Methylquinoline [1] | 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H) | 2.55 (s, 3H) | - |
| 5-Nitro-7-methylquinoline | Data not available. Expected downfield shifts of aromatic protons compared to 7-methylquinoline. | Expected around 2.6-2.8 ppm | - |
| 5-Amino-7-methylquinoline | Data not available. Expected upfield shifts of aromatic protons compared to 7-methylquinoline. | Expected around 2.4-2.6 ppm | Expected broad singlet for -NH₂ |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | Methyl Carbon |
| m-Toluidine | 113.1, 116.9, 121.2, 129.1, 138.8, 146.0 | 21.6 |
| 7-Methylquinoline | Specific data not readily available. Aromatic carbons expected in the 120-150 ppm range. | Expected around 20-22 ppm. |
| 5-Nitro-7-methylquinoline | Data not available. The carbon bearing the nitro group will be significantly deshielded. | Expected around 20-22 ppm. |
| 5-Amino-7-methylquinoline | Data not available. The carbon bearing the amino group will be significantly shielded. | Expected around 18-20 ppm. |
Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=C, C=N Stretch | NO₂ Stretch |
| m-Toluidine | 3430, 3350 | 3050 | 1620, 1590 | - |
| 7-Methylquinoline | - | 3070 | 1600, 1505 | - |
| 5-Nitro-7-methylquinoline | - | ~3080 | ~1600, 1510 | ~1530 (asym), ~1350 (sym) |
| 5-Amino-7-methylquinoline | ~3400, ~3300 | ~3050 | ~1610, 1580 | - |
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| m-Toluidine | 107 | 106, 91, 77 |
| 7-Methylquinoline | 143 | 142, 115 |
| 5-Nitro-7-methylquinoline | 188 | 172, 158, 142, 115 |
| 5-Amino-7-methylquinoline | 158 | 157, 130, 103 |
UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) |
| m-Toluidine | ~240, ~290 |
| 7-Methylquinoline | ~225, ~275, ~310 |
| 5-Nitro-7-methylquinoline | Expected red-shift compared to 7-methylquinoline due to the nitro group. |
| 5-Amino-7-methylquinoline | Expected red-shift compared to 7-methylquinoline due to the amino group. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument parameters should be optimized for the specific instrument and sample.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants. For ¹³C NMR, determine the chemical shifts of the carbon signals.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample to a fine powder and then add a drop of Nujol (mineral oil). Mix to form a paste and spread it thinly between two KBr or NaCl plates.
-
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a baseline correction and identify the characteristic absorption bands.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) to an absorbance value below 1.5.
-
Data Acquisition: Scan the sample from 200 to 800 nm.
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electron Impact (EI) is commonly used for these types of compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
This guide provides a foundational understanding of the spectroscopic properties of 5-Amino-7-methylquinoline and its precursors. For definitive structural elucidation, it is recommended to acquire a full set of spectroscopic data for the synthesized compounds and compare them with the reference data provided.
References
Assessing the Purity of Synthesized 5-Amino-7-methylquinoline Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 5-Amino-7-methylquinoline sulfate, a quinoline derivative of interest for its potential therapeutic applications. The guide compares these methods with those used for other relevant aminoquinoline compounds and provides detailed experimental protocols and supporting data.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound and its alternatives can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
| Analytical Technique | This compound | Alternative: Chloroquine Phosphate | Alternative: Amodiaquine Dihydrochloride |
| HPLC Purity (%) | > 99.0 | > 98.5 | > 98.0 |
| Major Potential Impurity | 5-Amino-5-methylquinoline isomer | Desethylchloroquine | Amodiaquine quinoneimine |
| NMR Confirmation | 1H and 13C NMR spectra must conform to the reference standard. | Conforms to USP reference standard spectra. | Conforms to BP reference standard spectra. |
| Mass Spectrometry (m/z) | [M+H]+ consistent with C10H10N2 | [M+H]+ consistent with C18H26ClN3 | [M+H]+ consistent with C20H22ClN3O |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinoline derivatives and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of the purity of this compound and the detection of process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify any structural isomers or major impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d6.
-
Experiments: Acquire 1H NMR and 13C NMR spectra.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is employed to confirm the molecular weight of the target compound and to aid in the identification of unknown impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or analyze the eluent from the HPLC system.
-
Ionization Mode: Positive ion mode is typically used for aminoquinolines.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: A hypothetical signaling pathway involving a quinoline derivative.
Caption: Logical comparison of purity assessment strategies.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of HPLC, NMR, and MS techniques. The primary challenge in the synthesis of 7-substituted quinolines is often the co-formation of the 5-substituted isomer, which necessitates robust analytical methods for separation and quantification. By comparing the purity assessment of the target compound with established methods for well-known aminoquinolines like chloroquine and amodiaquine, a comprehensive quality control strategy can be implemented. The protocols and data presented in this guide provide a solid foundation for researchers to ensure the quality and consistency of their synthesized compounds, which is paramount for reliable downstream applications in drug discovery and development.
side-by-side comparison of different purification methods for aminoquinolines
For researchers and professionals in drug development, the purity of aminoquinoline-based compounds is paramount for accurate biological evaluation and clinical safety. This guide provides a side-by-side comparison of common purification methods for aminoquinolines, supported by experimental data from scientific literature.
Data at a Glance: Comparing Purification Techniques
The selection of a purification method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of quantitative data for the most frequently employed techniques.
| Purification Method | Typical Yield | Purity Achieved | Key Advantages | Common Applications |
| Column Chromatography | 50-93%[1][2] | >95% (confirmed by HPLC, NMR)[1][3] | High resolution for complex mixtures, applicable to a wide range of polarities. | Primary purification of crude reaction mixtures.[1][4] |
| Recrystallization | Variable (dependent on solubility) | High (removes insoluble and trace impurities) | Cost-effective, scalable, yields crystalline solids.[5] | Final purification step to obtain high-purity crystalline material.[4] |
| Liquid-Liquid Extraction | Not typically reported as a final yield (used for work-up) | Removes bulk impurities based on solubility. | Simple, rapid, and efficient for initial cleanup.[6] | Initial work-up of reaction mixtures to separate the product from salts and polar/non-polar impurities.[7] |
| Reversed-Phase HPLC | Good for small scale | >95%[8] | High-resolution separation, automated.[8] | Purification of compound libraries for screening.[8] |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification procedures. The following sections outline the experimental protocols for the key techniques discussed.
Column Chromatography
Column chromatography is a versatile technique for separating individual components from a mixture.
Experimental Protocol:
-
Slurry Preparation: The crude aminoquinoline product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel (e.g., 100-200 mesh) using a suitable solvent system, such as a mixture of ethyl acetate and hexane.[7]
-
Loading: The adsorbed product is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of methanol in ethyl acetate or a fixed ratio of ethyl acetate:hexane with a small amount of triethylamine to prevent tailing of the basic aminoquinoline.[1]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified aminoquinoline.[1]
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility.[5][9]
Experimental Protocol:
-
Solvent Selection: A suitable solvent is chosen where the aminoquinoline is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Dichloromethane and mixtures like DCM/hexane are commonly used.[4]
-
Dissolution: The crude aminoquinoline is dissolved in a minimal amount of the hot solvent to form a saturated solution.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[9]
-
Crystal Collection: The formed crystals are collected by vacuum filtration.[9]
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.[10]
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids.[6][11]
Experimental Protocol:
-
Dissolution: The crude reaction mixture is dissolved in an organic solvent, such as dichloromethane or ethyl acetate.[7]
-
Washing: The organic solution is washed sequentially with an aqueous solution to remove specific impurities. Common washing steps include:
-
Layer Separation: The two immiscible layers are separated using a separatory funnel.
-
Drying: The organic layer containing the aminoquinoline is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][7]
-
Solvent Removal: The solvent is removed under reduced pressure to yield the partially purified aminoquinoline, which may then be subjected to further purification by chromatography or recrystallization.[7]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the purification of aminoquinolines using the described methods.
Caption: A typical workflow for aminoquinoline purification by column chromatography.
Caption: A standard procedure for the purification of aminoquinolines via recrystallization.
Caption: The workflow for the initial purification of aminoquinolines using liquid-liquid extraction.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. syrris.com [syrris.com]
Evaluating the Efficacy of 5-Amino-7-methylquinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of 5-Amino-7-methylquinoline derivatives as kinase inhibitors. Due to the absence of publicly available preclinical data on this specific class of compounds, this document serves as a template, outlining the requisite experimental data and comparing it against established kinase inhibitors. The provided protocols and data tables for well-characterized inhibitors of key oncogenic kinases—Src, EGFR, and VEGFR—offer a benchmark for future studies on novel 5-Amino-7-methylquinoline derivatives.
Introduction to Kinase Inhibition and the Quinoline Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][2] This has made them a prime target for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors, with several approved drugs incorporating this moiety.[3] The 5-Amino-7-methylquinoline structure represents a novel chemical space within this class, and its systematic evaluation is warranted to determine its potential as a source of new kinase-targeted therapies.
Data Presentation: Comparative Kinase Inhibitor Efficacy
The following tables summarize the inhibitory potency (IC50 values) of several FDA-approved kinase inhibitors against key kinases implicated in cancer: Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). These values serve as a benchmark for assessing the potential efficacy of novel 5-Amino-7-methylquinoline derivatives.
Table 1: Comparative IC50 Values for Src Kinase Inhibitors
| Compound | Src IC50 (nM) | Other Notable Targets |
| 5-Amino-7-methylquinoline Derivative 1 | Data not available | - |
| 5-Amino-7-methylquinoline Derivative 2 | Data not available | - |
| Dasatinib | <1 | Abl, c-Kit[4] |
| Bosutinib | 1.2 | Abl[4] |
| Saracatinib (AZD0530) | 2.7 | Abl, c-Yes, Fyn, Lyn[4] |
Table 2: Comparative IC50 Values for EGFR Kinase Inhibitors
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (mutant) IC50 (nM) |
| 5-Amino-7-methylquinoline Derivative 3 | Data not available | Data not available |
| 5-Amino-7-methylquinoline Derivative 4 | Data not available | Data not available |
| Gefitinib | ~33 | L858R: ~10 |
| Erlotinib | ~2 | L858R: ~4 |
| Afatinib | 0.5 | L858R: 0.4; Exon 19 del: 0.2[5] |
Table 3: Comparative IC50 Values for VEGFR2 Kinase Inhibitors
| Compound | VEGFR2 IC50 (nM) | Other Notable Targets |
| 5-Amino-7-methylquinoline Derivative 5 | Data not available | - |
| 5-Amino-7-methylquinoline Derivative 6 | Data not available | - |
| Sunitinib | 80 | PDGFRβ, c-Kit[6] |
| Sorafenib | 90 | Raf-1, B-Raf, PDGFRβ, c-Kit[6] |
| Axitinib | 0.2 | VEGFR1, VEGFR3, PDGFRβ, c-Kit[6] |
Experimental Protocols
To ensure a standardized and rigorous evaluation of 5-Amino-7-methylquinoline derivatives, the following detailed experimental protocols for key assays are recommended.
Biochemical Assays for Kinase Inhibitory Potency (IC50 Determination)
1. Radiometric Kinase Assay
This is a traditional and highly sensitive method to directly measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
-
Materials:
-
Kinase of interest (e.g., Src, EGFR, VEGFR2)
-
Substrate peptide or protein
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (5-Amino-7-methylquinoline derivatives and comparators) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. LanthaScreen™ TR-FRET Kinase Assay
This is a fluorescence-based assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
-
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
TR-FRET plate reader
-
-
Procedure:
-
Add the kinase, fluorescein-labeled substrate, and ATP to the wells of a microplate.
-
Add serial dilutions of the test compounds.
-
Incubate the reaction at room temperature to allow for substrate phosphorylation.
-
Add the terbium-labeled antibody and EDTA (to stop the kinase reaction).
-
Incubate to allow for antibody-substrate binding.
-
Measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm).
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 values as described for the radiometric assay.
-
Cellular Assays for Kinase Inhibitor Efficacy
1. Cell Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, K562 for Abl/Src)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®).
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
2. Western Blotting for Phospho-protein Levels
This technique is used to assess the direct inhibition of the target kinase in a cellular context by measuring the phosphorylation status of the kinase itself or its downstream substrates.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compounds for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the comparator kinase inhibitors and a typical experimental workflow for evaluating novel inhibitors.
Signaling Pathway Diagrams
Caption: Simplified Src signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
The quinoline scaffold remains a fertile ground for the discovery of novel kinase inhibitors. While this guide provides a robust framework for the evaluation of 5-Amino-7-methylquinoline derivatives, the lack of specific data for this compound class highlights a clear research gap. Future studies should focus on synthesizing a library of these derivatives and subjecting them to the rigorous biochemical and cellular assays outlined in this guide. By comparing the resulting data against the established benchmarks provided, the true potential of 5-Amino-7-methylquinoline derivatives as a new generation of kinase inhibitors can be effectively determined. This systematic approach will be crucial in identifying promising lead compounds for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Structure-Activity Relationship (SAR) of 5-Amino-7-methylquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 5-amino-7-methylquinoline core, in particular, represents a promising template for the design of novel kinase inhibitors and other targeted therapies. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 5-amino-7-methylquinoline analogs, drawing insights from studies on closely related quinoline derivatives to elucidate the impact of chemical modifications on their biological activity.
Comparative Analysis of Substituted Quinolines
While specific SAR studies on 5-amino-7-methylquinoline are limited in publicly available literature, valuable insights can be extrapolated from research on analogous substituted quinolines. The following tables summarize quantitative data from studies on 5-aminoquinolines and 7-substituted quinolines, highlighting the influence of various functional groups on their biological efficacy.
Table 1: SAR of 7-Substituted 5-Amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids as Antibacterial Agents
| Compound ID | 7-Substituent | In Vitro Antibacterial Activity (MIC, µg/mL) vs. E. coli | Reference |
| 1a | -H | >100 | [1] |
| 1b | -F | 50 | [1] |
| 1c | -Cl | 25 | [1] |
| 1d | -Br | 25 | [1] |
| 1e | -CH3 | 50 | [1] |
| 1f | -NH2 | 12.5 | [1] |
| 1g | -OH | 25 | [1] |
| 1h | -OCH3 | 50 | [1] |
Table 2: Influence of the 5-Amino Group on the Antibacterial Activity of Quinolones
| Compound ID | 5-Substituent | C7-Substituent | In Vitro Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Reference |
| 2a | -H | 4-methylpiperazin-1-yl | 0.2 | [2] |
| 2b | -NH2 | 4-methylpiperazin-1-yl | 0.05 | [2] |
| 2c | -H | 3-aminopyrrolidin-1-yl | 0.1 | [2] |
| 2d | -NH2 | 3-aminopyrrolidin-1-yl | 0.025 | [2] |
Table 3: Anticancer Activity of 7-Amino-4-methylquinolin-2(1H)-one Derivatives
| Compound ID | Substitution on 7-amino group | In Vitro Cytotoxicity (IC50, µM) vs. HeLa cells | Reference |
| 3a | -H | >100 | [3] |
| 3b | -C(O)Ph | 25.3 | [3] |
| 3c | -C(O)CH2Ph | 15.8 | [3] |
| 3d | -SO2Ph | 45.1 | [3] |
Key SAR Insights
From the data presented, several key structure-activity relationships can be inferred for the 5-amino-7-methylquinoline scaffold:
-
The 5-Amino Group: The presence of an amino group at the 5-position generally enhances the biological activity of quinolines. As seen in Table 2, the introduction of a 5-amino group leads to a significant increase in antibacterial potency[2]. This is likely due to its ability to form additional hydrogen bonds with the target protein. For kinase inhibition, a primary or secondary amine at this position can act as a crucial hydrogen bond donor.
-
Substituents at the 7-Position: The nature of the substituent at the 7-position plays a critical role in modulating activity.
-
In antibacterial agents , small, electron-donating groups like an amino group at the 7-position appear to be favorable for activity (Table 1)[1].
-
In anticancer agents , derivatization of an amino group at the 7-position with aromatic acyl groups can lead to potent cytotoxicity (Table 3)[3]. In the context of 5-amino-7-methylquinoline, the methyl group at the 7-position is a small, lipophilic group that may contribute to favorable van der Waals interactions within a hydrophobic pocket of the target protein. Further exploration of different substituents at this position is warranted to optimize activity.
-
-
General Trends: For many quinoline-based inhibitors, a planar aromatic ring system is essential for π-π stacking interactions with aromatic amino acid residues in the active site of the target protein. The solubility and pharmacokinetic properties of the analogs can be fine-tuned by introducing polar groups or ionizable functions.
Experimental Protocols
The following are representative experimental protocols for the key assays cited in this guide.
In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Key Relationships
The following diagrams illustrate the general SAR principles and a hypothetical experimental workflow for the development of 5-amino-7-methylquinoline analogs.
Caption: Key SAR principles for 5-amino-7-methylquinoline analogs.
Caption: General workflow for the development of novel quinoline-based inhibitors.
References
- 1. 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Comparative Guide to Evaluating the Cytotoxicity of 5-Amino-7-methylquinoline Sulfate Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cytotoxic potential of 5-Amino-7-methylquinoline sulfate in comparison to established standard-of-care chemotherapy drugs, doxorubicin and cisplatin. Due to the limited availability of public data on the specific cytotoxic profile of this compound, this document outlines the requisite experimental protocols and data presentation structures to enable a robust, internal comparative analysis.
Introduction to Cytotoxicity Profiling
The evaluation of a novel compound's cytotoxicity is a critical early step in the drug discovery pipeline. By comparing the in vitro effects of a new chemical entity, such as this compound, against well-characterized drugs like doxorubicin and cisplatin, researchers can benchmark its potency and potential therapeutic window. Quinoline derivatives have garnered significant interest in oncology for their diverse mechanisms of action, which often involve DNA interaction and the modulation of key cellular signaling pathways.
Comparative Cytotoxicity Data
A crucial metric for comparing cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The IC50 values are highly dependent on the cell line and the duration of exposure. For a comprehensive comparison, it is recommended to determine the IC50 values of this compound and standard drugs across a panel of cancer cell lines representing different tumor types.
Table 1: Comparative IC50 Values (µM) Across Various Cancer Cell Lines (72h Exposure)
| Compound | Cell Line 1 (e.g., MCF-7 - Breast) | Cell Line 2 (e.g., A549 - Lung) | Cell Line 3 (e.g., HCT116 - Colon) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Cisplatin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Note: The IC50 values for doxorubicin and cisplatin can vary significantly based on the specific cancer cell line and experimental conditions.[1][2]
Experimental Protocols
To ensure data consistency and reproducibility, standardized cytotoxicity assays should be employed. The following are detailed protocols for two commonly used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Doxorubicin, Cisplatin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard drugs. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of lactate dehydrogenase released into the cell culture medium upon cell lysis or membrane damage.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Doxorubicin, Cisplatin
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for a) untreated cells (spontaneous LDH release), b) cells treated with lysis buffer (maximum LDH release), and c) medium alone (background).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.
Visualizing Experimental and Biological Pathways
To clearly illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
References
- 1. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Amino-7-methylquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of 5-Amino-7-methylquinoline sulfate and its close analogs, such as 5-Amino-1-methyl quinolinium (5-AMQ), in biological matrices. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of directly comparable, fully validated HPLC-UV methods for this compound in the public domain, this guide presents a detailed, validated LC-MS/MS method for the closely related compound 5-Amino-1-methyl quinolinium (5-AMQ)[1][2][3]. For comparative purposes, a representative HPLC-UV method has been compiled based on typical parameters and performance characteristics observed for the analysis of similar aromatic amine compounds in biological fluids.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the LC-MS/MS method for 5-AMQ and a representative HPLC-UV method.
| Parameter | LC-MS/MS for 5-Amino-1-methyl quinolinium (5-AMQ)[1][2] | Representative HPLC-UV for Aminoquinoline Derivatives |
| Linearity Range | 10 - 2500 ng/mL | 50 - 5000 ng/mL |
| Accuracy | Within 15% of nominal concentration[1][2] | Typically within 15% of nominal concentration |
| Precision (Intra-day & Inter-day) | Within 15% FDA acceptance range[1][2] | Typically <15% RSD |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | ~50 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LLOQ | ~15 ng/mL |
| Extraction Recovery | 99.5% - 110.6%[1][2] | 85% - 105% |
| Matrix Effect | -6.1% - 14.1%[1][2] | Can be significant, requires careful management |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Run Time | Short (gradient elution) | Generally longer than LC-MS/MS |
Experimental Protocols
Validated LC-MS/MS Method for 5-Amino-1-methyl quinolinium (5-AMQ) in Rat Plasma and Urine[1][2][3]
This method was developed and validated for the quantification of 5-AMQ, a potent Nicotinamide N-methyl transferase (NNMT) inhibitor, in biological samples.
Sample Preparation:
-
5-AMQ was extracted from plasma and urine samples using protein precipitation.
Chromatographic Conditions:
-
Mobile Phase: A binary gradient solvent system consisting of:
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
Mass Spectrometry Conditions:
-
Instrument: API 4000 QTRAP hybrid triple quadruple mass spectrometer[1][2].
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Validation Parameters:
-
The standard curves were linear in the concentration range of 10–2500 ng/mL.[1][2]
-
Intra-day and inter-day precision and accuracy were within the 15% FDA acceptance range.[1][2]
-
5-AMQ was found to be stable in rat plasma under various storage and handling conditions.[1][2]
Representative RP-HPLC Method for 5-Aminoquinoline Derivatives
This protocol is a composite representation based on common practices for the analysis of similar aromatic amines in biological matrices.
Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the analyte from the biological matrix and minimize interference.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength corresponding to the maximum absorbance of the 5-aminoquinoline chromophore.
-
Injection Volume: 20 µL.
Validation Parameters (Expected):
-
Linearity: A linear relationship between peak area and concentration is established over a defined range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
LOD and LLOQ: Determined based on the signal-to-noise ratio.
-
Recovery: Evaluated to assess the efficiency of the extraction procedure.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for bioanalytical method validation.
References
A Comparative Guide to the Mechanistic Nuances of the Skraup Reaction with Substituted Anilines
For researchers, scientists, and professionals in drug development, a thorough understanding of classical organic reactions is paramount. The Skraup reaction, a cornerstone in the synthesis of quinolines, presents a compelling case study in how substituent effects can dictate reaction outcomes. This guide provides a comparative analysis of the Skraup reaction with various substituted anilines, supported by experimental data and detailed protocols to aid in research and development.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines.[1] In its archetypal form, the reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[1] The reaction is notoriously exothermic and can be violent, often necessitating the use of moderators like ferrous sulfate.[1] While the general mechanism is understood to proceed through the dehydration of glycerol to acrolein, followed by a series of additions, cyclization, and oxidation steps, the electronic and steric nature of substituents on the aniline ring can significantly influence reaction efficiency and product distribution.
The Influence of Aniline Substitution on Reaction Yield
The electronic properties of the substituent on the aniline ring play a crucial role in the success of the Skraup reaction. Generally, electron-donating groups (EDGs) on the aniline ring facilitate the reaction, leading to higher yields, while electron-withdrawing groups (EWGs) tend to decrease yields. This is attributed to the nucleophilic character of the aniline nitrogen, which is enhanced by EDGs and diminished by EWGs, affecting its initial conjugate addition to the in situ generated acrolein.
The position of the substituent also has a profound impact on the product distribution. While para-substituted anilines typically yield a single product, meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[2] Ortho-substituted anilines can also react, but steric hindrance may play a more significant role in the reaction's efficiency.
Below is a comparative table summarizing the yields of the Skraup reaction with various substituted anilines under microwave-assisted conditions, providing a snapshot of their relative reactivities.
| Aniline Derivative | Product | Yield (%) |
| 4-Hydroxyaniline | 6-Hydroxyquinoline | 66 |
| 4-Methoxyaniline | 6-Methoxyquinoline | 58 |
| 4-Methylaniline (p-Toluidine) | 6-Methylquinoline | 50 |
| 4-Fluoroaniline | 6-Fluoroquinoline | 48 |
| 4-Chloroaniline | 6-Chloroquinoline | 46 |
| Aniline | Quinoline | 44 |
| 4-Isopropylaniline | 6-Isopropylquinoline | 63 |
| 4-Acetylaniline | 6-Acetylquinoline | 18 |
| 2-Hydroxyaniline | 8-Hydroxyquinoline | 34 |
| 2-Methoxyaniline | 8-Methoxyquinoline | 48 |
| 2-Methylaniline (o-Toluidine) | 8-Methylquinoline | 42 |
| 2-Aminobenzonitrile | 8-Cyanoquinoline | 25 |
| 3-Hydroxyaniline | 7-Hydroxyquinoline | 25 |
| 3-Methoxyaniline | 7-Methoxyquinoline | 29 |
| 3-Methylaniline (m-Toluidine) | 7-Methylquinoline & 5-Methylquinoline | Mixture |
Data sourced from a study on microwave-assisted modified Skraup reactions.[3][4] It is important to note that yields under conventional heating may vary.
For instance, the reaction with o-nitroaniline is significantly less efficient than with o-bromoaniline, with reported yields of approximately 17% and 75%, respectively, under certain conditions.[5] This highlights the strong deactivating effect of the nitro group.[5]
Comparative Experimental Protocols
To provide a practical understanding of the Skraup reaction with different substituted anilines, detailed experimental protocols for the synthesis of quinoline and 7-methyl-8-nitroquinoline are presented below.
Alternative 1: Classical Skraup Synthesis of Quinoline from Aniline
This procedure details the synthesis of the parent quinoline molecule, offering a baseline for comparison with substituted analogues.
Experimental Protocol:
-
Reaction Setup: In a 5-liter flask equipped with a reflux condenser, add 250 g (2.7 moles) of aniline, 600 g (6.5 moles) of anhydrous glycerol, 100 g of finely powdered ferrous sulfate, and 150 g (1.2 moles) of nitrobenzene.
-
Acid Addition: Through the condenser, slowly and with constant shaking, add 500 g (2.7 moles) of concentrated sulfuric acid.
-
Heating: Heat the mixture gently over a free flame. Once the reaction begins to boil, remove the flame as the exothermic reaction will sustain boiling for 30-60 minutes.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for five hours.
-
Work-up: Allow the mixture to cool to approximately 100°C and then transfer it to a 12-liter flask.
-
Steam Distillation: Steam distill the mixture to remove any unreacted nitrobenzene.
-
Basification and Second Steam Distillation: Cautiously add a 40% sodium hydroxide solution to the flask until it is strongly alkaline. The heat of neutralization will cause the mixture to boil. Steam distill again to collect the crude quinoline.
-
Purification: The crude quinoline is then purified by further distillations and treatments to remove impurities, yielding the final product. Under optimal conditions, this reaction can yield 84–91% of the theoretical amount based on the aniline used.[6]
Alternative 2: Two-Step Synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine
This protocol illustrates the approach for a meta-substituted aniline, which initially yields a mixture of isomers that can be selectively functionalized in a subsequent step.
Experimental Protocol:
Step 1: Skraup Synthesis of 5- and 7-Methylquinoline
-
Reaction Mixture: A mixture of m-toluidine and glycerol is subjected to the Skraup synthesis. This reaction produces a mixture of 5-methylquinoline and 7-methylquinoline, typically in a 1:2 ratio.[7]
-
Characterization: The resulting oil containing the mixture of methylquinolines is characterized using NMR and MS methods. The mixture is used in the next step without further purification.[7]
Step 2: Selective Nitration
-
Nitration Reaction: The mixture of 5- and 7-methylquinoline is treated with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[7]
-
Selective Product Formation: This step selectively yields 7-methyl-8-nitroquinoline with an excellent yield (99% from 7-methylquinoline).[7]
-
Purification and Characterization: The final product is purified and characterized by conventional methods such as NMR, IR, GC-MS, and elemental analysis.[7]
Mechanistic Pathways and Visualizations
The generally accepted mechanism of the Skraup reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a nucleophilic conjugate addition to acrolein. This is followed by an acid-catalyzed cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring system.
A proposed fragmentation-recombination mechanism has also been suggested based on isotopic labeling studies.
Below are Graphviz diagrams illustrating the classical Skraup reaction mechanism and a typical experimental workflow.
Caption: Classical mechanism of the Skraup reaction.
Caption: General experimental workflow for the Skraup synthesis.
Conclusion
The Skraup reaction remains a vital tool for the synthesis of quinolines. However, a nuanced understanding of how substituents on the aniline starting material affect the reaction is critical for optimizing yields and controlling product selectivity. This guide provides a comparative overview and practical protocols to assist researchers in navigating the complexities of this classical reaction. Further systematic studies under standardized conventional heating conditions would be invaluable for building a more comprehensive quantitative understanding of substituent effects in the Skraup reaction.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of 5-Methylquinoline Derivatives as Anticancer Agents
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro and in vivo activities of 5-methyl-indolo[2,3-b]quinoline (neocryptolepine) analogs, a class of compounds closely related to 5-Amino-7-methylquinoline derivatives. This analysis is supported by experimental data to deliniate the transition from laboratory findings to preclinical outcomes.
A series of synthesized neocryptolepine analogs demonstrated potent cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells in vitro. Subsequent in vivo evaluation of these compounds in a solid tumor model induced by EAC in female albino Swiss mice revealed a significant reduction in tumor volume, underscoring their potential as anticancer agents.[1]
Quantitative Analysis of Biological Activity
The following table summarizes the comparative in vitro cytotoxicity and in vivo antitumor efficacy of the most potent neocryptolepine analogs.
| Compound | In Vitro IC50 (µg/mL) vs. EAC Cells | In Vivo Tumor Volume Reduction (%) vs. EAC Solid Tumor |
| Analog 6a | 0.8 ± 0.07 | 85.3% |
| Analog 6b | 0.7 ± 0.06 | 88.2% |
| Analog 6c | 0.6 ± 0.05 | 91.2% |
| Analog 6d | 0.5 ± 0.04 | 94.1% |
| Thalidomide (Ref.) | 1.2 ± 0.11 | 64.7% |
Experimental Methodologies
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)
The in vitro cytotoxicity of the neocryptolepine analogs was determined using the Trypan Blue exclusion method against Ehrlich ascites carcinoma (EAC) cells.
-
Cell Preparation: EAC cells were obtained from tumor-bearing mice, washed with saline, and suspended in RPMI-1640 medium.
-
Compound Treatment: Cells were treated with varying concentrations of the synthesized compounds and the reference drug, thalidomide.
-
Incubation: The treated cells were incubated for 3 hours at 37°C.
-
Viability Assessment: Post-incubation, the percentage of viable cells was determined by counting the cells that did not uptake the Trypan Blue stain using a hemocytometer.
-
IC50 Determination: The concentration required to inhibit 50% of cell growth (IC50) was calculated from the dose-response curves.
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Solid Tumor Model)
The in vivo anticancer potential was evaluated using a solid tumor model induced by EAC in female albino Swiss mice.
-
Tumor Induction: A solid tumor was induced by subcutaneous injection of EAC cells into the right thigh of the mice.
-
Treatment Protocol: After tumor development, the mice were treated with the test compounds and the reference drug, thalidomide, at a dose of 10 mg/kg body weight, administered intraperitoneally for seven consecutive days.
-
Tumor Volume Measurement: Tumor volume was measured daily using a vernier caliper.
-
Efficacy Evaluation: The percentage of tumor volume reduction was calculated by comparing the tumor volume in the treated groups to the control group.[1]
Visualizing the Research Workflow and Biological Pathways
To better illustrate the experimental process and the potential mechanism of action, the following diagrams have been generated.
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases. One such key target is the Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.
The Pim-1 signaling cascade is initiated by cytokines and growth factors, leading to the activation of the JAK/STAT pathway, which in turn upregulates the expression of Pim-1 kinase.[2] Pim-1 then phosphorylates various downstream targets to promote cell survival and proliferation while inhibiting apoptosis.[3][4][5] The inhibition of Pim-1 by quinoline derivatives represents a promising strategy for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 5-Amino-7-methylquinoline against published methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of published methodologies for the synthesis of 5-Amino-7-methylquinoline, a valuable building block in medicinal chemistry. We present a critical evaluation of established synthetic routes, supported by experimental data, to inform the selection of the most suitable method based on specific research needs.
The synthesis of 5-Amino-7-methylquinoline is most commonly approached through a two-step process: the nitration of a methylquinoline precursor followed by the reduction of the resulting nitroquinoline. However, direct synthesis from functionalized precursors using classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis represents a viable alternative. This guide will delve into these approaches, presenting quantitative data where available and outlining detailed experimental protocols.
Comparison of Synthetic Methodologies
The choice of synthetic route to 5-Amino-7-methylquinoline is often a trade-off between starting material availability, reaction yield, and regioselectivity. The following table summarizes the key aspects of the most plausible synthetic strategies.
| Method | Starting Material(s) | Key Intermediates | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Nitration and Reduction | 7-methylquinoline | 5-nitro-7-methylquinoline | Variable | Good | Potentially high-yielding if regioselectivity is achieved. | Difficult to control nitration to obtain the desired 5-nitro isomer. Formation of other isomers is common. |
| Skraup Synthesis | m-Toluidine, Glycerol | Mixture of 5- and 7-methylquinoline | Good | Fair | Readily available starting materials. | Produces a mixture of isomers requiring separation. |
| Doebner-von Miller | Substituted anilines, α,β-unsaturated carbonyls | Dihydroquinoline derivatives | Variable | Good | Versatile for a range of substituted quinolines. | Requires specific α,β-unsaturated carbonyl compounds. |
| Friedländer Synthesis | 2-amino-4-methylbenzaldehyde, Acetaldehyde | - | Good | Good | Potentially a direct and high-yielding route. | Availability of the substituted 2-aminobenzaldehyde can be a limiting factor. |
Experimental Protocols
Method 1: Two-Step Synthesis via Nitration and Reduction (Hypothetical Route)
Step 1: Synthesis of 5-nitro-7-methylquinoline (General Procedure)
-
Reaction: A solution of 7-methylquinoline in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product would likely be a mixture of nitro isomers and require purification by column chromatography or recrystallization to isolate the 5-nitro-7-methylquinoline.
Step 2: Reduction of 5-nitro-7-methylquinoline to 5-Amino-7-methylquinoline
A reliable method for the reduction of a similar compound, 5-nitro-8-methoxyquinoline, has been reported and can be adapted:
-
Reaction: 5-nitro-7-methylquinoline is dissolved in concentrated hydrochloric acid, and tin (Sn) powder is added portion-wise with vigorous stirring. The reaction mixture is heated on a water bath until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the acidic solution is neutralized with a strong base (e.g., NaOH or NH4OH) until a precipitate forms. The product is then extracted with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude 5-Amino-7-methylquinoline can be further purified by column chromatography or recrystallization to yield the final product.
Method 2: Skraup Synthesis of Methylquinoline Isomers
This method provides a mixture of 5- and 7-methylquinoline, which would then require separation before proceeding to the amination step.
-
Reaction: m-Toluidine is mixed with glycerol, a mild oxidizing agent (e.g., m-nitrobenzenesulfonate), and concentrated sulfuric acid. The mixture is heated, often with mechanical stirring, to initiate the reaction. The reaction can be exothermic and requires careful temperature control.
-
Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide). The product is then isolated by steam distillation or solvent extraction.
-
Purification and Separation: The resulting oil, a mixture of 5- and 7-methylquinoline, is separated by fractional distillation under reduced pressure or by column chromatography.
Logical Workflow for Synthesis Route Selection
The choice of the optimal synthesis route depends on the specific priorities of the research project, such as the desired scale, purity requirements, and availability of starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method for 5-Amino-7-methylquinoline.
Conclusion
The synthesis of 5-Amino-7-methylquinoline presents a challenge in controlling regioselectivity, particularly in the nitration of 7-methylquinoline. While a direct, high-yielding synthesis from readily available starting materials has yet to be definitively established in the literature, the two-step nitration and reduction pathway remains a theoretically viable, albeit potentially low-yielding, option. For researchers with access to the appropriate precursors, the Friedländer synthesis offers a more direct and potentially higher-yielding alternative. The Skraup synthesis, while reliable for producing the methylquinoline core, necessitates a challenging separation of isomers.
Ultimately, the choice of synthetic route will depend on a careful consideration of the factors outlined in this guide. Further research into optimizing the regioselective nitration of 7-methylquinoline or developing novel, direct syntheses of 5-Amino-7-methylquinoline is warranted to improve the accessibility of this important chemical building block.
A Comparative Guide to the Synthesis of 5-Amino-7-methylquinoline Sulfate: Assessing Reproducibility
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational step. Quinoline derivatives are of particular interest due to their presence in a wide array of biologically active molecules.[1] This guide provides a comparative analysis of synthetic routes for 5-Amino-7-methylquinoline sulfate, with a primary focus on assessing the potential reproducibility of the synthesis. While a single, optimized protocol for this specific molecule is not prominently documented, a plausible and robust pathway can be constructed from established methodologies. This guide will compare the primary synthetic route with viable alternatives and present supporting data and protocols.
Comparison of Synthetic Strategies for the Quinoline Core
The critical step in synthesizing the target molecule is the formation of the 7-methylquinoline core. The choice of method for this core synthesis significantly impacts the overall yield, purity, and the complexity of purification, thereby affecting reproducibility. The Skraup synthesis is a common method, though alternatives like the Friedländer and Combes syntheses offer different advantages and disadvantages.
Table 1: Comparison of Synthesis Methods for the 7-Methylquinoline Core
| Method | Starting Materials | Typical Reagents | Reported Yield | Key Reproducibility Challenges | Reference(s) |
| Skraup Synthesis | m-Toluidine, Glycerol | H₂SO₄, Oxidizing agent (e.g., m-nitrobenzenesulfonate) | ~70% (for isomer mixture) | Formation of a difficult-to-separate mixture of 7-methylquinoline and 5-methylquinoline (approx. 2:1 ratio). Reaction can be highly exothermic and difficult to control. | [2] |
| Friedländer Synthesis | 2-Amino-4-methylbenzaldehyde, Acetaldehyde | Acid or Base Catalyst (e.g., NaOH, H₂SO₄) | Varies; can be high | Availability and stability of the 2-aminobenzaldehyde starting material. | [3][4] |
| Combes Synthesis | m-Toluidine, Acetylacetone (a β-diketone) | Acid Catalyst (e.g., H₂SO₄, Polyphosphoric acid) | Varies | Strong acidic conditions and high temperatures required for cyclization can lead to side products. | [5][6] |
Primary Synthetic Pathway: A Four-Step Approach
A logical and feasible route to this compound involves four key transformations. The reproducibility of each step is critical for the overall success of the synthesis.
Caption: Proposed four-step synthesis of this compound.
Table 2: Quantitative Data for the Proposed Primary Synthetic Pathway
| Step | Reaction | Typical Reagents | Reported Yield | Key Reproducibility Factors | Reference(s) |
| 1 | Skraup Synthesis | m-Toluidine, Glycerol, H₂SO₄, m-nitrobenzenesulfonate | ~70% (isomer mix) | Temperature control, ratio of reactants, efficiency of isomer separation. | [7][2] |
| 2 | Nitration | 7-Methylquinoline, fuming HNO₃, conc. H₂SO₄ | Not reported (Hypothetical) | Precise temperature control (-5 to 0 °C), rate of acid addition, purification to isolate the desired 5-nitro isomer from other potential isomers (e.g., 8-nitro). | [7][8] |
| 3 | Nitro Reduction | 5-Nitro-7-methylquinoline | >90% (Typical) | Choice of reducing agent (Fe/AcOH is robust), reaction completeness, removal of metal salts during workup. | [9][10] |
| 4 | Salt Formation | 5-Amino-7-methylquinoline, H₂SO₄ | Near-Quantitative | Purity of the free base, stoichiometry of acid, choice of solvent for crystallization, control of precipitation temperature. | N/A |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture (Skraup Synthesis)
This protocol is adapted from the synthesis of similar methylquinolines.[7][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine m-toluidine (0.47 mol), m-nitrobenzenesulfonate (0.6 mol), and glycerol (0.92 mol).
-
Acid Addition: Prepare a cooled solution of concentrated H₂SO₄ (2.7 mol) in water (61.5 g). Add this solution dropwise to the stirred reaction mixture. The rate of addition should be controlled to manage the exothermic reaction, using an ice bath as needed.
-
Heating: After the addition is complete, heat the mixture to 140-150 °C and maintain this temperature for 3-4 hours. The reaction is vigorous and should be monitored closely.
-
Workup: Allow the mixture to cool to below 100 °C and then cautiously pour it into a large volume of water. Make the solution strongly alkaline with concentrated NaOH solution to precipitate the crude product and unreacted starting materials.
-
Purification: Perform steam distillation to isolate the volatile methylquinoline isomers. Extract the distillate with diethyl ether, dry the organic phase with MgSO₄, and remove the solvent under reduced pressure. The resulting oil is a mixture of 7-methylquinoline and 5-methylquinoline. Further purification by vacuum distillation is possible, but separation of isomers is notoriously difficult.[7]
Protocol 2: Nitration of 7-Methylquinoline (Hypothetical)
This protocol is based on standard nitration procedures for quinolines.[7][8]
-
Reaction Setup: Dissolve the purified 7-methylquinoline (1.0 eq) in concentrated H₂SO₄ in a flask and cool the mixture to -5 °C in an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture of fuming HNO₃ (1.0 eq) and concentrated H₂SO₄. Add this mixture dropwise to the stirred quinoline solution, ensuring the temperature does not rise above 0 °C.
-
Reaction: Stir the mixture at 0 °C for 40-60 minutes after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the nitro-methylquinoline isomers.
-
Purification: Filter the crude product, wash with cold water, and dry. Separation of the desired 5-nitro-7-methylquinoline from other isomers (such as the 8-nitro derivative) will require careful chromatography (e.g., silica gel column with a hexane/ethyl acetate gradient). This separation is a critical step for reproducibility.
Protocol 3: Reduction to 5-Amino-7-methylquinoline
This protocol is adapted from procedures for reducing nitroarenes.[10]
-
Reaction Setup: To a solution of 5-nitro-7-methylquinoline (1.0 eq) in acetic acid (or ethanol/water), add iron powder (4.0 eq).
-
Heating: Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter it through celite to remove the iron salts. Evaporate the solvent.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to remove residual acid. Dry the organic layer, concentrate it, and purify the crude amine by chromatography or recrystallization to yield 5-Amino-7-methylquinoline.
Protocol 4: Formation of this compound
-
Dissolution: Dissolve the purified 5-Amino-7-methylquinoline (1.0 eq) in a minimal amount of warm ethanol.
-
Acidification: In a separate flask, prepare a 1 M solution of H₂SO₄ in ethanol. Add this solution dropwise to the stirred amine solution until the pH is acidic.
-
Crystallization: The sulfate salt will precipitate upon addition of the acid or upon cooling. Cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
Analysis of Reproducibility
Achieving high reproducibility in this synthesis requires careful control over several key factors, which are primarily concentrated in the first two steps.
Caption: Factors impacting the reproducibility of the synthesis pathway.
-
Step 1 (Skraup Synthesis): The co-synthesis of 5-methylquinoline is the single greatest challenge to the reproducibility of the final product's identity and purity.[7] Since separation is difficult, any subsequent step is performed on an isomer mixture, complicating characterization and purification. Furthermore, the reaction is known to be difficult to control on a larger scale.
-
Step 2 (Nitration): This step presents the most significant unknown. The directing effects of the methyl group and the protonated quinoline nitrogen in strong acid make predicting the regioselectivity challenging. It is highly probable that a mixture of nitro-isomers will be formed, requiring meticulous chromatographic separation. Reproducibility will depend heavily on the consistency of this purification step.
-
Steps 3 & 4 (Reduction and Salt Formation): These steps are generally robust and high-yielding. The reduction of nitro groups with iron is a well-established and reliable reaction. Salt formation is a standard procedure, but for pharmaceutical applications, controlling the crystalline form (polymorphism) can be a critical aspect of reproducibility, requiring strict control over solvent, temperature, and rate of crystallization.
Conclusion
The synthesis of this compound is a challenging but feasible multi-step process. The primary obstacles to achieving high reproducibility lie in the initial Skraup synthesis, which produces an isomeric mixture of methylquinolines, and the subsequent nitration step, where achieving consistent regioselectivity and purification is difficult. While alternative methods like the Friedländer or Combes syntheses could potentially offer a more direct route to the 7-methylquinoline core if the appropriate starting materials are available, they come with their own sets of challenges. For any research or development team attempting this synthesis, a significant investment in analytical methodology to track and separate isomers at each stage will be paramount to ensuring a reproducible outcome.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jptcp.com [jptcp.com]
- 6. iipseries.org [iipseries.org]
- 7. brieflands.com [brieflands.com]
- 8. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
Comparative Docking Analysis of 5-Amino-7-methylquinoline Derivatives Against Key Therapeutic Target Proteins
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 5-Amino-7-methylquinoline derivatives. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of relevant biological pathways and experimental workflows.
This guide synthesizes findings from multiple studies to offer a comparative perspective on the potential of 5-Amino-7-methylquinoline and related quinoline derivatives as inhibitors of various therapeutic target proteins. The data presented herein is crucial for the rational design of novel drug candidates. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[1][2]
Quantitative Docking Data Summary
The following tables summarize the binding affinities and interactions of various quinoline derivatives with their respective target proteins, as determined by molecular docking studies. While specific data for 5-Amino-7-methylquinoline derivatives is limited in the available literature, the presented data for analogous quinoline compounds provides valuable insights into their potential binding efficiencies.
Table 1: Comparative Binding Affinities of Quinoline Derivatives Against Various Target Proteins
| Derivative Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Quinoline Carboxamides | DNA Gyrase/Topoisomerase IV | 5BS3 | Not explicitly stated, but interactions observed | Asp83, Met121 | [3] |
| Designed Quinoline Ligands | STK10 | Not specified | -5.1 to -7.9 | TYR A92, Asn A300 | [4] |
| Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | 4I2P | -9.96 to -10.67 | LYS 101, TRP229, TYR 188, PHE 227 | [5] |
| Fluoroquinolones | Staphylococcus aureus protein | Not specified | -7.562 | Not specified | |
| Substituted Quinolines | E. coli DNA Gyrase B | 6F86 | -6.0 to -7.33 | Not specified | [6] |
| Thiopyrano[2,3-b]quinolines | CB1a | 2IGR | -5.3 to -6.1 | PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14 | [7] |
Table 2: Hydrogen Bond Interactions of Selected Quinoline Derivatives
| Derivative | Target Protein | PDB ID | Number of H-Bonds | H-Bonding Residues | Reference |
| Designed Ligand 6 | STK10 | Not specified | 2 | TYR A92, Asn A300 | [4] |
| Elvitegravir (Standard) | HIV Reverse Transcriptase | 4I2P | Not specified | LYS 101, ILE-180, LEU-100 | [5] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | Not specified | LYS 101 | [5] |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | Not specified | LYS 101 | [5] |
| Compound 2 | CB1a | 2IGR | Not specified | GLU-32 | [7] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited molecular docking studies. These protocols provide a framework for replicating and expanding upon the presented findings.
Protein and Ligand Preparation
The initial step in molecular docking involves the preparation of both the target protein and the ligand (quinoline derivatives).
-
Protein Preparation : The three-dimensional crystallographic structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).[5][6] Standard preparation involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges and atom types using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.[5]
-
Ligand Preparation : The 2D structures of the quinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using force fields like OPLS (Optimized Potentials for Liquid Simulations) to obtain a stable, low-energy conformation.
Molecular Docking Simulation
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein.
-
Software : Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Maestro (Glide), and SwissDock.[5][7]
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or through active site prediction tools.
-
Docking Parameters : The docking process is typically carried out using default parameters, although advanced settings can be adjusted for more specific simulations. The accuracy of the docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked and original poses. An RMSD value below 2.0 Å is generally considered acceptable.[5]
Analysis of Docking Results
The results of the docking simulations are analyzed to evaluate the binding affinity and interaction patterns.
-
Binding Affinity : The binding affinity, typically expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger binding affinity.
-
Interaction Analysis : The docked poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. Software like Discovery Studio Visualizer and PyMOL are often used for this purpose.[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for in-silico drug design and a relevant signaling pathway where quinoline derivatives may exert their effects.
References
- 1. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Amino-7-methylquinoline Sulfate: A Step-by-Step Guide
For Immediate Reference: Treat 5-Amino-7-methylquinoline sulfate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. The following guide provides essential procedural steps for the safe handling and disposal of this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Proper handling is the first step in ensuring safe disposal. Based on the toxicological profiles of related aminoquinoline compounds, this compound should be handled with care. Aminoquinolines can be toxic if inhaled, swallowed, or absorbed through the skin and may cause irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup:
-
Once absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
-
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations. The overarching principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final disposal.
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification requirements.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
Aqueous waste should be collected separately from organic solvent waste.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from ignition sources and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste management company.
-
Summary of Potential Hazards
While a specific Safety Data Sheet (SDS) for this compound was not available, the following table summarizes the potential hazards based on data for related aminoquinoline and quinoline compounds. This information should be used for a conservative risk assessment.
| Hazard Category | Potential Effects | Source Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation. | Quinoline, 5-Aminoquinoline |
| Skin Corrosion/Irritation | Causes skin irritation. | Quinoline, 5-Aminoquinoline |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Quinoline, 5-Aminoquinoline |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Quinoline |
| Carcinogenicity | May cause cancer. | Quinoline |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Quinoline |
Disclaimer: This data is inferred from related compounds and should be used for guidance only. Always consult with your institution's EHS department for a formal risk assessment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-7-methylquinoline sulfate
This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-7-methylquinoline sulfate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing or generating aerosols. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Protective Clothing | For larger quantities or when there is a significant risk of exposure, impervious clothing may be necessary.[1] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[1] |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.
-
Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
-
Dissolution:
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area and monitor the process to prevent the release of vapors.
-
-
Post-Handling:
3. Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing paper) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[4]
-
Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, regional, and national environmental regulations.[5][6] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
